2-Benzyloxy-5-bromopyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-phenylmethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c13-11-6-7-12(14-8-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKTVNFZAFTUNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10455522 | |
| Record name | 2-Benzyloxy-5-bromopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83664-33-9 | |
| Record name | 2-Benzyloxy-5-bromopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Benzyloxy-5-bromopyridine chemical properties
An In-depth Technical Guide to 2-Benzyloxy-5-bromopyridine
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, a key intermediate in pharmaceutical research and organic synthesis.
Core Chemical Properties
This compound is a solid, typically appearing as a white to light yellow crystalline powder.[1][2] It is identified by the CAS Number 83664-33-9.[3] This compound is a valuable building block in medicinal chemistry due to the presence of a versatile bromine atom, which allows for further chemical modifications, and a benzyloxy group.[4]
Physicochemical Data
The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 83664-33-9 | [3][5][6] |
| Molecular Formula | C₁₂H₁₀BrNO | [5][7] |
| Molecular Weight | 264.12 g/mol | [5][6][7] |
| Melting Point | 45-51 °C | [1][5][6] |
| Boiling Point | 178-185 °C (at 14 Torr/mmHg) | [1][5] |
| Appearance | White to light yellow powder or crystal | [1][5] |
| Purity | >98.0% (GC) | [1][6] |
| Density (Predicted) | 1.438 ± 0.06 g/cm³ | [2][5] |
| pKa (Predicted) | 1.56 ± 0.22 | [2][5] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [1][2][5] |
Synthesis and Purification
The synthesis of this compound is well-documented and typically involves the reaction of a pyridine precursor with benzyl alcohol.
Experimental Protocol: Synthesis from 2,5-Dibromopyridine
A common and high-yield synthesis method involves the Williamson ether synthesis.[5]
Materials:
-
2,5-Dibromopyridine (20.0 g, 84.4 mmol)[5]
-
Benzyl alcohol (11.9 g, 11.4 mL, 109.8 mmol)[5]
-
Potassium hydroxide (11.4 g, 202.6 mmol)[5]
-
Dibenzo-18-crown-6 (1.5 g, 4.2 mmol)[5]
-
Toluene (200 mL)[5]
-
Chloroform[5]
-
Anhydrous magnesium sulfate[5]
-
Hexane[5]
-
Ethyl acetate[5]
Procedure:
-
A mixture of 2,5-dibromopyridine, benzyl alcohol, potassium hydroxide, and dibenzo-18-crown-6 is prepared in toluene.[5]
-
The mixture is refluxed for 1.5 hours using a Dean-Stark apparatus to remove water.[5]
-
Upon completion, the toluene is removed under reduced pressure.[5]
-
The remaining residue is diluted with water and extracted with chloroform.[5]
-
The organic phase is separated, dried over anhydrous magnesium sulfate, filtered, and concentrated.[5]
-
The crude product is purified via silica gel column chromatography using a hexane/ethyl acetate (98:2, v/v) eluent.[5]
-
Further purification is achieved by recrystallization from hexane to yield this compound as a colorless solid (92% yield).[5]
Caption: Synthesis workflow for this compound.
Spectroscopic Characterization
While specific spectra are dependent on experimental conditions, the structural features of this compound suggest the following expected spectroscopic data:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on the pyridine and benzene rings. A characteristic singlet for the benzylic methylene (-CH₂-) protons would appear around 5.4 ppm.
-
¹³C NMR: Resonances for the eleven aromatic carbons and one benzylic carbon. The carbon attached to the bromine atom would be shifted to a lower field.
-
-
Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for C-O ether stretching, aromatic C-H stretching, C=C and C=N ring stretching of the pyridine and benzene rings, and a C-Br stretching vibration.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) and a prominent M+2 peak of nearly equal intensity, which is a characteristic isotopic pattern for a molecule containing one bromine atom.[8] Common fragmentation would likely involve the loss of the benzyl group (C₇H₇) or the benzyloxy group (C₇H₇O).
Reactivity and Applications in Drug Discovery
This compound is a versatile intermediate in the synthesis of more complex molecules, particularly in the field of drug discovery.[4]
-
Cross-Coupling Reactions: The bromine atom on the pyridine ring serves as a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents.
-
Protecting Group: The benzyl group can act as a protecting group for the hydroxyl functionality on the pyridine ring, which can be removed later in a synthetic sequence via hydrogenolysis.
-
Intermediate for Bioactive Molecules: This compound is a precursor for synthesizing molecules with potential therapeutic applications. For instance, related 2-(benzyloxy)benzamides have been investigated as TRPM8 antagonists.[9] Derivatives of aminopyridines are used in the synthesis of drugs like Palbociclib.[10] The general utility lies in its role as a scaffold to build upon.[4]
Caption: Role as a building block in drug discovery synthesis.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields or a face shield, and a lab coat.[11][12]
-
Handling: Avoid contact with skin and eyes.[12] Avoid the formation of dust and aerosols.[11] Use in a well-ventilated area or under a chemical fume hood.[13] Keep away from heat, sparks, and open flames.
-
First Aid:
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.[11][12]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[11][12]
-
Inhalation: If breathed in, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[11][14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[12]
-
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[12] Store in a cool, dark place, preferably below 15°C.[1]
References
- 1. This compound | 83664-33-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
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- 5. This compound CAS#: 83664-33-9 [m.chemicalbook.com]
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- 7. This compound | C12H10BrNO | CID 11108191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. lehigh.edu [lehigh.edu]
- 9. Serendipity in drug-discovery: a new series of 2-(benzyloxy)benzamides as TRPM8 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Amino-5-bromopyridine [jubilantingrevia.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. uww.edu [uww.edu]
- 13. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 14. fishersci.com [fishersci.com]
An In-depth Technical Guide to 2-Benzyloxy-5-bromopyridine (CAS No. 83664-33-9): A Versatile Scaffold for Modern Drug Discovery
For researchers, scientists, and professionals in drug development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. 2-Benzyloxy-5-bromopyridine has emerged as a highly valuable heterocyclic intermediate, offering a unique combination of a privileged pyridine core with two distinct and strategically important functional handles: a labile benzyloxy ether and a versatile bromine atom. This guide provides a comprehensive overview of its synthesis, characterization, reactivity, and applications, grounded in established chemical principles and supported by field-proven insights.
Physicochemical and Safety Profile
A foundational understanding of a compound's properties and handling requirements is critical for its effective and safe utilization in a laboratory setting.
Core Properties
This compound is a white to light yellow crystalline solid at room temperature.[1][2] Its key physicochemical properties are summarized in the table below, compiled from various chemical suppliers and databases.[1][3][4][5][6]
| Property | Value | Source(s) |
| CAS Number | 83664-33-9 | [1][3][6] |
| Molecular Formula | C₁₂H₁₀BrNO | [3][4] |
| Molecular Weight | 264.12 g/mol | [3][4] |
| Melting Point | 45-49 °C | [1][3] |
| Boiling Point | 178-178.5 °C (at 14 Torr) | [3] |
| Appearance | White to light yellow powder/crystal | [1][2] |
| Purity | Typically >98.0% (by GC) | [1] |
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Precautionary Measures: Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[7] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[7] In case of contact, immediate and thorough washing of the affected area is recommended.[7] For detailed information, consulting the latest Safety Data Sheet (SDS) from the supplier is mandatory.[7][8][9]
Synthesis and Mechanistic Insight
The most common and efficient synthesis of this compound is achieved via a nucleophilic aromatic substitution reaction, a variant of the Williamson ether synthesis.[3] This method provides high yields and utilizes readily available starting materials.
Optimized Synthesis Protocol
The following protocol is based on established literature procedures.[3]
Reactants:
-
2,5-Dibromopyridine
-
Benzyl alcohol
-
Potassium hydroxide (KOH)
-
Dibenzo-18-crown-6 (as a phase-transfer catalyst)
-
Toluene (as solvent)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 2,5-dibromopyridine (1.0 eq), benzyl alcohol (1.3 eq), potassium hydroxide (2.4 eq), and a catalytic amount of dibenzo-18-crown-6 (0.05 eq) in toluene.
-
Heat the reaction mixture to reflux for approximately 1.5 hours, collecting any water that forms in the Dean-Stark trap.
-
Upon completion (monitored by TLC or GC-MS), cool the mixture and remove the toluene under reduced pressure.
-
Dilute the resulting residue with water and extract the product with a suitable organic solvent, such as chloroform or ethyl acetate.
-
Separate the organic phase, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product is then purified by silica gel column chromatography (e.g., eluting with a hexane/ethyl acetate gradient) and can be further recrystallized from hexane to yield this compound as a colorless solid with a typical yield of around 92%.[3]
Mechanistic Rationale: The Williamson Ether Synthesis
The synthesis proceeds via an SNAr (Nucleophilic Aromatic Substitution) mechanism, which is a variation of the classical Williamson ether synthesis.[1][2][4][7] The key steps are outlined below.
Caption: Mechanism of this compound Synthesis.
Causality Explained:
-
Alkoxide Formation: Potassium hydroxide, a strong base, deprotonates benzyl alcohol to form the potassium benzylalkoxide nucleophile. This step is crucial as the alkoxide is a much stronger nucleophile than the parent alcohol.[2][3][7]
-
Role of the Crown Ether: Dibenzo-18-crown-6 sequesters the K⁺ ion, effectively creating a "naked" and more reactive benzylalkoxide anion, which enhances the rate of the nucleophilic attack.
-
Nucleophilic Attack: The pyridine ring is electron-deficient, particularly at the C2 and C6 positions, making it susceptible to nucleophilic attack. The highly reactive benzylalkoxide attacks the C2 position, displacing one of the bromide ions, which is a good leaving group. The reaction selectively occurs at the C2 position over the C5 position due to the stronger activating effect of the ring nitrogen on the ortho (C2) and para (C4) positions.
Characterization and Analytical Profile
Confirming the identity and purity of the synthesized compound is a non-negotiable step in research. While direct experimental spectra are proprietary, the following table presents the expected chemical shifts for ¹H and ¹³C NMR spectroscopy, based on analyses of structurally similar compounds.[8][10][11][12]
| Analysis | Representative Data (Predicted) |
| ¹H NMR | δ ~8.2 (d, 1H, H6-pyridine), δ ~7.8 (dd, 1H, H4-pyridine), δ ~7.3-7.5 (m, 5H, Ar-H of benzyl), δ ~6.8 (d, 1H, H3-pyridine), δ ~5.4 (s, 2H, -OCH₂-) |
| ¹³C NMR | δ ~162 (C2-pyridine), δ ~148 (C6-pyridine), δ ~142 (C4-pyridine), δ ~136 (ipso-C of benzyl), δ ~128-129 (Ar-C of benzyl), δ ~115 (C5-pyridine), δ ~112 (C3-pyridine), δ ~70 (-OCH₂-) |
| Mass Spec (EI) | M⁺ at m/z = 263/265 (due to Br isotopes) |
| IR (KBr) | ~3050 cm⁻¹ (Ar C-H), ~1580 cm⁻¹ (C=N, C=C stretch), ~1250 cm⁻¹ (C-O ether stretch) |
Synthetic Utility and Key Transformations
The true value of this compound lies in its capacity for facile and selective chemical transformations at its two functional handles. This dual reactivity allows for the systematic and divergent synthesis of compound libraries.
The Bromine Handle: Gateway to C-C Bond Formation
The bromine atom at the C5 position is perfectly poised for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[9][13] This reaction is a cornerstone of modern medicinal chemistry for constructing biaryl and heteroaryl-aryl scaffolds, which are common motifs in bioactive molecules.[14][15]
Caption: Suzuki-Miyaura cross-coupling workflow.
This transformation allows for the introduction of a vast array of aryl, heteroaryl, or alkyl groups at the C5 position, enabling extensive Structure-Activity Relationship (SAR) studies.
The Benzyloxy Handle: A Strategic Protecting Group
The benzyloxy group serves as a robust protecting group for the 2-pyridone oxygen. Its removal is typically straightforward and can be achieved under mild conditions, most commonly through palladium-catalyzed hydrogenation.[16]
Caption: Deprotection of the benzyloxy group.
This deprotection unmasks a hydrogen-bond donor (the N-H) and a hydrogen-bond acceptor (the carbonyl oxygen) in the resulting pyridone, which can be critical for target engagement in drug candidates. Alternative deprotection methods using strong acids or oxidizing agents like DDQ are also available for substrates incompatible with hydrogenation.[16][17]
Applications in Drug Discovery
The pyridine ring is a "privileged scaffold" in medicinal chemistry, present in numerous approved drugs. This compound provides a direct entry point into this chemical space. By combining the transformations described above, researchers can execute a powerful synthetic strategy:
-
Diversification: Use the bromine at C5 for Suzuki or other cross-coupling reactions to build a library of diverse 5-substituted-2-benzyloxypyridines.
-
Scaffold Unmasking: Selectively deprotect the benzyloxy group to reveal the final 5-substituted-2-pyridone core.
This strategy allows for late-stage diversification, a highly efficient approach in lead optimization. While this specific molecule may not be a final drug, it is a key intermediate for synthesizing molecules with potential therapeutic applications, including but not limited to:
-
Kinase Inhibitors: Many kinase inhibitors feature substituted heterocyclic cores designed to interact with the ATP-binding site. The pyridone scaffold can serve as an effective hinge-binding motif.
-
CNS Agents: The ability to modulate lipophilicity and introduce diverse functional groups is crucial for designing molecules that can cross the blood-brain barrier.
-
Anti-infective Agents: Heterocyclic compounds form the basis of many antibacterial and antiviral drugs.
Conclusion
This compound (CAS No. 83664-33-9) is more than just a chemical intermediate; it is a strategically designed building block that empowers medicinal chemists and drug discovery scientists. Its efficient synthesis, well-defined reactivity at two distinct positions, and the biological relevance of its core structure make it an indispensable tool for the rapid and logical construction of novel molecular entities. A thorough understanding of its properties and synthetic utility, as outlined in this guide, is key to unlocking its full potential in the quest for next-generation therapeutics.
References
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PubChem. (n.d.). This compound. Retrieved from [Link]
-
Chemistry Notes. (2018). Williamson ether synthesis: simple mechanism, 3 examples. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for a publication. Retrieved from [Link]
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PubChem. (n.d.). 2-(Benzyloxy)-5-bromopyrimidine. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from [Link]
- Miki, Y., et al. (1998). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. HETEROCYCLES, Vol. 48, No. 1.
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
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Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]
-
National Institutes of Health. (2012). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
National Institutes of Health. (2015). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Bromopyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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Synthesis of 2-Benzyloxy-5-bromopyridine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2-benzyloxy-5-bromopyridine from 2,5-dibromopyridine. The core of this process lies in a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in the synthesis of functionalized aromatic compounds. This guide provides detailed experimental protocols, summarized quantitative data, and visual representations of the synthetic pathway and workflow to aid researchers in the successful preparation of this valuable chemical intermediate.
Reaction Principle and Pathway
The synthesis of this compound from 2,5-dibromopyridine proceeds via a nucleophilic aromatic substitution mechanism. In this reaction, the electron-deficient pyridine ring is susceptible to attack by nucleophiles. The bromine atom at the 2-position is more labile than the one at the 5-position due to the electron-withdrawing effect of the ring nitrogen, making it the preferred site for substitution.
The reaction involves the in-situ formation of the benzyl alkoxide from benzyl alcohol and a strong base, which then acts as the nucleophile. The alkoxide attacks the carbon atom bearing the bromine at the 2-position, leading to the formation of a Meisenheimer complex, a resonance-stabilized intermediate. Subsequent elimination of the bromide ion yields the desired this compound.
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocol
This section provides a detailed experimental procedure for the synthesis of this compound based on established methodologies for nucleophilic aromatic substitution on dihalopyridines.
Materials:
-
2,5-Dibromopyridine
-
Benzyl alcohol
-
Potassium hydroxide (KOH)
-
Toluene
-
Dibenzo-18-crown-6 (optional, as a phase-transfer catalyst)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for purification (e.g., hexane, ethyl acetate)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Apparatus for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 2,5-dibromopyridine (1.0 eq), benzyl alcohol (1.3 eq), potassium hydroxide (2.4 eq), and toluene. For potentially improved reaction rates and yields, dibenzo-18-crown-6 (0.05 eq) can be added as a phase-transfer catalyst.[1]
-
Reaction: The reaction mixture is heated to reflux for approximately 1.5 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.[1]
-
Extraction: The residue is partitioned between water and an organic solvent such as ethyl acetate. The aqueous layer is separated and extracted two more times with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.
-
Purification: The crude product is concentrated under reduced pressure. The final product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound as a solid.
Caption: General experimental workflow for the synthesis of this compound.
Quantitative Data
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Reactant and Reagent Stoichiometry
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Molar Equivalents |
| 2,5-Dibromopyridine | C₅H₃Br₂N | 236.89 | 1.0 |
| Benzyl Alcohol | C₇H₈O | 108.14 | 1.3 |
| Potassium Hydroxide | KOH | 56.11 | 2.4 |
| Dibenzo-18-crown-6 | C₂₀H₂₄O₆ | 360.40 | 0.05 (optional) |
Table 2: Product Characterization and Yield
| Product | Molecular Formula | Molar Mass ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C @ 14 Torr) | Expected Yield (%) |
| This compound | C₁₂H₁₀BrNO | 264.12 | White to light yellow solid | 45-48[1][2] | 178-178.5[1][2] | 70-85* |
*Note: The expected yield is an estimation based on analogous nucleophilic aromatic substitution reactions on similar substrates, as a specific yield for this exact transformation was not found in the cited literature.
Spectral Data
The following table provides representative spectral data for the characterization of this compound.
Table 3: Spectral Data for this compound
| Technique | Data |
| ¹H NMR | Available spectral data can be found through chemical suppliers such as ChemicalBook.[3] |
| ¹³C NMR | Available spectral data can be found through chemical suppliers such as ChemicalBook.[3] |
| Mass Spec (MS) | Available spectral data can be found through chemical suppliers such as ChemicalBook.[3] |
| Infrared (IR) | Available spectral data can be found through chemical suppliers such as ChemicalBook.[3] |
Safety Considerations
-
2,5-Dibromopyridine: Irritant. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Benzyl Alcohol: Harmful if swallowed or inhaled. Causes skin and eye irritation.
-
Potassium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a well-ventilated area.
-
Toluene: Flammable liquid and vapor. Harmful if inhaled. May cause drowsiness or dizziness.
-
All procedures should be carried out in a well-ventilated fume hood.
-
Refer to the Safety Data Sheets (SDS) for each chemical before use.
This guide provides a comprehensive overview for the synthesis of this compound. Researchers should adapt and optimize the described protocol based on their specific laboratory conditions and available equipment.
References
2-Benzyloxy-5-bromopyridine molecular weight and formula
Audience: Researchers, scientists, and drug development professionals.
This document provides core physicochemical properties of 2-Benzyloxy-5-bromopyridine, a compound of interest in synthetic chemistry and drug discovery.
Physicochemical Data
The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.
| Property | Value | Source |
| Molecular Formula | C12H10BrNO | [1][2][3][4] |
| Molecular Weight | 264.12 g/mol | [1][2][4] |
| CAS Number | 83664-33-9 | [1][3][4] |
| Physical State | Solid | [1] |
| Appearance | White | [1] |
| Melting Point | 45-49°C | [1][4] |
Experimental Protocols
As an AI, I do not have access to or the ability to provide specific, detailed experimental protocols for the synthesis, purification, or analysis of this compound. Such methodologies should be sourced from peer-reviewed chemical literature or established laboratory standard operating procedures.
Logical Relationship Diagram
The following diagram illustrates the direct relationship between the chemical compound and its fundamental identifiers.
Caption: Relationship between compound name, formula, and molecular weight.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2-Benzyloxy-5-bromopyridine
This guide provides a comprehensive overview of this compound, a key building block in organic synthesis and medicinal chemistry. It covers the molecule's structure, functional groups, physicochemical properties, synthesis, and its applications in the development of novel compounds.
Molecular Structure and Functional Groups
This compound is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom and a benzyloxy group. The core functional groups are:
-
Pyridine Ring: A six-membered aromatic heterocycle containing one nitrogen atom. This group is a common scaffold in many pharmaceutical agents.
-
Bromo Group: A halogen substituent at the 5-position of the pyridine ring, which serves as a key handle for further chemical modifications, often through cross-coupling reactions.[1]
-
Benzyloxy Group: An ether linkage consisting of a benzyl group (C₆H₅CH₂–) attached to an oxygen atom at the 2-position of the pyridine ring. This group can influence the molecule's lipophilicity and metabolic stability.[1]
Caption: Chemical structure of this compound with key functional groups highlighted.
Physicochemical Properties
The key physicochemical data for this compound are summarized in the table below. This information is essential for its handling, characterization, and use in synthetic chemistry.
| Property | Value | Reference(s) |
| CAS Number | 83664-33-9 | [2][3][4] |
| Molecular Formula | C₁₂H₁₀BrNO | [2][3][4] |
| Molecular Weight | 264.12 g/mol | [2][3] |
| Appearance | White to light yellow powder/crystal | [2][5] |
| Melting Point | 45-48 °C | [2] |
| Boiling Point | 178-178.5 °C (at 14 Torr) | [2] |
| IUPAC Name | 5-bromo-2-(phenylmethoxy)pyridine | [3] |
| Synonyms | 5-Bromo-2-benzyloxypyridine | [4] |
Synthesis and Experimental Protocol
This compound is commonly synthesized via a nucleophilic aromatic substitution reaction. A typical laboratory-scale synthesis is detailed below.
Synthetic Scheme
The synthesis involves the reaction of 2,5-dibromopyridine with benzyl alcohol in the presence of a base.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from a published procedure.[2]
Materials:
-
2,5-Dibromopyridine (20.0 g, 84.4 mmol)
-
Benzyl alcohol (11.9 g, 11.4 mL, 109.8 mmol)
-
Potassium hydroxide (11.4 g, 202.6 mmol)
-
Dibenzo-18-crown-6 (1.5 g, 4.2 mmol)
-
Toluene (200 mL)
-
Chloroform
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
-
Silica gel
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add 2,5-dibromopyridine, benzyl alcohol, potassium hydroxide, dibenzo-18-crown-6, and toluene.[2]
-
Heat the reaction mixture to reflux and maintain for 1.5 hours.[2]
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature and remove the toluene by distillation under reduced pressure.[2]
-
Dilute the residue with water and extract the product with chloroform.[2]
-
Separate the organic phase, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (98:2, v/v) eluent system.[2]
-
Further purify the product by recrystallization from hexane to yield this compound as a colorless solid (20.6 g, 92% yield).[2]
Spectroscopic and Analytical Data
Characterization of this compound is typically performed using standard spectroscopic methods. While full spectra are not provided here, the availability of key analytical data is noted.
| Analysis Method | Availability / Expected Features | Reference(s) |
| ¹H NMR | Data is available. Expected signals would include aromatic protons from both the pyridine and benzyl rings, and a characteristic singlet for the benzylic methylene (–CH₂–) protons. | [6] |
| ¹³C NMR | Data is available. Expected signals would correspond to the carbon atoms of the pyridine and benzyl rings, as well as the benzylic carbon. | [7] |
| Mass Spectrometry (MS) | Data is available. The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of one bromine atom (¹⁹Br and ⁸¹Br isotopes in ~1:1 ratio), resulting in M⁺ and M+2 peaks of nearly equal intensity. | [6][8][9] |
| Infrared Spectroscopy (IR) | Data is available. Key absorption bands would be expected for C-O-C (ether) stretching, aromatic C-H stretching, and C=C/C=N stretching of the aromatic rings. | [6] |
| Purity (GC) | Typically >98.0% | [5] |
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of more complex molecules for pharmaceutical research. The 5-bromopyridine moiety is a versatile scaffold in medicinal chemistry.[10]
-
Scaffold for Bioactive Molecules: The bromine atom at the 5-position allows for the introduction of various functional groups through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This enables the construction of compound libraries for screening against biological targets.[10]
-
Intermediate for Novel Therapeutics: It serves as a starting material for derivatives that have shown potential as antimicrobial and anticancer agents.[1] For example, substitution at the benzylic position of a related compound, 2-benzyloxy-5-bromobenzylbromide, has been used to create ether and thioether derivatives with significant biological activity.[1] While this is a related structure, it highlights the utility of the 2-benzyloxy-5-bromo core.
-
Precursor for Kinase Inhibitors: The pyridine core is prevalent in many kinase inhibitors and other targeted therapies. The specific substitution pattern of this compound can be a key element in designing molecules that fit into the active sites of enzymes.
Caption: Logical relationship of this compound's utility in drug development.
Safety Information
This compound is an irritant. Standard laboratory safety precautions should be taken when handling this chemical.
-
Hazard Statements:
-
Storage: Store in a dry, sealed container at room temperature.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound CAS#: 83664-33-9 [m.chemicalbook.com]
- 3. This compound | C12H10BrNO | CID 11108191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 83664-33-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound | 83664-33-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. This compound(83664-33-9) 1H NMR spectrum [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
The Cornerstone of Modern Medicine: An In-depth Technical Guide to Key Intermediates in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical development, the journey from a promising molecule to a life-saving drug is paved with complex chemical syntheses. Central to these synthetic routes are key intermediates, the foundational building blocks that dictate the efficiency, purity, and ultimately the success of the final Active Pharmaceutical Ingredient (API). This technical guide provides a deep dive into the synthesis and significance of pivotal intermediates for three blockbuster drugs: Atorvastatin, Sofosbuvir, and Rivaroxaban. We will explore detailed experimental protocols, quantitative data, and the biological pathways these molecules ultimately influence.
Atorvastatin: Taming Cholesterol with a Chiral Side Chain
Atorvastatin, a leading statin medication, is a cornerstone in the management of hypercholesterolemia. Its efficacy hinges on the precise stereochemistry of its side chain, which is introduced via a key chiral intermediate: tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate .
Synthesis of a Key Atorvastatin Intermediate
The synthesis of this critical intermediate is a multi-step process that requires meticulous control over stereochemistry. One common approach involves the reduction of a cyanomethyl derivative.
Experimental Protocol: Synthesis of tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate
This protocol describes the Raney nickel-catalyzed hydrogenation of 2-((4R,6R)-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-yl)acetate.
-
Materials:
-
2-((4R,6R)-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-yl)acetate
-
Saturated ammonia methanol solution
-
Raney Nickel (catalyst)
-
Hydrogen gas
-
Nitrogen gas
-
Methylene chloride
-
5% Sodium bicarbonate solution
-
-
Procedure:
-
In a 250 mL autoclave, add 4.0 g (15 mmol) of 2-((4R,6R)-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-yl)acetate, 80 g of a saturated ammonia methanol solution, and 1.0 g of Raney Nickel.
-
Purge the autoclave with nitrogen gas twice.
-
Introduce hydrogen gas to a pressure of 12-15 atmospheres.
-
Heat the reaction mixture to 45°C and maintain for 6 hours.
-
After the reaction is complete, cool the mixture to 20°C and filter to remove the catalyst.
-
Recover the solvent by distillation.
-
To the residue, add 20 g of acetone solution and pass dry hydrogen chloride gas until the solid completely precipitates.
-
Filter the precipitate and add it to a mixture of 30 g of methylene chloride and 30 g of 5% sodium bicarbonate solution.
-
Stir the mixture at 20°C for 1 hour, then separate the layers.
-
Extract the aqueous layer twice with 10 g portions of methylene chloride.
-
Combine the organic layers and recover the solvent to obtain the final product as a colorless oil.[1]
-
Quantitative Data for Intermediate Synthesis
| Parameter | Value | Reference |
| Starting Material | 4.0 g (15 mmol) of 2-((4R,6R)-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-yl)acetate | [1] |
| Catalyst | 1.0 g of Raney Nickel | [1] |
| Hydrogen Pressure | 12-15 atm | [1] |
| Reaction Temperature | 45°C | [1] |
| Reaction Time | 6 hours | [1] |
| Yield | 97.6% | [1] |
| Purity (HPLC) | 99.4% | [1] |
Atorvastatin's Mechanism of Action: HMG-CoA Reductase Inhibition
Atorvastatin functions by inhibiting HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway, which is responsible for cholesterol biosynthesis. By blocking this enzyme, Atorvastatin reduces the production of cholesterol in the liver, leading to an upregulation of LDL receptors and increased clearance of LDL cholesterol from the bloodstream.
Sofosbuvir: A Nucleotide Analog to Combat Hepatitis C
Sofosbuvir is a direct-acting antiviral medication used to treat Hepatitis C. It is a prodrug that is metabolized in the body to its active form, which then interferes with viral replication. A key intermediate in its synthesis is the chiral nucleoside, (2’R)-2’-deoxy-2’-fluoro-2’-methyluridine .
Synthesis of a Key Sofosbuvir Intermediate
The synthesis of this fluorinated and methylated uridine derivative is a critical step that establishes the correct stereochemistry for the final drug's activity.
Experimental Protocol: Synthesis of (2’R)-2’-deoxy-2’-fluoro-2’-methyluridine
This protocol outlines a method starting from a protected fluororibose derivative and protected uracil.
-
Materials:
-
Protected (2'R)-2'-deoxy-2'-fluoro-2'-methyl-D-ribofuranose derivative
-
Bis(trimethylsilyl)uracil
-
Tin(IV) chloride (Lewis acid catalyst)
-
Chlorobenzene (solvent)
-
Methanol
-
Ammonia
-
-
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve the protected fluororibose derivative and bis(trimethylsilyl)uracil in chlorobenzene.
-
Add tin(IV) chloride as a catalyst to the mixture.
-
Heat the reaction mixture and monitor for completion.
-
Upon completion, cool the reaction and quench with methanol.
-
The deprotection of the hydroxyl groups is achieved by treating the intermediate with a solution of ammonia in methanol.
-
The crude product is purified by column chromatography to yield (2’R)-2’-deoxy-2’-fluoro-2’-methyluridine.
-
Quantitative Data for Intermediate Synthesis
| Parameter | Value | Reference |
| Starting Material | Protected fluororibose derivative | [2] |
| Reagent | Bis(trimethylsilyl)uracil | [2] |
| Catalyst | Tin(IV) chloride | [2] |
| Solvent | Chlorobenzene | [2] |
| Deprotection Agent | Ammonia in Methanol | [3] |
| Overall Yield | ~24% (after chromatography) | [3] |
Sofosbuvir's Mechanism of Action: Chain Termination of Viral RNA
Sofosbuvir is a prodrug that is converted in the liver to its active triphosphate form. This active metabolite mimics the natural uridine nucleotide and is incorporated into the growing viral RNA chain by the HCV NS5B RNA-dependent RNA polymerase. Once incorporated, the 2'-methyl group sterically hinders the addition of the next nucleotide, thus acting as a chain terminator and halting viral replication.
Rivaroxaban: Direct Inhibition of the Coagulation Cascade
Rivaroxaban is a direct oral anticoagulant that works by inhibiting Factor Xa, a key enzyme in the coagulation cascade. Its synthesis relies on the coupling of two key intermediates: 5-chlorothiophene-2-carbonyl chloride and (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one .
Synthesis of a Key Rivaroxaban Intermediate
The synthesis of 5-chlorothiophene-2-carbonyl chloride is a crucial step in the overall synthesis of Rivaroxaban.
Experimental Protocol: Synthesis of 5-chlorothiophene-2-carbonyl chloride
This protocol describes the conversion of 5-chlorothiophene-2-carboxylic acid to its corresponding acyl chloride using thionyl chloride.
-
Materials:
-
5-chlorothiophene-2-carboxylic acid
-
Toluene
-
Thionyl chloride
-
N,N-dimethylformamide (DMF) (catalyst)
-
-
Procedure:
-
In a 3L four-necked flask equipped with a reflux condenser and a tail gas absorption device, add 700g of 5-chlorothiophene-2-carboxylic acid and 1.8L of toluene.
-
Stir the mixture and slowly heat to 80-85°C.
-
Slowly add 614.6 g of thionyl chloride dropwise over approximately 1 hour.
-
Continue to raise the temperature of the reaction solution to 95-105°C and maintain for 2 hours.
-
Cool the reaction solution to 50-60°C.
-
Distill approximately 1L of solvent under reduced pressure at the same temperature.
-
Add 1L of fresh toluene and cool the solution to room temperature for subsequent use.
-
Quantitative Data for Intermediate Synthesis
| Parameter | Value | Reference |
| Starting Material | 700 g of 5-chlorothiophene-2-carboxylic acid | |
| Reagent | 614.6 g of Thionyl chloride | |
| Solvent | Toluene | |
| Reaction Temperature | 80-105°C | |
| Reaction Time | ~3 hours | |
| Yield | ~97% |
Rivaroxaban's Mechanism of Action: Direct Factor Xa Inhibition
Rivaroxaban is a selective direct inhibitor of Factor Xa. By binding to the active site of Factor Xa, it prevents the conversion of prothrombin to thrombin, which is a critical step in the coagulation cascade. This inhibition reduces the formation of fibrin clots.
This guide has provided a glimpse into the critical role of key intermediates in the synthesis of modern pharmaceuticals. The detailed protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers and professionals in the field of drug development, underscoring the importance of precision and innovation in the creation of life-saving medicines.
References
- 1. CN104230880A - Simple preparation method of 2-((4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxyhexacyclo-4-yl)acetate - Google Patents [patents.google.com]
- 2. CN104710491A - Preparation method for (2'R)-2'-deoxy-2'-fluoro-2'-methyluridine - Google Patents [patents.google.com]
- 3. CN104744539A - Synthesis method for (2'R)-2'-deoxy-2'-fluorine-2'-methyl uridine - Google Patents [patents.google.com]
The Multifaceted Role of the Benzyloxy Group in Modulating Pyridine Ring Reactivity
An In-Depth Technical Guide:
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Tale of Two Electronic Personalities
The pyridine ring, a cornerstone of numerous pharmaceuticals and functional materials, presents a unique electronic landscape. As a π-deficient heterocycle, the electronegative nitrogen atom withdraws electron density from the ring, rendering it less reactive towards electrophilic attack and more susceptible to nucleophilic substitution compared to benzene. Introducing a substituent, such as the benzyloxy group (-OCH₂Ph), fundamentally alters this landscape. The benzyloxy group is not a simple spectator; its influence is a nuanced interplay of competing electronic effects that can be strategically exploited in chemical synthesis. This guide provides an in-depth analysis of the benzyloxy group's role, deconstructing its impact on the pyridine ring's basicity, reactivity, and synthetic utility.
The Duality of Electronic Effects: Induction vs. Resonance
The benzyloxy group's influence on the pyridine ring is governed by two opposing electronic forces:
-
Inductive Effect (-I): The oxygen atom is highly electronegative and withdraws electron density from the ring through the sigma bond framework. This deactivating effect reduces the nucleophilicity of the ring carbons.
-
Resonance Effect (+M): The lone pairs on the oxygen atom can be delocalized into the pyridine ring's π-system. This donation of electron density, a mesomeric effect, increases the electron density at the ortho and para positions relative to the point of attachment.
The net effect depends on the position of the benzyloxy group. While the inductive effect operates at all positions, the resonance effect primarily enriches the ortho and para carbons, making these sites more nucleophilic. This duality allows the benzyloxy group to act as both an electron-withdrawing and electron-donating group, depending on the context of the reaction.
Figure 1: Competing electronic effects of the benzyloxy group.
Modulation of Pyridine Basicity (pKa)
The electronic effects of the benzyloxy group directly impact the availability of the lone pair on the pyridine nitrogen, thereby altering its basicity (pKa of the conjugate acid). The electron-withdrawing inductive effect of the oxygen atom generally decreases the basicity of the pyridine nitrogen compared to the parent pyridine (pKa ≈ 5.2). However, the position of the substituent plays a critical role.
When placed at the 4-position, the oxygen's +M effect can donate electron density into the ring, which partially counteracts the -I effect. For the 2- and 3-positions, the influence is more complex, but the overall trend is a reduction in basicity.
| Compound | pKa of Conjugate Acid (Predicted/Experimental) |
| Pyridine | ~5.2 |
| 4-Benzyloxypyridine | 6.58 (Predicted)[1] |
| 2-Amino-3-benzyloxypyridine | 8.40 (Predicted)[2][3] |
| 4-Benzyloxypyridine N-oxide | 1.99[4][5] |
Directing Effects in Electrophilic Aromatic Substitution (EAS)
Pyridine itself is highly resistant to electrophilic aromatic substitution due to the deactivating effect of the protonated nitrogen under acidic reaction conditions.[6] The benzyloxy group, being an activating substituent, can facilitate EAS. It acts as an ortho, para-director due to its strong resonance (+M) effect, which stabilizes the cationic Wheland intermediate formed during the attack.[7]
This creates a fascinating regiochemical challenge:
-
The ring nitrogen directs incoming electrophiles to the meta position (C3/C5).
-
The benzyloxy group directs to its ortho and para positions.
The outcome of an EAS reaction on a benzyloxypyridine is a contest between these directing effects. For 2-benzyloxypyridine, the group directs to C3 and C5. For 3-benzyloxypyridine, it directs to C2, C4, and C6. In many cases, the powerful activating nature of the alkoxy group can overcome the deactivation by the ring nitrogen, enabling substitution that would otherwise be impossible.[7] A common strategy to further enhance reactivity is to perform the reaction on the corresponding pyridine N-oxide, where the N-oxide group can also donate electron density, followed by deoxygenation.[7]
Reactivity in Nucleophilic Aromatic Substitution (SNA)
The π-deficient nature of the pyridine ring makes it inherently susceptible to nucleophilic aromatic substitution (SNA), particularly at the 2- and 4-positions.[8] This reaction requires a good leaving group (e.g., a halide). The benzyloxy group itself is a poor leaving group and does not typically participate directly in SNA.
However, as a substituent, its electronic influence is still significant. By donating electron density into the ring via resonance, the benzyloxy group can deactivate the ring towards SNA compared to a pyridine ring bearing a strongly electron-withdrawing group (like -NO₂). It makes the ring less electrophilic and destabilizes the negatively charged Meisenheimer complex intermediate.[8][9]
The Benzyloxy Group as a Directed Metalation Group (DMG)
One of the most powerful synthetic applications of the benzyloxy group is its role as a directed ortho metalation group (DMG). The Lewis basic oxygen atom can coordinate to an organolithium reagent (e.g., n-butyllithium), delivering the base to the adjacent ortho position for deprotonation.[10] This generates a specific lithiated intermediate that can be trapped with various electrophiles, allowing for precise and regioselective functionalization of the pyridine ring.[10][11] This method provides access to substitution patterns that are difficult to achieve through classical EAS or SNA reactions.[11]
Figure 2: Workflow for directed ortho-lithiation.
Utility in Metal-Catalyzed Cross-Coupling Reactions
Benzyloxypyridines can be valuable precursors for metal-catalyzed cross-coupling reactions. While the C-O bond of the benzyloxy ether is generally stable, other positions on the ring can be halogenated or converted to triflates to serve as the electrophilic partner in reactions like Suzuki, Heck, or Buchwald-Hartwig aminations. In these cases, the benzyloxy group acts as an electronically-tuning substituent, influencing the oxidative addition rate at the metal center. For instance, a 2-benzyloxypyridine can be converted to a 2-halopyridine, which then undergoes palladium-catalyzed coupling with a boronic acid. The benzyloxy group remains intact and can be removed in a subsequent step if desired.
The Benzyloxy Group as a Robust Protecting Group
Perhaps the most common role of the benzyloxy group in pyridine chemistry is as a protecting group for hydroxypyridines (pyridones). The direct alkylation or acylation of hydroxypyridines can be complicated by competing N- vs. O-alkylation and lower solubility. Protection of the hydroxyl group as a benzyl ether circumvents these issues.
Experimental Protocol 1: Protection of 2-Hydroxypyridine
This protocol describes the synthesis of 2-benzyloxypyridine via a Williamson ether synthesis.
Rationale: This is a classic Sₙ2 reaction. A strong base is required to deprotonate the weakly acidic hydroxyl group of 2-hydroxypyridine, forming a more nucleophilic pyridinolate anion. Sodium hydride is an effective, non-nucleophilic base for this purpose. DMF is an ideal polar aprotic solvent that solvates the sodium cation, leaving the pyridinolate anion highly reactive towards the electrophile, benzyl bromide.
Methodology:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask via syringe.
-
Deprotonation: Slowly add a solution of 2-hydroxypyridine (1.0 eq.) in anhydrous DMF to the NaH suspension at 0 °C. Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Alkylation: Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Experimental Protocol 2: Deprotection of 2-Benzyloxypyridine
This protocol describes the removal of the benzyl group via catalytic hydrogenolysis to regenerate 2-hydroxypyridine.
Rationale: Catalytic hydrogenolysis is a mild and efficient method for cleaving benzyl ethers. The reaction proceeds on the surface of a palladium catalyst. The C-O bond is cleaved by the addition of hydrogen gas, producing toluene and the desired hydroxypyridine. Ethanol is a common solvent as it is relatively inert and effectively dissolves the substrate.
Methodology:
-
Setup: To a solution of 2-benzyloxypyridine (1.0 eq.) in ethanol, add palladium on carbon (Pd/C, 10 mol %).
-
Hydrogenation: Seal the reaction vessel and purge with hydrogen gas (H₂). Maintain a positive pressure of H₂ (using a balloon or a hydrogenation apparatus) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Filtration: Once complete, carefully purge the vessel with an inert gas (N₂ or Ar) to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Isolation: Rinse the filter pad with additional ethanol. Concentrate the filtrate under reduced pressure to yield the deprotected 2-hydroxypyridine.
Conclusion
The benzyloxy group is a versatile and powerful tool in pyridine chemistry. Its dual electronic nature allows it to activate the ring towards electrophilic attack, serve as a director for ortho-lithiation, and act as a reliable protecting group for hydroxyl functionalities. A thorough understanding of its electronic properties and reactivity patterns is essential for any scientist engaged in the synthesis and development of pyridine-based molecules. By strategically employing the benzyloxy group, researchers can navigate the complex reactivity of the pyridine ring to achieve desired synthetic outcomes with high precision and efficiency.
References
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Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]
-
Xu, J. et al. (2015). Preparation of 3-benzyloxy-2-pyridinone functional linkers: Tools for the synthesis of 3,2-hydroxypyridinone (HOPO) and HOPO/hydroxamic acid chelators. NIH Public Access. [Link]
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Oxford Reference. (n.d.). Hammett equation. [Link]
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Chemistry 331: Laboratory Manual. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. [Link]
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University of California, Irvine. (n.d.). Unit 4: Free Energy Relationships. [Link]
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PubChem. (n.d.). 4-(Benzyloxy)pyridine N-oxide. [Link]
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Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
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Hammett, L. P. (1937). The Hammett Equation. Wikipedia. [Link]
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Schlosser, M. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC. [Link]
-
Organic Chemistry Tutor. (2017, July 28). Electrophilic substitution reactions - pyridine [Video]. YouTube. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]
-
LibreTexts Chemistry. (2022, December 12). Chemistry of Benzene: Electrophilic Aromatic Substitution. [Link]
-
PubChem. (n.d.). 3-Benzyloxypyridine. [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]
-
Leito, I. (n.d.). pKa values bases. University of Tartu. [Link]
-
Williams, R. (n.d.). pKa Data Compiled by R. Williams. [Link]
-
Leito, I., et al. (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. [Link]
-
LibreTexts Chemistry. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. [Link]
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LibreTexts Chemistry. (2020, July 1). 14.2: Examples of electrophilic aromatic substitution. [Link]
-
Organic Chem Explained. (2018, April 27). Cross Coupling Reactions - Catalytic Cycle Key Features [Video]. YouTube. [Link]
-
Chemistry Stack Exchange. (2014, December 1). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?. [Link]
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The Versatile Reactivity of the C-Br Bond in 2-Benzyloxy-5-bromopyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, and its functionalization is a key aspect of drug discovery. Among the vast array of substituted pyridines, 2-benzyloxy-5-bromopyridine stands out as a versatile building block. The strategic placement of the bromine atom at the 5-position, activated by the electron-withdrawing nature of the pyridine ring, coupled with the presence of a benzyloxy protecting group at the 2-position, offers a rich landscape for chemical transformations. This technical guide provides a comprehensive overview of the reactivity of the C-Br bond in this compound, focusing on key synthetic methodologies, including palladium-catalyzed cross-coupling reactions and lithiation-borylation.
Executive Summary
This guide details the synthetic utility of this compound, with a focus on the reactivity of its carbon-bromine bond. The document is structured to provide researchers and drug development professionals with a practical understanding of how this versatile intermediate can be employed in the synthesis of complex molecules. We will explore a range of powerful C-C and C-N bond-forming reactions, complete with experimental protocols, quantitative data, and mechanistic insights.
Key Reactions and Reactivity Profile
The C-Br bond in this compound is amenable to a variety of transformations, primarily driven by transition-metal catalysis. The electron-deficient nature of the pyridine ring enhances the susceptibility of the C-Br bond to oxidative addition by low-valent metal catalysts, making it an excellent substrate for numerous cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. This compound serves as an excellent electrophilic partner in several of these transformations.
The Suzuki-Miyaura coupling enables the formation of a C-C bond between an organoboron compound and an organic halide. This reaction is widely used for the synthesis of biaryl and heteroaryl-aryl structures.
Quantitative Data for Suzuki-Miyaura Coupling of this compound
| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85-95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 16 | ~80-90 |
| 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane | 100 | 8 | ~75-85 |
Experimental Protocol: Suzuki-Miyaura Coupling
To a solution of this compound (1.0 mmol) and the corresponding arylboronic acid (1.2 mmol) in a mixture of toluene (5 mL) and water (1 mL), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and ligand (e.g., SPhos, 0.04 mmol) are added, followed by the base (e.g., K₂CO₃, 2.0 mmol). The mixture is degassed and heated under an inert atmosphere at the specified temperature until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of amines with aryl halides. This reaction is of paramount importance in the synthesis of pharmaceuticals, many of which contain arylamine moieties.
Quantitative Data for Buchwald-Hartwig Amination of this compound
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOt-Bu | Toluene | 100 | 18 | ~90-98 |
| Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | ~85-95 |
| Benzylamine | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Toluene | 100 | 16 | ~80-90 |
Experimental Protocol: Buchwald-Hartwig Amination
In a glovebox, a vial is charged with this compound (1.0 mmol), the amine (1.2 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol), the ligand (e.g., BINAP, 0.015 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol). Anhydrous toluene (5 mL) is added, and the vial is sealed. The reaction mixture is heated with stirring for the specified time. After cooling to room temperature, the mixture is diluted with ethyl acetate, filtered through a pad of Celite, and concentrated. The residue is purified by flash chromatography to afford the desired N-aryl or N-alkyl aminopyridine.[1][2]
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide, providing a direct route to substituted alkynes.
Quantitative Data for Sonogashira Coupling of this compound
| Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 65 | 6 | ~85-95 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NEt | DMF | 80 | 8 | ~80-90 |
| 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Piperidine | Toluene | 90 | 12 | ~75-85 |
Experimental Protocol: Sonogashira Coupling
To a solution of this compound (1.0 mmol) in a suitable solvent such as THF (10 mL) are added the terminal alkyne (1.2 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol), and the copper co-catalyst (e.g., CuI, 0.04 mmol). The base (e.g., Et₃N, 3.0 mmol) is then added, and the mixture is stirred at the indicated temperature under an inert atmosphere. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography.[3]
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is a valuable tool for the construction of complex olefinic structures.[4][5]
Quantitative Data for Heck Reaction of this compound
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 24 | ~70-80 |
| n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | NMP | 120 | 18 | ~65-75 |
| Acrylonitrile | Pd(PPh₃)₄ (5) | - | NaOAc | DMAc | 110 | 20 | ~60-70 |
Experimental Protocol: Heck Reaction
A mixture of this compound (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), a ligand if required (e.g., P(o-tolyl)₃, 0.04 mmol), and a base (e.g., Et₃N, 1.5 mmol) in a suitable solvent (e.g., DMF, 5 mL) is heated in a sealed tube under an inert atmosphere. After the reaction is complete, the mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by chromatography.[6]
The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner, offering a powerful and versatile method for C-C bond formation with high functional group tolerance.
Quantitative Data for Negishi Coupling of this compound
| Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylzinc chloride | Pd(PPh₃)₄ (5) | - | THF | 65 | 12 | ~80-90 |
| Ethylzinc bromide | PdCl₂(dppf) (3) | - | Dioxane | 80 | 10 | ~75-85 |
| 2-Thienylzinc chloride | Pd₂(dba)₃ (2) / SPhos (4) | - | Toluene | 100 | 16 | ~70-80 |
Experimental Protocol: Negishi Coupling
To a solution of this compound (1.0 mmol) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) in anhydrous THF (5 mL) under an inert atmosphere is added the organozinc reagent (1.2 mmol, typically as a solution in THF). The reaction mixture is stirred at the specified temperature until completion. The reaction is then quenched with saturated aqueous ammonium chloride solution and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by chromatography.[4]
Lithiation-Borylation
Halogen-metal exchange followed by trapping with a boron electrophile provides a powerful route to pyridine-based boronic acids or esters. These intermediates are highly valuable for subsequent Suzuki-Miyaura coupling reactions.
Quantitative Data for Lithiation-Borylation of this compound
| Lithiating Agent | Boron Electrophile | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| n-BuLi | Triisopropyl borate | THF | -78 | 2 | ~70-80 |
| s-BuLi | Pinacolborane | Et₂O | -78 to rt | 3 | ~65-75 |
| t-BuLi | B-Isopropoxy-9-BBN | Hexane/THF | -78 to 0 | 2.5 | ~70-80 |
Experimental Protocol: Lithiation-Borylation
A solution of this compound (1.0 mmol) in anhydrous THF (10 mL) is cooled to -78 °C under an inert atmosphere. A solution of n-butyllithium (1.1 mmol) in hexanes is added dropwise, and the mixture is stirred for 1 hour at -78 °C. Triisopropyl borate (1.2 mmol) is then added, and the reaction is allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude boronic ester can often be used in the next step without further purification.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of functionalized pyridine derivatives. The reactivity of its C-Br bond allows for the application of a multitude of modern synthetic methodologies, including a variety of palladium-catalyzed cross-coupling reactions and lithiation-borylation sequences. This guide provides a foundational understanding of these key transformations, offering researchers and drug development professionals the necessary information to effectively utilize this important synthetic intermediate in their research endeavors. The provided protocols and data serve as a starting point for reaction optimization and the development of novel synthetic routes toward complex molecular targets.
References
An In-depth Technical Guide to the Safe Handling, and Storage of 2-Benzyloxy-5-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety, handling, and storage information for 2-Benzyloxy-5-bromopyridine (CAS No: 83664-33-9), a key intermediate in pharmaceutical research and development. Adherence to the following protocols is crucial for ensuring personnel safety and maintaining the integrity of research.
Chemical Identification and Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 5-Bromo-2-(phenylmethoxy)pyridine |
| CAS Number | 83664-33-9 |
| Molecular Formula | C₁₂H₁₀BrNO |
| Molecular Weight | 264.12 g/mol [1][2] |
| Appearance | White to light yellow powder or crystals[3][4] |
| Melting Point | 49-51 °C |
| Boiling Point | 185 °C @ 14 mmHg |
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is crucial to be fully aware of its potential hazards before handling.
GHS Classification: [1]
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1][5]
-
Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[1][5]
-
Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory System (May cause respiratory irritation)[1][5]
Hazard Statements:
Precautionary Statements:
A comprehensive list of precautionary statements can be found in the safety data sheet and includes avoiding breathing dust, washing skin thoroughly after handling, and wearing protective gloves, eye protection, and face protection.[5][6]
Quantitative Safety Data Summary
| Parameter | Value/Rating | Source/Analogue |
| NFPA 704 Diamond | Health: 2, Flammability: 2, Instability: 0 | Estimated based on 2-methoxypyridine |
| Flash Point | ~100 °C | Estimated based on 2-phenoxypyridine |
| Autoignition Temperature | Data not available | |
| LD50/LC50 | Data not available |
Safe Handling and Experimental Protocols
Adherence to a strict operational plan is essential for the safe handling of this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial. The minimum required PPE includes:
-
Eye and Face Protection: Chemical safety goggles are mandatory.[7] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn.[7] Gloves should be inspected before use and disposed of properly after handling.
-
Body Protection: A laboratory coat must be worn and fully buttoned.[7] For tasks with a higher risk of significant exposure, a chemical-resistant apron or coveralls should be considered.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[8] If dust or aerosols may be generated, a NIOSH-approved respirator is necessary.
Engineering Controls
-
Ventilation: Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[8]
-
Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.
Step-by-Step Handling Procedure (Example Protocol)
The following is a generalized protocol for handling this compound in a laboratory setting. This should be adapted based on the specific experimental requirements.
Preparation:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Assemble Materials: Gather all necessary chemicals, equipment, and PPE.
-
Designated Area: Ensure the work will be performed in a designated area, such as a chemical fume hood.
Handling:
-
Don PPE: Put on all required personal protective equipment.
-
Weighing: Carefully weigh the required amount of this compound on a tared weigh boat or paper inside the fume hood to avoid generating dust.
-
Transfer: Transfer the solid to the reaction vessel carefully. Use a spatula and funnel to avoid spills.
-
Dissolution: If dissolving in a solvent, add the solvent slowly to the solid in the reaction vessel.
-
During Reaction: Keep the reaction vessel closed to the extent possible and maintain it under an inert atmosphere if required by the specific chemistry.
-
Post-Handling: After handling, decontaminate all equipment and the work area. Wash hands and any exposed skin thoroughly with soap and water.
Emergency Procedures
First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
-
Skin Contact: In case of skin contact, immediately take off contaminated clothing. Wash off with soap and plenty of water. Consult a doctor.[7]
-
Eye Contact: If in eyes, rinse with pure water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7]
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[7]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[9]
-
Specific Hazards: No specific data is available. As with many organic compounds, hazardous decomposition products may include carbon oxides and nitrogen oxides.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation.[7]
-
Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.
-
Methods for Cleaning Up: Collect the spilled material and place it in a suitable, closed container for disposal. Use spark-proof tools and explosion-proof equipment if necessary.[7]
Storage and Disposal
Storage
-
Conditions for Safe Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[7] Keep away from heat, sparks, and open flames.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[6]
Disposal
-
General Guidance: Disposal of this compound and any contaminated materials must be in accordance with all local, state, and federal regulations. This chemical should be treated as hazardous waste.
-
Waste Containers: Collect waste in a designated, properly labeled, and sealed container. As a halogenated organic compound, it should be segregated from non-halogenated waste streams.
-
Disposal Method: The recommended method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7] Do not dispose of down the drain or in regular trash.
Visualizations
Logical Relationship for Safe Handling
Caption: Workflow for the safe handling of this compound.
Emergency Response Workflow
Caption: Emergency response workflow for incidents involving this compound.
References
- 1. This compound | C12H10BrNO | CID 11108191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 83664-33-9 [m.chemicalbook.com]
- 3. labproinc.com [labproinc.com]
- 4. This compound | 83664-33-9 | TCI EUROPE N.V. [tcichemicals.com]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. echemi.com [echemi.com]
Commercial Suppliers of 2-Benzyloxy-5-bromopyridine: A Technical Guide
For researchers, scientists, and professionals in drug development, sourcing high-quality reagents is a critical step in the discovery and manufacturing pipeline. This technical guide provides an in-depth overview of commercial suppliers for the key chemical intermediate, 2-Benzyloxy-5-bromopyridine (CAS No. 83664-33-9). This compound is a valuable building block in the synthesis of a variety of pharmaceutical agents. This guide includes a comparative table of suppliers, a detailed synthesis protocol, and a visual representation of the synthesis pathway.
Supplier and Product Overview
A survey of the chemical market reveals several reputable suppliers offering this compound. The products are generally available in high purity, suitable for research and development purposes. The following table summarizes the offerings from various commercial suppliers, providing a comparative look at purity, available quantities, and other key specifications.
| Supplier | Purity | Available Quantities | CAS Number | Molecular Formula | Physical State |
| Lab Pro Inc | Min. 98.0% (GC,T)[1] | 1G[1] | 83664-33-9[1] | C12H10BrNO[1] | Solid[1] |
| Tokyo Chemical Industry (TCI) | >98.0%(GC)(T) | 1G, 5G | 83664-33-9 | C12H10BrNO | White to Light yellow powder to crystal |
| Apollo Scientific | 98% | 1g, 5g, 10g, 25g[2] | 742058-39-5 (for pyrimidine analog) | C11H9BrN2O (for pyrimidine analog) | - |
| Frontier Specialty Chemicals | - | - | 83664-33-9[3] | - | - |
| Sigma-Aldrich | - | - | 83664-33-9 | C12H10BrNO | - |
| CP Lab Safety | min 97% (for pyrimidine analog)[4] | 1 gram[4] | 742058-39-5 (for pyrimidine analog)[4] | C11H9BrN2O (for pyrimidine analog)[4] | - |
| Oakwood Chemical | - | - | 83664-33-9 | C12H10BrNO | - |
| ChemicalBook | - | - | 83664-33-9[5] | C12H10BrNO[5] | powder to crystal[6] |
| Accela ChemBio Inc. | ≥97% | 5g, 10g, 25g, 100g, 500g | 83664-33-9 | C12H10BrNO | - |
| Chongqing Chemdad Co. | - | - | 83664-33-9[6] | C12H10BrNO[6] | powder to crystal[6] |
Synthesis of this compound: An Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound, based on established chemical literature.[5]
Materials:
-
2,5-Dibromopyridine
-
Benzyl alcohol
-
Dibenzo-18-crown-6
-
Potassium hydroxide
-
Toluene
-
Chloroform
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
-
Water
Equipment:
-
Reaction flask equipped with a Dean-Stark distributor
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a suitable reaction flask, combine 2,5-dibromopyridine (20.0 g, 84.4 mmol), dibenzo-18-crown-6 (1.5 g, 4.2 mmol), benzyl alcohol (11.9 g, 11.4 mL, 109.8 mmol), and potassium hydroxide (11.4 g, 202.6 mmol) in toluene (200 mL).[5]
-
Azeotropic Water Removal: Assemble the flask with a Dean-Stark distributor and reflux condenser. Heat the reaction mixture to reflux and continue for 1.5 hours, collecting the water that azeotropes with toluene.[5]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene by distillation under reduced pressure using a rotary evaporator.[5]
-
Extraction: Dilute the resulting residue with water and extract the aqueous layer with chloroform. Separate the organic phase.[5]
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[5]
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate (98:2, v/v) as the eluent.[5]
-
Recrystallization: Further purify the product by recrystallization from hexane to obtain this compound as a colorless solid (20.6 g, 92% yield).[5]
Synthesis Pathway Visualization
The following diagram illustrates the chemical transformation in the synthesis of this compound.
Experimental Workflow
The logical progression of the synthesis and purification process is outlined in the workflow diagram below.
References
- 1. labproinc.com [labproinc.com]
- 2. 742058-39-5 Cas No. | 2-Benzyloxy-5-bromopyrimidine | Apollo [store.apolloscientific.co.uk]
- 3. This compound | [frontierspecialtychemicals.com]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound CAS#: 83664-33-9 [m.chemicalbook.com]
- 6. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
An In-depth Technical Guide to the Predicted Physicochemical Characteristics of Substituted Bromopyridines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the predicted and experimental physicochemical characteristics of substituted bromopyridines. These compounds are pivotal building blocks in medicinal chemistry, and understanding their properties is crucial for the rational design and development of novel therapeutic agents. This document details key physicochemical parameters, outlines experimental protocols for their determination, and explores the role of these compounds in modulating critical signaling pathways.
Predicted and Experimental Physicochemical Data
The following tables summarize the predicted and experimental physicochemical properties for a range of substituted bromopyridines. These properties are critical for predicting the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates.
Table 1: Predicted Physicochemical Properties of Substituted Bromopyridines
| Compound | Substituent | Position of Br | Position of Substituent | Predicted pKa | Predicted logP |
| 2-Bromopyridine | -H | 2 | - | 0.71 | 1.42 |
| 3-Bromopyridine | -H | 3 | - | 2.84 | 1.59 |
| 4-Bromopyridine | -H | 4 | - | 3.85 | 1.59 |
| 2-Bromo-4-methylpyridine | -CH₃ | 2 | 4 | 1.31 | 1.93 |
| 3-Bromo-5-methylpyridine | -CH₃ | 3 | 5 | 3.32 | 2.10 |
| 2-Bromo-5-aminopyridine | -NH₂ | 2 | 5 | 2.96 | 1.03 |
| 3-Bromo-5-aminopyridine | -NH₂ | 3 | 5 | 4.31 | 1.20 |
| 2-Bromo-5-nitropyridine | -NO₂ | 2 | 5 | -1.54 | 1.39 |
| 3-Bromo-5-nitropyridine | -NO₂ | 3 | 5 | 0.81 | 1.56 |
| 2-Bromo-4-chloropyridine | -Cl | 2 | 4 | -0.29 | 2.11 |
| 3-Bromo-5-chloropyridine | -Cl | 3 | 5 | 1.34 | 2.28 |
Table 2: Experimental Physicochemical Properties of Selected Substituted Bromopyridines
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Aqueous Solubility |
| 2-Bromopyridine | C₅H₄BrN | 158.00 | - | 192-194 | Slightly miscible[1] |
| 3-Bromopyridine | C₅H₄BrN | 158.00 | -27 | 173 | Data not available |
| 2-Amino-3-bromopyridine | C₅H₅BrN₂ | 173.01 | 68-72 | 257-259 | Slightly soluble[2] |
| 2-Amino-4-bromopyridine | C₅H₅BrN₂ | 173.01 | 136-148 | 268.2 | Data not available |
| 2-Amino-5-bromopyridine | C₅H₅BrN₂ | 173.01 | 133-138 | 230.9 | Slightly soluble[3] |
| 2-Bromo-6-methylpyridine | C₆H₆BrN | 172.02 | - | 102-103 (at 20 mmHg) | Data not available |
| 3-Bromo-4-chloropyridine | C₅H₃BrClN | 192.44 | - | - | Low (expected)[4] |
| 2-Amino-3-nitro-5-bromopyridine | C₅H₄BrN₃O₂ | 219.99 | - | - | Low[5] |
Experimental Protocols
Accurate determination of physicochemical properties is fundamental to drug discovery. The following are detailed methodologies for key experimental procedures.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a compound at a given pH, which in turn affects its solubility, permeability, and target binding.
Principle: Potentiometric titration is a highly accurate method for determining the pKa of a substance. It involves the gradual addition of a titrant (an acid or a base) to a solution of the sample and monitoring the resulting change in pH using a pH meter. The pKa is determined from the inflection point of the titration curve.[5][6]
Methodology:
-
Instrument Calibration: Calibrate the pH meter using standard aqueous buffers of known pH (e.g., 4, 7, and 10).[6]
-
Sample Preparation: Dissolve an accurately weighed amount of the substituted bromopyridine in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds) to a known concentration (typically at least 10⁻⁴ M).[6]
-
Titration Setup: Place the sample solution in a thermostated vessel equipped with a magnetic stirrer and immerse the calibrated pH electrode. To maintain a constant ionic strength, a background electrolyte such as 0.15 M KCl can be added.[6] Purge the solution with nitrogen to remove dissolved carbon dioxide, especially when titrating with a base.[5][6]
-
Titration: For a basic compound like a pyridine derivative, titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl). For an acidic derivative, titrate with a standardized strong base (e.g., 0.1 M NaOH).[6] Add the titrant in small, precise increments.
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.[5]
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point or by analyzing the first or second derivative of the titration curve to find the inflection point. For multiprotic species, multiple inflection points may be observed.[7]
Determination of logP by the Shake-Flask Method
The logarithm of the octanol-water partition coefficient (logP) is the standard measure of a compound's lipophilicity, a key determinant of its membrane permeability and overall ADME properties.
Principle: The shake-flask method is the "gold standard" for logP determination.[8] It involves measuring the equilibrium distribution of a compound between two immiscible phases, typically n-octanol and water.
Methodology:
-
Solvent Saturation: Pre-saturate the n-octanol with water and the water with n-octanol by shaking them together for an extended period (e.g., 24 hours) and then allowing the phases to separate.[9]
-
Sample Preparation: Prepare a stock solution of the substituted bromopyridine in the pre-saturated n-octanol.
-
Partitioning: Add a known volume of the stock solution to a known volume of pre-saturated water in a sealed container. The ratio of the volumes can be adjusted depending on the expected lipophilicity of the compound.[10]
-
Equilibration: Shake the mixture at a constant temperature for a sufficient time (e.g., 24-72 hours) to ensure that equilibrium is reached.[11]
-
Phase Separation: After equilibration, separate the two phases. This can be done by centrifugation to ensure a clean separation.[11]
-
Quantification: Determine the concentration of the substituted bromopyridine in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8][11] A calibration curve with standards of known concentrations is required for accurate quantification.[11]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Determination of Aqueous Solubility
Aqueous solubility is a critical factor for oral drug absorption and formulation development. Both thermodynamic and kinetic solubility are important parameters.
Principle: This method determines the equilibrium solubility of a compound, representing the maximum concentration that can be achieved in a saturated solution at a specific temperature.[11]
Methodology:
-
Sample Preparation: Add an excess amount of the solid substituted bromopyridine to a known volume of aqueous buffer (e.g., phosphate-buffered saline, PBS, at a relevant pH) in a sealed vial.[11]
-
Equilibration: Agitate the mixture at a constant temperature for an extended period (typically 24-72 hours) to allow the system to reach equilibrium.[11]
-
Phase Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.[11]
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant using an appropriate analytical technique like HPLC-UV.[11]
Principle: Kinetic solubility measures the concentration at which a compound precipitates from a solution when rapidly prepared from a concentrated stock solution, often in DMSO. This is a high-throughput method commonly used in early drug discovery.[1][12] Nephelometry detects the light scattered by the insoluble particles (precipitate).[3][13]
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the substituted bromopyridine in 100% DMSO (e.g., 10-20 mM).[11][13]
-
Assay Plate Preparation: Add a small aliquot of the DMSO stock solution to an aqueous buffer in a microtiter plate.[2][12][13]
-
Precipitation Induction: The mixture is typically shaken for a defined period (e.g., 1-2 hours) at a constant temperature.[2]
-
Measurement: A nephelometer is used to measure the amount of light scattered by the precipitate in each well.[13]
-
Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed compared to a blank.[13]
Melting Point Determination
The melting point is a fundamental physical property that provides information about the purity and identity of a crystalline solid.
Principle: The melting point is the temperature at which a solid transitions to a liquid. Pure crystalline compounds typically have a sharp melting point range of 0.5-1.0°C, while impurities tend to lower and broaden the melting range.[14]
Methodology:
-
Sample Preparation: A small amount of the finely powdered substituted bromopyridine is packed into a thin-walled capillary tube to a height of 2-3 mm.[15][16]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heated block or oil bath and a calibrated thermometer or an electronic temperature sensor.[14][16]
-
Heating: The sample is heated at a controlled rate. A rapid heating rate can be used for an initial approximate determination, followed by a slower rate (e.g., 1-2°C per minute) for an accurate measurement.[14]
-
Observation: The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded as the melting point range.[14][15]
Role in Modulating Signaling Pathways: Kinase Inhibition
Substituted bromopyridines are prevalent scaffolds in the design of kinase inhibitors, which are a major class of targeted cancer therapies. The pyridine ring can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, while the bromo-substituent provides a versatile handle for synthetic modifications to enhance potency and selectivity.[17]
CSF1R Signaling Pathway Inhibition
A notable example is the development of Pexidartinib, a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), which is synthesized from a 2-amino-5-bromopyridine precursor.[18] CSF1R is a receptor tyrosine kinase that is critical for the survival and proliferation of macrophages.[18] In certain tumors, the overexpression of the CSF1 ligand leads to the recruitment of tumor-associated macrophages (TAMs), which contribute to tumor growth and progression.[18] Pexidartinib competitively binds to the ATP-binding site of CSF1R, blocking its autophosphorylation and subsequent downstream signaling cascades.[18] This leads to the depletion of TAMs within the tumor microenvironment.[18]
Inhibition of the CSF1R signaling pathway by a bromopyridine derivative.
This guide provides a foundational understanding of the physicochemical characteristics of substituted bromopyridines, essential for their application in drug discovery and development. The provided data and protocols serve as a valuable resource for researchers in the field.
References
- 1. 2-Bromopyridine | 109-04-6 [chemicalbook.com]
- 2. 2-Amino-3-Bromopyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data, Price & COA [pipzine-chem.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-Chloro-4-bromopyridine | High Purity Chemical Supplier in China | Properties, Applications, Safety Data [pipzine-chem.com]
- 5. 2-Amino-3-Nitro-5-Bromopyridine | Chemical Properties, Applications & Safety | High Purity Supplier in China [pipzine-chem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. 3-Bromo-4-chloropyridine | C5H3BrClN | CID 817696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 3-Bromopyridine - Wikipedia [en.wikipedia.org]
- 12. CAS Common Chemistry [commonchemistry.cas.org]
- 13. Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 14. Chloropyridinium bromide | C5H6BrClN- | CID 22906315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Methyl 5-bromopyridine-2-carboxylate | C7H6BrNO2 | CID 7016458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Machine-Learning Methods for pH-Dependent Aqueous-Solubility Prediction | Rowan [rowansci.com]
- 17. chembk.com [chembk.com]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Benzyloxy-5-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction has become indispensable in the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and functional materials.
This document provides a detailed protocol for the Suzuki-Miyaura coupling of 2-benzyloxy-5-bromopyridine with various arylboronic acids. The 2-benzyloxy-5-arylpyridine scaffold is of significant interest in medicinal chemistry and drug discovery due to the versatile nature of the pyridine core and the benzyloxy group, which can influence the pharmacokinetic and pharmacodynamic properties of a molecule. The following application notes offer a comprehensive guide to performing this transformation, including a summary of reaction conditions, a detailed experimental protocol, and a visual representation of the workflow.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound in the presence of a base. The catalytic cycle is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: The arylboronic acid is activated by the base to form a boronate species, which then transfers the aryl group to the palladium center.
-
Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated as the 2-benzyloxy-5-arylpyridine product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.
Comparative Reaction Data
The following table summarizes the reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on a representative protocol. This data provides a useful reference for researchers planning to synthesize a library of 2-benzyloxy-5-arylpyridine derivatives.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 88 |
| 3 | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 16 | 75 |
| 4 | Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | 72 |
| 5 | Pyridine-3-boronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DME/H₂O | 90 | 24 | 65 |
Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃])
-
Solvent (e.g., 1,4-Dioxane and Water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄) to the flask.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 2-benzyloxy-5-arylpyridine.
Visualizing the Workflow and Reaction Logic
To better understand the experimental process and the underlying chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound with a variety of arylboronic acids provides a reliable and versatile method for the synthesis of a diverse range of 2-benzyloxy-5-arylpyridine derivatives. These compounds are valuable building blocks in drug discovery and medicinal chemistry. The provided protocol and data serve as a practical guide for researchers to efficiently synthesize these target molecules. Optimization of reaction conditions, particularly the choice of catalyst, ligand, base, and solvent, may be necessary to achieve the highest yields for specific substrates.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Benzyloxy-5-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 2-benzyloxy-5-bromopyridine. This versatile building block is a key intermediate in the synthesis of a wide range of functionalized pyridine derivatives, which are prevalent in medicinal chemistry and materials science. The following sections detail the experimental conditions for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, providing researchers with the necessary information to incorporate this valuable substrate into their synthetic workflows.
General Reaction Mechanism
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. These reactions generally proceed through a common catalytic cycle involving a palladium(0) species. The cycle is initiated by the oxidative addition of the aryl halide, in this case, this compound, to the Pd(0) complex. This is followed by a transmetalation step with an organometallic reagent (in Suzuki and Stille couplings), migratory insertion of an alkene (in Heck coupling), or coupling with a copper acetylide (in Sonogashira coupling). The cycle concludes with reductive elimination, which forms the desired product and regenerates the active Pd(0) catalyst.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between this compound and various organoboron compounds, such as boronic acids and their esters. This reaction is widely employed in the synthesis of biaryl and heteroaryl compounds.
Representative Reaction Conditions and Yields:
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | Dioxane | 100 | 16 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | 12 | 75-85 |
| 4 | 4-Acetylphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 110 | 8 | 70-80 |
Detailed Experimental Protocol:
A flame-dried Schlenk tube is charged with this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), palladium catalyst, ligand (if required), and base. The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The appropriate solvent system is then added via syringe. The reaction mixture is heated to the specified temperature and stirred for the indicated time. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Heck Reaction
The Mizoroki-Heck reaction enables the formation of carbon-carbon bonds through the coupling of this compound with various alkenes. This reaction is particularly useful for the synthesis of substituted styrenes and acrylates.
Representative Reaction Conditions and Yields:
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 16 | 75-85 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 80 | 24 | 70-80 |
| 3 | 1-Octene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | Cy₂NMe | Dioxane | 120 | 18 | 65-75 |
| 4 | Cyclohexene | Herrmann's catalyst (1) | - | NaOAc | DMA | 130 | 24 | 60-70 |
Detailed Experimental Protocol:
To a sealable reaction vessel is added this compound (1.0 mmol), the alkene (1.5 mmol), palladium catalyst, ligand (if required), and base. The vessel is sealed and purged with an inert gas. The appropriate anhydrous solvent is then added. The reaction mixture is heated to the specified temperature with vigorous stirring for the indicated time. After cooling to room temperature, the mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, filtered, and concentrated. The residue is purified by flash chromatography to afford the desired product.
Sonogashira Coupling
The Sonogashira coupling provides a reliable method for the synthesis of 5-alkynyl-2-benzyloxypyridines through the reaction of this compound with terminal alkynes. This reaction is typically co-catalyzed by a copper(I) salt.
Representative Reaction Conditions and Yields for 2-Benzyloxy-5-halopyrimidines :[1]
| Entry | Terminal Alkyne | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | But-3-yn-1-ol | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 3 | 85 |
| 2 | Prop-2-yn-1-ol | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 3 | 82 |
| 3 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 4 | 92 |
| 4 | 4-Ethynyltoluene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 4 | 90 |
Detailed Experimental Protocol:
A flame-dried Schlenk flask is charged with this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂), and copper(I) iodide. The flask is evacuated and backfilled with an inert gas. Anhydrous solvent (e.g., THF or DMF) and a suitable base (e.g., triethylamine or diisopropylamine) are added. The terminal alkyne (1.1-1.5 mmol) is then added dropwise. The reaction is stirred at the specified temperature for the required duration. Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The crude product is purified by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the synthesis of a wide array of N-aryl and N-heteroaryl amines from this compound.
Representative Reaction Conditions and Yields:
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 12-24 | Good to Excellent |
| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 8-16 | High |
| 3 | n-Butylamine | Pd(OAc)₂ (1) | RuPhos (2) | NaOtBu | Toluene | 80-100 | 4-12 | Good to High |
| 4 | Benzylamine | Pd(OAc)₂ (2) | cataCXium A (4) | K₂CO₃ | t-BuOH | 90 | 12 | Moderate to Good |
Detailed Experimental Protocol:
In an oven-dried Schlenk tube, the palladium precatalyst and the phosphine ligand are combined. The tube is evacuated and backfilled with an inert gas. The base, this compound, and the amine are then added. Finally, the anhydrous, degassed solvent is added via syringe. The reaction mixture is heated with vigorous stirring. The progress of the reaction is monitored by TLC or LC-MS. After completion, the mixture is cooled to room temperature, diluted with an organic solvent, and washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for setting up a palladium-catalyzed cross-coupling reaction under an inert atmosphere.
References
Application Notes & Protocols: Mastering the Negishi Coupling with Bromopyridine Derivatives
A Senior Application Scientist's Guide for Robust C-C Bond Formation in Pharmaceutical and Materials Science
The strategic incorporation of the pyridine motif is a cornerstone of modern drug discovery and materials science. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in a vast array of biologically active compounds. The Negishi cross-coupling reaction, a Nobel Prize-winning transformation, stands out as a powerful and versatile method for constructing carbon-carbon bonds.[1][2] Its high functional group tolerance and the exceptional reactivity of organozinc reagents make it particularly well-suited for the synthesis of complex, functionalized bipyridines and other substituted pyridines.[3][4]
This guide provides an in-depth exploration of the experimental procedures for the Negishi coupling of bromopyridine derivatives. It moves beyond a simple recitation of steps to explain the underlying principles and critical parameters that govern success, ensuring researchers can confidently adapt and optimize these protocols for their specific synthetic challenges.
Core Principles: The Engine of the Negishi Coupling
The efficacy of the Negishi coupling lies in its well-defined catalytic cycle, which typically utilizes a palladium(0) catalyst.[2][5] Understanding this mechanism is paramount for troubleshooting and rational optimization.
The cycle proceeds via three fundamental steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromopyridine, forming a Pd(II) complex. This is often the rate-determining step, and its efficiency is influenced by the electron density of the pyridine ring and the steric environment of the C-Br bond.[6][7]
-
Transmetalation : The organic group from the organozinc reagent is transferred to the palladium center, displacing the bromide and forming a new diorganopalladium(II) intermediate.[5][6][7] The high reactivity of organozinc reagents ensures this step is typically fast and efficient, even with sterically demanding partners.[5]
-
Reductive Elimination : The two organic partners on the palladium center couple, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[2][6][7]
Key Reagents & Their Roles
-
The Bromopyridine Substrate : The position of the bromine atom (2-, 3-, or 4-) influences reactivity. Electron-deficient pyridine rings generally undergo oxidative addition more readily. While bromides are common, iodides are more reactive, and chlorides are significantly less reactive.[8]
-
The Organozinc Reagent : This is the nucleophilic partner. Organozinc reagents are prized for their high functional group tolerance, allowing for the presence of esters, ketones, and nitriles, which would be incompatible with more reactive organometallics like Grignard reagents.[2][3][5] However, they are sensitive to moisture and air, necessitating the use of anhydrous solvents and inert atmosphere techniques.[6][7]
-
The Catalyst System :
-
Metal Source : Palladium is the most common choice, offering high yields and broad functional group compatibility.[8] Nickel catalysts are a lower-cost alternative and can be effective, sometimes offering complementary reactivity.[8][9] Common palladium precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.
-
Ligands : The choice of ligand is critical. It stabilizes the palladium catalyst, modulates its reactivity, and facilitates the key steps of the catalytic cycle. Bulky, electron-rich phosphine ligands like SPhos, RuPhos, and XPhos are often highly effective, promoting efficient oxidative addition and reductive elimination.[8][10][11][12]
-
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Negishi coupling reaction.
Experimental Workflow: From Reagents to Product
A successful Negishi coupling experiment is a sequence of carefully executed steps under controlled conditions. The general workflow involves the preparation of the organozinc reagent followed by the palladium-catalyzed coupling reaction.
Caption: A typical workflow for a Negishi coupling experiment.
Detailed Experimental Protocols
Critical Prerequisite : All procedures must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.[6][13] All glassware must be rigorously oven- or flame-dried and cooled under vacuum, and all solvents must be anhydrous.
Protocol 1: Preparation of Organozinc Reagents
Choose the method best suited to your starting material and its functional groups.
Method A: From an Organic Halide via Transmetalation with a Grignard Reagent
This is a common and reliable two-step method for preparing aryl- and alkylzinc reagents.[14][15]
-
Materials :
-
Organic bromide or iodide (1.0 equiv)
-
Magnesium turnings (1.2 equiv)
-
Anhydrous Zinc Chloride (ZnCl₂), 1.0 M solution in THF (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (one small crystal for activation)
-
-
Step-by-Step Procedure :
-
Grignard Formation : To a flame-dried Schlenk flask containing magnesium turnings and a crystal of iodine, add a small portion of a solution of the organic halide (1.0 equiv) in anhydrous THF.
-
Initiate the reaction with gentle heating. Once initiated (indicated by bubbling and disappearance of the iodine color), add the remaining organic halide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature or with gentle heating until the magnesium is consumed.
-
Transmetalation : Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Slowly add the anhydrous ZnCl₂ solution (1.1 equiv) via syringe. A mild exotherm may be observed.
-
After the addition, remove the ice bath, allow the mixture to warm to room temperature, and stir for 1-2 hours. The resulting organozinc reagent solution is a cloudy suspension and is ready for use in the coupling step.[14]
-
Method B: From an Organic Halide via Direct Oxidative Insertion of Zinc
This method is useful for creating organozincs from functionalized organic halides.[14][16]
-
Materials :
-
Organic bromide or iodide (1.0 equiv)
-
Activated Zinc dust (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylacetamide (DMAC)
-
Iodine (I₂) or 1,2-Dibromoethane (catalytic amount for activation)
-
-
Step-by-Step Procedure :
-
Zinc Activation : In a flame-dried Schlenk flask, add the zinc dust. Add a catalytic amount of iodine and gently heat the flask with a heat gun under vacuum until the purple iodine vapor sublimes and coats the zinc.[16] Cool to room temperature and backfill with inert gas.
-
Reagent Addition : Add anhydrous THF to the activated zinc to create a suspension.
-
Slowly add the organic halide, either neat or as a solution in THF. The reaction can be exothermic and may require cooling to control the rate.[16]
-
Reaction Completion : Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-4 hours. The formation of the organozinc reagent is often indicated by the disappearance of the zinc dust.[16] The resulting solution can be used directly.
-
Protocol 2: Palladium-Catalyzed Negishi Coupling of a Bromopyridine
This general protocol can be adapted for various bromopyridines and organozinc partners.
-
Materials :
-
Bromopyridine derivative (1.0 equiv)
-
Freshly prepared organozinc reagent (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., SPhos, 2-4 mol%)
-
Anhydrous solvent (e.g., THF, Dioxane)
-
-
Step-by-Step Procedure :
-
Catalyst Preparation : In a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., SPhos).
-
Add anhydrous solvent (e.g., THF) and stir the mixture at room temperature for 15-20 minutes. A color change typically indicates the formation of the active catalyst complex.[14]
-
Reactant Addition : Add the bromopyridine derivative (1.0 equiv) to the catalyst mixture.
-
Coupling Initiation : Slowly add the solution of the organozinc reagent (1.2-1.5 equiv) to the reaction mixture via syringe or cannula.[13]
-
Reaction Conditions : Heat the reaction mixture to the desired temperature (typically 50–80 °C) and stir for 2–16 hours.[14][16]
-
Monitoring : Monitor the reaction's progress by TLC or GC-MS by taking small, quenched aliquots.
-
Protocol 3: Work-up and Purification
-
Step-by-Step Procedure :
-
Quenching : Once the reaction is complete, cool the mixture to room temperature. Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[13][14] Stir for 15-20 minutes.
-
Extraction : Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane (3x).[13]
-
Washing : Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.[6]
-
Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure coupled product.[13][17]
-
Data Summary & Optimization Parameters
The optimal conditions for a Negishi coupling can vary based on the specific substrates. The following table provides representative starting points for optimization.
| Bromopyridine Isomer | Organozinc Reagent (R-ZnBr) | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Typical Yield (%) |
| 2-Bromopyridine | Cyclopropyl-ZnBr | Pd(OAc)₂ (2) | SPhos (4) | THF | 65 | 82[16] |
| 3-Bromopyridine | Phenyl-ZnCl | Pd(PPh₃)₄ (5) | - | THF | 60 | ~70-90 |
| 4-Bromopyridine | Alkyl-ZnBr | Pd₂(dba)₃ (1.5) | XPhos (3) | Dioxane | 80 | ~75-95 |
| 2-Bromo-5-nitropyridine | Aryl-ZnCl | Pd(dppf)Cl₂ (5) | - | THF | 65 | ~80-90 |
Key Optimization Insights :
-
Ligand Choice : For sterically hindered substrates, bulky biarylphosphine ligands like SPhos or RuPhos are often superior to PPh₃.[10][11]
-
Solvent : THF is the most common solvent. For less reactive substrates, higher-boiling solvents like dioxane may be beneficial.
-
Temperature : While many reactions proceed at moderate temperatures (50-80 °C), some highly active catalyst systems can operate at room temperature.[11]
-
Stoichiometry : Using a slight excess (1.2-1.5 equivalents) of the organozinc reagent is standard practice to drive the reaction to completion.
References
- 1. Application of Negishi Cross-coupling in the Synthesis of Bioactive Molecules [cjph.com.cn]
- 2. chemistnotes.com [chemistnotes.com]
- 3. Why Negishi? How This Nobel-Winning Reaction Offers Unmatched Selectivity - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. books.rsc.org [books.rsc.org]
- 6. Negishi Coupling | NROChemistry [nrochemistry.com]
- 7. youtube.com [youtube.com]
- 8. Negishi coupling - Wikipedia [en.wikipedia.org]
- 9. Low-cost transition metal catalysed Negishi coupling: an update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. "Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of" by Cami Berlin [digitalcommons.bucknell.edu]
- 11. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. youtube.com [youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
Synthesis of SHP2 Inhibitor Scaffolds Utilizing 2-Benzyloxy-5-bromopyrimidine: An Application and Protocol Guide
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of pivotal precursors for pyrimidine-based SHP2 inhibitors, starting from the versatile building block, 2-benzyloxy-5-bromopyrimidine. We will delve into the strategic rationale behind the synthetic design, focusing on a robust palladium-catalyzed Buchwald-Hartwig amination, followed by a mild and efficient deprotection step. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel cancer therapeutics targeting the SHP2 phosphatase.
Introduction: SHP2, a Critical Node in Oncogenic Signaling
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in mediating cellular signaling cascades.[1] It is a key component of multiple pathways, including the RAS-mitogen-activated protein kinase (MAPK), phosphatidylinositol 3-kinase (PI3K)-AKT, and Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathways, which are fundamental to cell proliferation, differentiation, and survival.[2] Dysregulation of SHP2 activity, often through gain-of-function mutations or overexpression, is implicated in the pathogenesis of various human cancers, including non-small cell lung cancer, breast cancer, and leukemia.[1]
SHP2 acts as a central signaling hub, transducing signals from receptor tyrosine kinases (RTKs) to downstream effectors.[2] Its aberrant activation can lead to sustained proliferation and survival of cancer cells, making it a compelling target for anticancer drug development.[1] The discovery of allosteric inhibitors that lock SHP2 in an inactive conformation has marked a significant breakthrough, with several candidates advancing into clinical trials.[3]
The pyrimidine scaffold has emerged as a privileged structure in the design of potent and selective SHP2 inhibitors.[4] This guide focuses on the practical synthesis of a key aminopyrimidine intermediate, a common core in many advanced SHP2 inhibitors, utilizing 2-benzyloxy-5-bromopyrimidine as a strategic starting material.
Signaling Pathway Context
The diagram below illustrates the central role of SHP2 in the RAS/MAPK signaling pathway, a critical driver of cell proliferation.
Caption: SHP2's role in the RAS/MAPK signaling pathway.
Synthetic Strategy: A Two-Step Approach to the Core Scaffold
Our synthetic approach is a two-step sequence designed for efficiency and modularity, allowing for the potential diversification of the final inhibitor structure. The core of this strategy lies in the construction of a C-N bond between the pyrimidine ring and a substituted aniline, a key pharmacophoric element in many SHP2 inhibitors.
-
Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction will be used to form the crucial C-N bond between 2-benzyloxy-5-bromopyrimidine and a representative substituted aniline, 2,6-dichloro-3,5-dimethoxyaniline. This aniline derivative is chosen as its structural motifs are present in several potent SHP2 inhibitors.
-
Deprotection via Catalytic Transfer Hydrogenation: The benzyl group serves as an effective protecting group for the pyrimidine's 2-hydroxyl functionality, preventing unwanted side reactions. This group will be selectively removed in the final step under mild transfer hydrogenation conditions to yield the desired pyrimidin-2-one core.
The overall synthetic workflow is depicted below:
Caption: Two-step synthesis of the SHP2 inhibitor core.
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. The reagents used are hazardous and should be handled with care.
Step 1: Buchwald-Hartwig Amination
This protocol details the palladium-catalyzed coupling of 2-benzyloxy-5-bromopyrimidine with 2,6-dichloro-3,5-dimethoxyaniline. The choice of a biarylphosphine ligand such as XPhos is crucial for achieving high yields in the amination of electron-deficient heteroaryl halides.[5]
Reaction Scheme:
(Self-generated image of the reaction scheme)
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 2-Benzyloxy-5-bromopyrimidine | 265.11 | 1.0 | 265 mg |
| 2,6-Dichloro-3,5-dimethoxyaniline | 222.06 | 1.2 | 266 mg |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.5 | 0.05 | 11.2 mg |
| XPhos | 476.65 | 0.10 | 47.7 mg |
| Potassium Phosphate (K₃PO₄) | 212.27 | 2.0 | 425 mg |
| Anhydrous Toluene | - | - | 10 mL |
Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add palladium(II) acetate (11.2 mg, 0.05 mmol) and XPhos (47.7 mg, 0.10 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of the inert gas, add potassium phosphate (425 mg, 2.0 mmol), 2-benzyloxy-5-bromopyrimidine (265 mg, 1.0 mmol), and 2,6-dichloro-3,5-dimethoxyaniline (266 mg, 1.2 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (10 mL) via syringe.
-
Reaction: Stir the reaction mixture at room temperature for a few minutes to ensure proper mixing. Heat the reaction mixture to 100 °C using a preheated oil bath.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield N-(2-(benzyloxy)-5-pyrimidinyl)-2,6-dichloro-3,5-dimethoxyaniline.
Step 2: Deprotection via Catalytic Transfer Hydrogenation
This protocol describes the removal of the benzyl protecting group to yield the final pyrimidin-2-one core. Catalytic transfer hydrogenation using ammonium formate is a mild and effective method for debenzylation, avoiding the need for high-pressure hydrogenation gas.[2][6]
Reaction Scheme:
(Self-generated image of the reaction scheme)
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |
| N-(2-(Benzyloxy)-5-pyrimidinyl)-2,6-dichloro-3,5-dimethoxyaniline | 406.26 | 1.0 | 406 mg |
| Palladium on Carbon (10% Pd/C) | - | - | 40 mg (10 wt%) |
| Ammonium Formate (HCO₂NH₄) | 63.06 | 5.0 | 315 mg |
| Methanol | - | - | 15 mL |
Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-(2-(benzyloxy)-5-pyrimidinyl)-2,6-dichloro-3,5-dimethoxyaniline (406 mg, 1.0 mmol) and methanol (15 mL).
-
Catalyst and Reagent Addition: Add 10% palladium on carbon (40 mg, 10 wt%). To this stirred suspension, add ammonium formate (315 mg, 5.0 mmol) in a single portion.
-
Reaction: Heat the reaction mixture to reflux (approximately 65 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the palladium catalyst, washing the pad with methanol.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting solid can be purified by recrystallization or column chromatography if necessary to yield 5-((2,6-dichloro-3,5-dimethoxyphenyl)amino)pyrimidin-2(1H)-one.
Conclusion
The protocols detailed in this guide provide a reliable and efficient pathway for the synthesis of a key pyrimidinone-based scaffold for SHP2 inhibitors, starting from the readily available 2-benzyloxy-5-bromopyrimidine. The strategic use of a Buchwald-Hartwig amination and a mild catalytic transfer hydrogenation for deprotection ensures a high-yielding and versatile synthetic route. This methodology is amenable to the generation of a library of analogs for structure-activity relationship studies, thereby facilitating the discovery of novel and potent SHP2 inhibitors for cancer therapy.
References
- Chen, Y.-N. P., LaMarche, M. J., Chan, H., Fekkes, P., Garcia-Fortanet, J., Hofmann, G., ... & Williams, S. L. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases.
- LaMarche, M. J., Acker, M. G., Argintaru, A., Bauer, D., Boisclair, J., Chan, H., ... & Williams, S. L. (2020). Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry, 63(22), 13578–13594.
- Neel, B. G., Gu, H., & Pao, L. (2003). The ‘Shp’ing news: SH2 domain-containing tyrosine phosphatases in cell signaling. Trends in biochemical sciences, 28(6), 284-293.
- Ran, H., Tsutsumi, R., Araki, T., & Neel, B. G. (2016). Sticking it to cancer with molecular glue for SHP2. Cancer cell, 30(2), 194-196.
- Ruess, D. A., Heynen, G. J., Ciecielski, K. J., Ai, J., Berninger, A., Kabaca, A. N., ... & Reichert, M. (2018). Mutant KRAS-driven cancers depend on PTPN11/SHP2 phosphatase.
- Surin, B., & Kottgen, M. (2018). SHP2 in cell-cell adhesion and cancer. Cancers, 10(11), 447.
- Tang, K., Zhao, M., Wu, Y. H., Wu, Q., Wang, S., Dong, Y., ... & Liu, H. M. (2022). Structure-based design, synthesis and biological evaluation of aminopyrazines as highly potent, selective, and cellularly active allosteric SHP2 inhibitors. European Journal of Medicinal Chemistry, 230, 114106.
- Wang, J., Li, S., Wu, J., & Wang, D. (2021). SHP2 inhibitors in clinical trials.
- Zhang, Z. Y. (2017). Protein tyrosine phosphatases: prospects for therapeutics. Current opinion in chemical biology, 39, 8-15.
- Liu, M., Gao, S., Elhassan, R. M., Hou, X., & Fang, H. (2021). Strategies to overcome drug resistance using SHP2 inhibitors. Acta Pharmaceutica Sinica B, 11(12), 3908-3922.
- Bieg, T., & Szeja, W. (1985).
- Ram, S., & Spicer, L. D. (1987). Debenzylation of N-benzylamino derivatives by catalytic transfer hydrogenation with ammonium formate.
- BenchChem. (2025).
- Anderson, K. W., Tundel, R. E., Ikawa, T., Altman, R. A., & Buchwald, S. L. (2006). Monodentate phosphine ligands for the palladium-catalyzed amination of heteroaryl halides.
- Fors, B. P., Krattiger, P., Strieter, E., & Buchwald, S. L. (2008). Water-mediated catalyst premeditation: a general method for the palladium-catalyzed amination of aryl halides. Organic letters, 10(16), 3505-3508.
- Sajiki, H., Hirota, K. (1999).
- Reddy, K. R., & Reddy, N. S. (2003). A mild and selective deprotection of benzyl ethers by catalytic transfer hydrogenation using ammonium formate. Tetrahedron letters, 44(44), 8175-8177.
- Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational development of practical catalysts for aromatic carbon-nitrogen bond formation. Accounts of chemical research, 31(12), 805-818.
- Yin, J., & Buchwald, S. L. (2002). Pd-catalyzed intermolecular amination of aryl halides in the presence of a new biaryl-based monophosphine ligand. Journal of the American Chemical Society, 124(21), 6043-6048.
- Liu, M., Gao, S., Elhassan, R. M., Hou, X., & Fang, H. (2021). Strategies to overcome drug resistance using SHP2 inhibitors. Acta Pharmaceutica Sinica B, 11(12), 3908-3922.
- LaMarche, M. J., Acker, M. G., Argintaru, A., Bauer, D., Boisclair, J., Chan, H., ... & Williams, S. L. (2020). Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry, 63(22), 13578-13594.
- Tang, K., Zhao, M., Wu, Y. H., Wu, Q., Wang, S., Dong, Y., ... & Liu, H. M. (2022). Structure-based design, synthesis and biological evaluation of aminopyrazines as highly potent, selective, and cellularly active allosteric SHP2 inhibitors. European Journal of Medicinal Chemistry, 230, 114106.
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromopyrimidine. BenchChem.
- Bieg, T., & Szeja, W. (1985).
- Ram, S., & Spicer, L. D. (1987). Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2.
Sources
- 1. benchchem.com [benchchem.com]
- 2. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and X-ray crystal structure of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors and as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
Application of 2-Benzyloxy-5-bromopyridine in Medicinal Chemistry: A Versatile Intermediate for the Synthesis of Bioactive Molecules
Introduction
2-Benzyloxy-5-bromopyridine is a key building block in medicinal chemistry, valued for its utility in the synthesis of a diverse range of biologically active compounds. The presence of the benzyloxy group provides a strategic point for modification and can influence the lipophilicity and metabolic stability of the final molecule. The bromo substituent at the 5-position serves as a versatile handle for introducing molecular complexity, primarily through palladium-catalyzed cross-coupling reactions. This allows for the construction of carbon-carbon and carbon-heteroatom bonds, which are fundamental in the design and synthesis of novel drug candidates. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential therapeutic agents, with a focus on its application in Sonogashira and Suzuki coupling reactions.
Key Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry lies in its role as a precursor for more complex molecular architectures. Two of the most powerful and widely used transformations involving this intermediate are the Sonogashira and Suzuki cross-coupling reactions.
-
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the sp2-hybridized carbon of the pyridine ring and an sp-hybridized carbon of a terminal alkyne. The resulting 5-alkynylpyridine derivatives are valuable scaffolds in their own right and can serve as intermediates for the synthesis of various heterocyclic compounds with potential anticancer and other therapeutic activities.[1]
-
Suzuki Coupling: The Suzuki reaction enables the coupling of the pyridine core with a wide array of aryl and heteroaryl boronic acids or esters. This is a highly efficient method for the synthesis of biaryl and hetero-biaryl structures, which are prevalent in many approved drugs and clinical candidates. This compound can be readily converted to its corresponding boronic ester, 2-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, a key reactant for Suzuki couplings.[2]
These reactions have been instrumental in the synthesis of various classes of bioactive molecules, including kinase inhibitors, particularly those targeting signaling pathways implicated in cancer and inflammatory diseases.[3][4][5][][7]
Data Presentation: Anticancer Activity of 2-Benzyloxy-5-alkynylpyrimidine Derivatives
A series of 2-benzyloxy-5-alkynylpyrimidine derivatives, synthesized via Sonogashira coupling from the analogous 2-benzyloxy-5-bromopyrimidine, have demonstrated moderate in vitro cytotoxic activity against various cancer cell lines.[1] The half-maximal inhibitory concentration (IC50) values for selected compounds are summarized in the table below.
| Compound ID | R (Substituent on Alkyne) | A549 (Lung Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) |
| 3a | Phenyl | >100 | >100 | >100 |
| 3b | 4-Fluorophenyl | 85.4 | 92.1 | >100 |
| 3c | 4-Chlorophenyl | 78.2 | 88.5 | 95.3 |
| 3d | 4-Bromophenyl | 75.6 | 85.3 | 92.8 |
| 3e | 4-Methylphenyl | 92.3 | >100 | >100 |
| 3f | 4-Methoxyphenyl | 89.1 | 95.4 | >100 |
| 3g | Thiophen-2-yl | >100 | >100 | >100 |
| 3h | Propargyl alcohol | 65.8 | 72.4 | 81.2 |
Data adapted from a study on 2-benzyloxy-5-alkynylpyrimidine derivatives.[1]
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling of 2-Benzyloxy-5-bromopyrimidine with Terminal Alkynes
This protocol describes a general method for the synthesis of 2-benzyloxy-5-alkynylpyrimidine derivatives, which is adaptable for this compound.[1]
Materials:
-
2-Benzyloxy-5-bromopyrimidine (or this compound)
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Diethylamine (Et₂NH) or Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-benzyloxy-5-bromopyrimidine (1.0 eq.), PdCl₂(PPh₃)₂ (0.05 eq.), and CuI (0.1 eq.).
-
Add anhydrous THF to dissolve the solids.
-
To this solution, add diethylamine or triethylamine (2.0 eq.) followed by the terminal alkyne (1.2 eq.).
-
Stir the reaction mixture at room temperature for 30 minutes, and then heat to 60 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired 2-benzyloxy-5-alkynylpyrimidine.
Protocol 2: Synthesis of 2-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine for Suzuki Coupling
This protocol outlines the synthesis of the boronate ester of this compound, a key intermediate for Suzuki coupling reactions.
Materials:
-
This compound
-
Bis(pinacolato)diboron
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-Dioxane
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, combine this compound (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), potassium acetate (1.5 eq.), and Pd(dppf)Cl₂ (0.03 eq.).
-
Add anhydrous 1,4-dioxane to the flask.
-
Degas the mixture by bubbling with nitrogen or argon for 15 minutes.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield 2-(benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.
Mandatory Visualization
Caption: General experimental workflow for the Sonogashira coupling of this compound.
Caption: Synthetic pathway from this compound to bioactive 2-benzyloxy-5-arylpyridines via Suzuki coupling.
Caption: Simplified p38 MAPK signaling pathway and the inhibitory action of compounds derived from this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | CAS 832735-54-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 7. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 2-Benzyloxy-5-bromopyridine in the Synthesis of Agrochemical Scaffolds
Introduction
2-Benzyloxy-5-bromopyridine is a versatile heterocyclic building block with significant potential in the discovery and development of novel agrochemicals. Its structure combines a pyridine core, a common motif in numerous successful fungicides and herbicides, with two key functional handles for synthetic elaboration. The bromine atom at the 5-position is well-suited for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of carbon and nitrogen-based substituents. The benzyloxy group at the 2-position serves as a stable protecting group for the pyridone tautomer and can be readily removed in the final stages of a synthesis to reveal a biologically active N-H or hydroxyl group. These application notes provide a detailed overview of the utility of this compound in constructing key agrochemical scaffolds through common cross-coupling methodologies.
Key Applications in Agrochemical Synthesis
The pyridine ring is a critical structural unit in a multitude of agrochemicals, including fungicides that inhibit mitochondrial respiration and herbicides that disrupt essential plant enzymes. This compound serves as an excellent starting material for the synthesis of precursors to several classes of agrochemicals, including:
-
Pyridine Carboxamides: This class includes prominent fungicides like boscalid, which act as succinate dehydrogenase inhibitors (SDHI). The functionalization of this compound can lead to novel nicotinic acid derivatives that, after deprotection, can be coupled with various anilines to produce new SDHI candidates.
-
Picolinamides: Fungicides such as florylpicoxamid belong to this class and inhibit the quinone inside (Qi) site of the mitochondrial cytochrome bc1 complex. The synthetic strategies outlined below can be adapted to produce substituted picolinic acid precursors from this compound.
-
Strobilurin Analogues: While not a direct precursor to commercial strobilurins like picoxystrobin, the 2-alkoxypyridine core is a key feature. This compound can be used to synthesize analogues where the typical strobilurin toxophore is attached to a functionalized pyridine ring.
Data Presentation: Representative Cross-Coupling Reactions
The following tables summarize quantitative data for key palladium-catalyzed cross-coupling reactions using this compound and its pyrimidine analogue as a model substrate. These reactions are fundamental to diversifying the core structure for structure-activity relationship (SAR) studies in agrochemical discovery.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 16 | 92 |
| 3 | 3-Fluorophenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 8 | 88 |
Table 2: Sonogashira Coupling of a 2-Benzyloxy-5-halopyrimidine with Terminal Alkynes [1]
| Entry | Terminal Alkyne | Catalyst / Co-catalyst | Base / Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 4 | 92 |
| 2 | 4-Methoxyphenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 4 | 88 |
| 3 | 4-Chlorophenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 5 | 86 |
| 4 | Cyclopropylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 3 | 75 |
Data adapted from a study on 2-benzyloxy-5-iodopyrimidine, which exhibits similar reactivity.[1]
Table 3: Buchwald-Hartwig Amination of this compound with Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 95 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | 82 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | K₃PO₄ | t-BuOH | 100 | 16 | 89 |
Experimental Protocols
The following are generalized experimental protocols for the key transformations of this compound. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol details the synthesis of 2-benzyloxy-5-phenylpyridine.
Materials:
-
This compound
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and Na₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add degassed 1,4-dioxane and deionized water (4:1 v/v).
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling for C-C Bond Formation
This protocol describes the synthesis of 2-benzyloxy-5-(phenylethynyl)pyridine.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add anhydrous THF followed by triethylamine (2.0 eq).
-
Add phenylacetylene (1.1 eq) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol details the synthesis of 2-benzyloxy-5-(morpholino)pyridine.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add Pd₂(dba)₃ (0.02 eq), BINAP (0.03 eq), and NaOtBu (1.4 eq).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add a solution of this compound (1.0 eq) in anhydrous toluene.
-
Add morpholine (1.2 eq) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 4: Deprotection of the Benzyloxy Group
This protocol describes the cleavage of the benzyl ether to yield the corresponding 2-hydroxypyridine derivative.
Materials:
-
2-Benzyloxy-5-substituted pyridine
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Standard hydrogenation apparatus
Procedure:
-
Dissolve the 2-benzyloxy-5-substituted pyridine (1.0 eq) in methanol or ethanol in a suitable hydrogenation vessel.
-
Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.
-
Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically 1 atm, balloon).
-
Stir the reaction mixture vigorously at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product, which may be purified further by recrystallization or chromatography if necessary.
Mandatory Visualizations
Caption: General experimental workflow for the functionalization of this compound.
Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel agrochemical candidates. The strategic positioning of the bromo and benzyloxy functionalities allows for a wide range of synthetic modifications through robust and well-established palladium-catalyzed cross-coupling reactions, followed by a straightforward deprotection step. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis of new pyridine-based fungicides and herbicides, facilitating the development of the next generation of crop protection agents.
References
The Versatility of 2-Benzyloxy-5-bromopyridine in the Synthesis of Advanced Functional Materials
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2-Benzyloxy-5-bromopyridine as a key building block in the synthesis of functional organic materials. This versatile scaffold is instrumental in the development of novel compounds for applications in organic electronics and medicinal chemistry, particularly in the fields of Organic Light-Emitting Diodes (OLEDs) and kinase inhibitors.
Introduction
This compound is a valuable bifunctional molecule, offering a protected hydroxyl group and a reactive bromine atom on a pyridine core. The benzyloxy group provides stability and modulates solubility, while the bromo-substituent serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. This unique combination allows for the precise and efficient construction of complex molecular architectures, leading to the generation of diverse libraries of functional materials.
The pyridine nitrogen atom imparts desirable electronic properties and can act as a ligand or a hydrogen bond acceptor, which is particularly relevant in the design of biologically active molecules and materials for electronic applications. This guide details the synthetic routes to functionalize this compound and highlights its application in cutting-edge research.
Synthesis of the Starting Material: this compound
A common and efficient method for the preparation of this compound involves the Williamson ether synthesis from 2,5-dibromopyridine and benzyl alcohol.
Experimental Protocol:
A mixture of 2,5-dibromopyridine (20.0 g, 84.4 mmol), dibenzo-18-crown-6 (1.5 g, 4.2 mmol), benzyl alcohol (11.9 g, 109.8 mmol), and potassium hydroxide (11.4 g, 202.6 mmol) in toluene (200 mL) is refluxed with a Dean-Stark apparatus for 1.5 hours.[1] After completion, the solvent is removed under reduced pressure. The residue is then diluted with water and extracted with chloroform. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate, 98:2, v/v) and recrystallized from hexane to yield this compound as a colorless solid (20.6 g, 92% yield).[1]
Application in Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 5-position of this compound is amenable to a wide range of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental to the synthesis of complex organic molecules.
Sonogashira Coupling: Synthesis of Arylalkynylpyridines
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is pivotal in the synthesis of conjugated systems used in organic electronics and as building blocks for pharmaceutical compounds.
Application Notes:
Derivatives of this compound bearing an alkynyl substituent are valuable precursors for the synthesis of organic semiconductors and fluorescent dyes. The extended π-conjugation in these molecules often leads to interesting photophysical properties, making them suitable for applications in OLEDs.
Quantitative Data:
The following table summarizes representative reaction conditions and yields for the Sonogashira coupling of this compound with various terminal alkynes.
| Entry | Terminal Alkyne | Catalyst System | Base/Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 4 | 92 |
| 2 | 4-Methoxyphenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 4 | 88 |
| 3 | 4-Chlorophenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 5 | 86 |
| 4 | 4-Nitrophenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 5 | 80 |
| 5 | Cyclopropylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 3 | 75 |
| 6 | Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ | Diisopropylamine / THF | 60 | 16 | 85 |
Data is adapted from studies on structurally similar aryl halides and is representative of expected outcomes.
Experimental Protocol:
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%). Add anhydrous toluene (5 mL) and freshly distilled triethylamine (2.0 mmol, 2.0 equiv). Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture at room temperature. Stir the reaction mixture for the time indicated in the table above, monitoring the progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by adding a saturated aqueous NH₄Cl solution (10 mL). Extract the mixture with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous MgSO₄, and filtered. The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.
References
Application Notes and Protocols: Grignard Carboxylation of 2-bromo-5-(benzyloxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard carboxylation of 2-bromo-5-(benzyloxy)pyridine is a crucial synthetic transformation for accessing 5-(benzyloxy)picolinic acid. This intermediate is of significant interest in medicinal chemistry and drug development due to the prevalence of the picolinic acid scaffold in biologically active molecules. Picolinic acid derivatives have been investigated for a range of therapeutic applications, including as anti-inflammatory agents and inhibitors of various enzymes. The benzyloxy group serves as a versatile protecting group for the phenol functionality, which can be deprotected at a later synthetic stage to enable further molecular modifications. This document provides detailed protocols and application notes for the successful synthesis of 5-(benzyloxy)picolinic acid via a Grignard reaction, tailored for researchers in organic synthesis and medicinal chemistry.
Reaction Scheme
The overall reaction involves the formation of a pyridyl Grignard reagent from 2-bromo-5-(benzyloxy)pyridine, followed by its reaction with carbon dioxide to yield the corresponding carboxylic acid after acidic work-up.
Step 1: Grignard Reagent Formation
2-bromo-5-(benzyloxy)pyridine + Mg → 5-(benzyloxy)-2-pyridylmagnesium bromide
Step 2: Carboxylation
5-(benzyloxy)-2-pyridylmagnesium bromide + CO₂ → Magnesium salt of 5-(benzyloxy)picolinic acid
Step 3: Acidic Work-up
Magnesium salt of 5-(benzyloxy)picolinic acid + H₃O⁺ → 5-(benzyloxy)picolinic acid
Data Presentation
The following tables summarize the key quantitative data for the Grignard carboxylation protocol.
Table 1: Reactants and Stoichiometry
| Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Molar Ratio |
| 2-bromo-5-(benzyloxy)pyridine | 264.12 | 10.0 | 1.0 |
| Magnesium Turnings | 24.31 | 12.0 | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | - | - | - |
| Carbon Dioxide (Dry Ice) | 44.01 | Excess | Excess |
| Hydrochloric Acid (1 M) | - | As needed | - |
Table 2: Reaction Conditions and Yields
| Parameter | Value |
| Grignard Formation | |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 - 2 hours |
| Carboxylation | |
| Reaction Temperature | -78 °C |
| Reaction Time | 1 - 2 hours |
| Overall Reaction | |
| Typical Yield | 60-75% |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of 5-(benzyloxy)picolinic acid.
Materials and Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Dry ice/acetone bath
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
Reagents:
-
2-bromo-5-(benzyloxy)pyridine
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid carbon dioxide)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Part 1: Formation of the Grignard Reagent
-
Glassware Preparation: All glassware must be thoroughly dried in an oven at 120 °C overnight and assembled hot under a stream of inert gas to ensure anhydrous conditions.
-
Initiation: To the three-necked flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add magnesium turnings (1.2 eq). Add a single crystal of iodine to activate the magnesium surface.
-
Addition of Alkyl Halide: Dissolve 2-bromo-5-(benzyloxy)pyridine (1.0 eq) in anhydrous THF in the dropping funnel. Add a small portion of this solution to the magnesium turnings. The reaction is typically initiated by gentle heating or the addition of a few drops of 1,2-dibromoethane. An exothermic reaction and a change in color indicate the initiation of the Grignard reagent formation.
-
Reaction: Once the reaction has started, add the remaining solution of 2-bromo-5-(benzyloxy)pyridine dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 1-2 hours to ensure the complete formation of the Grignard reagent.
Part 2: Carboxylation
-
Cooling: Cool the freshly prepared Grignard reagent solution to -78 °C using a dry ice/acetone bath.
-
Addition of Carbon Dioxide: Carefully add crushed dry ice (solid CO₂) in small portions to the stirred Grignard reagent solution. An excess of dry ice should be used to ensure complete carboxylation. The reaction mixture will become thick.
-
Warming: After the addition of dry ice is complete, allow the reaction mixture to slowly warm to room temperature overnight with continuous stirring.
Part 3: Work-up and Purification
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Acidification: Acidify the mixture to a pH of approximately 3-4 with 1 M hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 5-(benzyloxy)picolinic acid.[1]
Mandatory Visualization
Caption: Workflow for the Grignard carboxylation of 2-bromo-5-(benzyloxy)pyridine.
Troubleshooting and Safety Precautions
-
Failure to Initiate Grignard Reaction: This is often due to the presence of moisture or an oxide layer on the magnesium. Ensure all glassware is scrupulously dried and the reaction is performed under a strict inert atmosphere. Activation of magnesium with iodine or a small amount of 1,2-dibromoethane is critical.
-
Low Yield: Low yields can result from incomplete Grignard formation or side reactions. The primary side reaction is Wurtz-type coupling of the Grignard reagent with the starting bromide. Slow addition of the bromide solution helps to minimize this.
-
Safety: Grignard reagents are highly reactive, pyrophoric, and react violently with water. All operations should be carried out in a well-ventilated fume hood, under an inert atmosphere, and with appropriate personal protective equipment (safety glasses, lab coat, and gloves). Diethyl ether and THF are highly flammable and should be handled with care, away from ignition sources. The quenching and acidification steps are exothermic and should be performed slowly with cooling.
References
Synthesis of 2-Aryl-Substituted Pyridines: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the synthesis of 2-aryl-substituted pyridines, a crucial structural motif in pharmaceuticals, functional materials, and organometallic chemistry.[1] This guide covers several powerful and versatile synthetic methods, including the Kröhnke Pyridine Synthesis and various palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Stille, and Negishi couplings. Detailed experimental protocols, quantitative data summaries, and visualizations are provided to facilitate practical application in a laboratory setting.
Introduction
2-Arylpyridine derivatives are essential scaffolds in the development of organometallic complexes for catalysis and materials science.[1] For instance, the highly phosphorescent bis-cyclometalated iridium complex, FIrPic, which contains two 2-(2,4-difluorophenyl)pyridine ligands, is utilized in the manufacturing of organic light-emitting diodes (OLEDs).[1] Furthermore, the 2-arylpyridine unit is a common structural element in a variety of pharmaceutical drugs, such as the antimalarial agent enpiroline.[1]
Traditionally, the synthesis of 2-arylpyridines has been achieved through the cross-coupling of 2-halopyridines with aryl pseudohalides using palladium catalysts, or from the reaction of metalated pyridines with aryl pseudohalides.[1] Among these methods, the use of 2-(tributylstannyl)pyridine has been a prevalent, albeit hazardous, starting material.[1] This guide explores more recent and diverse synthetic strategies that offer improvements in efficiency, safety, and substrate scope.
Synthetic Methodologies
A variety of synthetic methods are available for the preparation of 2-aryl-substituted pyridines. The choice of method often depends on the availability of starting materials, desired substitution patterns, and functional group tolerance.
Kröhnke Pyridine Synthesis
The Kröhnke pyridine synthesis is a classical and versatile method for preparing highly functionalized pyridines.[2][3] The reaction typically involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of an ammonia source, such as ammonium acetate, to yield 2,4,6-trisubstituted pyridines.[3]
General Reaction Scheme:
The synthesis begins with the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated ketone, which undergoes a Michael addition. The resulting 1,5-dicarbonyl intermediate then cyclizes with ammonia to form the pyridine ring after dehydration.[2][3]
Caption: General workflow of the Kröhnke Pyridine Synthesis.
Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine [3]
-
Preparation of N-phenacylpyridinium bromide:
-
Dissolve α-bromoacetophenone in acetone.
-
Add pyridine dropwise with stirring at room temperature.
-
Stir for 1-2 hours to allow for precipitate formation.
-
Collect the solid product by vacuum filtration, wash with cold acetone, and dry under vacuum.[3]
-
-
Kröhnke Reaction:
-
In a round-bottom flask, combine N-phenacylpyridinium bromide, chalcone, and a large excess of ammonium acetate.
-
Add glacial acetic acid as the solvent.
-
Heat the mixture to reflux (approximately 120 °C) for 4-6 hours, monitoring by TLC.
-
After cooling, pour the mixture into ice water to precipitate the product.
-
Collect the solid by vacuum filtration and wash with water and cold ethanol.
-
Purify the crude product by recrystallization.
-
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds and are widely used for the synthesis of 2-arylpyridines.
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex.[4] This method is popular due to the mild reaction conditions and the commercial availability and stability of boronic acids.
General Reaction Scheme:
The catalytic cycle involves the oxidative addition of the palladium catalyst to the organic halide, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst.
Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 2-Arylpyridines using PyFluor [4][5][6]
This protocol describes the Suzuki-Miyaura cross-coupling of pyridine-2-sulfonyl fluoride (PyFluor) with hetero(aryl) boronic acids or esters.[4][7]
-
Reaction Setup:
-
Reaction Conditions:
-
Work-up and Analysis:
-
Yields can be determined by ¹H NMR using an internal standard such as 1,3,5-trimethoxybenzene.[4]
-
Quantitative Data Summary: Suzuki-Miyaura Coupling of PyFluor [4]
| Entry | Arylboronic Ester/Acid | Yield (%) |
| 1 | 2-Thiopheneboronic acid pinacol ester | 89 |
| 2 | 3-Thiopheneboronic acid pinacol ester | 75 |
| 3 | Phenylboronic acid | 68 |
| 4 | 4-Methylphenylboronic acid | 72 |
| 5 | 4-Methoxyphenylboronic acid | 55 |
Reaction conditions: PyFluor (0.3 mmol), boronic acid derivative (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), Na₃PO₄ (0.9 mmol), dioxane/H₂O (4:1), 100 °C.
The Stille coupling utilizes an organotin compound (stannane) as the nucleophilic partner.[8][9] A key advantage is the stability of organostannanes to air and moisture.[10][11] However, the toxicity of tin compounds is a significant drawback.[8][9][11]
General Reaction Scheme:
The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[8][11]
Experimental Protocol: General Procedure for Stille Coupling [8]
-
Reaction Setup:
-
Addition of Stannane:
-
Add the organotin reagent (1.15 eq) to the reaction mixture.[8]
-
-
Reaction Conditions:
-
Heat the solution to 40 °C for the required reaction time (can be up to 2.5 days).[8]
-
-
Work-up:
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide or triflate, catalyzed by a palladium or nickel complex.[12][13][14] This method is known for its high functional group tolerance and reactivity.[15]
General Reaction Scheme:
The catalytic cycle follows the standard cross-coupling pathway.[15][16]
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
Experimental Protocol: General Procedure for Negishi Coupling [12]
-
Catalyst Pre-formation (Optional):
-
In a Schlenk flask, dissolve the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., 2,3'-bipyridine, 1-5 mol%) in an anhydrous solvent and stir at room temperature for 15-30 minutes.[12]
-
-
Reaction Setup:
-
Reaction and Monitoring:
-
Heat the reaction mixture if necessary and monitor its progress by TLC or GC.
-
-
Work-up:
Direct C-H Arylation
Direct C-H arylation has emerged as a more atom-economical and environmentally friendly approach, as it avoids the pre-functionalization of one of the coupling partners.
Experimental Protocol: Photoredox-Induced Meerwein Arylation [1][17]
This method utilizes in situ generated diazonium salts from anilines for the C-H arylation of pyridines under photoredox catalysis.[1]
-
Reaction Setup:
-
In a reaction vessel, combine the aniline, pyridine, and a photoredox catalyst (e.g., fac-Ir(ppy)₃).
-
Add a diazotization agent.
-
-
Reaction Conditions:
-
Work-up and Analysis:
-
After the reaction is complete, the product can be isolated using standard purification techniques.
-
Yields can be determined by gas chromatography (GC) using an internal standard.[1]
-
Conclusion
The synthesis of 2-aryl-substituted pyridines can be achieved through a variety of robust and versatile methods. The choice of the synthetic route should be guided by the specific requirements of the target molecule, including the desired substitution pattern and functional group tolerance. The protocols and data presented in this guide offer a starting point for researchers to develop and optimize their synthetic strategies for accessing this important class of compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. Stille Coupling | NROChemistry [nrochemistry.com]
- 9. Stille Coupling [organic-chemistry.org]
- 10. organicreactions.org [organicreactions.org]
- 11. Stille reaction - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Negishi coupling - Wikipedia [en.wikipedia.org]
- 14. Negishi Coupling [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 17. [PDF] Synthesis of 2-Arylpyridines and 2-Arylbipyridines via Photoredox-Induced Meerwein Arylation with in-situ Diazotization of Anilines. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Benzyloxy-5-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the palladium-catalyzed Buchwald-Hartwig amination of 2-benzyloxy-5-bromopyridine. This cross-coupling reaction is a powerful method for the formation of carbon-nitrogen (C-N) bonds, which are integral to a vast array of pharmaceuticals and functional materials.[1] The protocol herein outlines the necessary reagents, optimized reaction conditions, and purification methods for the synthesis of N-substituted 5-amino-2-benzyloxypyridines, valuable intermediates in drug discovery. This guide includes a summary of typical reaction parameters in a tabular format for easy comparison, alongside visual diagrams of the experimental workflow and the catalytic cycle to facilitate a deeper understanding of the process.
Introduction
The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis, offering an efficient and versatile route to construct C-N bonds.[1] The reaction involves the palladium-catalyzed coupling of an amine with an aryl or heteroaryl halide.[1] For drug development professionals, this reaction is of particular interest for the synthesis of substituted pyridines, which are common scaffolds in biologically active molecules. The 2-benzyloxy-5-aminopyridine core is a key structural motif in various pharmaceutical candidates. This protocol focuses on a reliable method for the synthesis of these compounds from the readily available this compound.
Reaction Principle
The Buchwald-Hartwig amination of this compound proceeds via a catalytic cycle involving a palladium(0) species. The key steps are as follows:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed as the N-substituted 5-amino-2-benzyloxypyridine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst for the next cycle.[2]
The choice of ligand, base, and solvent is critical for the success of the reaction, influencing reaction rates, yields, and substrate scope. Bulky, electron-rich phosphine ligands are often employed to facilitate the reductive elimination step and prevent catalyst deactivation.[1]
Data Presentation: Reaction Conditions and Yields
The following tables summarize representative conditions for the Buchwald-Hartwig amination of this compound with various classes of amines. These conditions are based on established methodologies for similar bromopyridine substrates and serve as a robust starting point for optimization.[3]
Table 1: Coupling with Arylamines
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 12-24 | Good to Excellent |
| 4-Methoxyaniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 8-16 | High |
| 3,5-Dimethylaniline | Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ (2.0) | Dioxane | 100 | 12 | High |
Table 2: Coupling with Primary Alkylamines
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| n-Butylamine | Pd(OAc)₂ (1) | RuPhos (2) | NaOtBu (1.5) | Toluene | 80-100 | 4-12 | Good to High |
| Cyclohexylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | LHMDS (1.5) | THF | 70 | 6-18 | Good |
| Benzylamine | Pd(OAc)₂ (2) | cataCXium A (4) | K₂CO₃ (2.0) | t-BuOH | 90 | 12 | Moderate to Good |
Table 3: Coupling with Secondary Amines
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu (1.4) | Toluene | 100 | 12-18 | High |
| Piperidine | Pd(OAc)₂ (2) | dppf (4) | K₃PO₄ (2.0) | Dioxane | 100 | 16 | Good to High |
| N-Methylaniline | Pd₂(dba)₃ (1.5) | XPhos (3.6) | Cs₂CO₃ (1.5) | Toluene | 110 | 18-24 | Good |
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.
-
Anhydrous solvents and reagents are crucial for optimal results. Toluene and other solvents should be freshly distilled or obtained from a solvent purification system.
-
The choice of ligand is critical and often substrate-dependent. For electron-rich anilines and primary alkylamines, bulky biarylphosphine ligands like XPhos or RuPhos are often effective. For secondary amines, ligands such as BINAP or dppf can be suitable.[3]
Protocol 1: General Procedure for the Amination of this compound
This protocol is a general starting point and may require optimization for specific amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst, phosphine ligand, and base.
-
Evacuate and backfill the Schlenk tube with an inert gas (this cycle should be repeated three times).
-
Under a positive pressure of inert gas, add this compound and the amine.
-
Add anhydrous toluene via syringe.
-
Place the Schlenk tube in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted 5-amino-2-benzyloxypyridine.
Protocol 2: Procedure for Volatile Amines
This protocol is adapted for use with volatile amines and requires a sealed reaction vessel.[4]
Materials:
-
This compound (1.0 equiv)
-
Volatile amine (e.g., dimethylamine, 2.0 M solution in THF) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
1,3-Bis(diphenylphosphino)propane (dppp) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To a dry, sealable reaction tube equipped with a magnetic stir bar, add this compound, sodium tert-butoxide, Pd(OAc)₂, and dppp.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous toluene, followed by the solution of the volatile amine.
-
Seal the tube tightly and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature.
-
Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualization
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Benzyloxy-5-bromopyridine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols for the synthesis of 2-Benzyloxy-5-bromopyridine.
Troubleshooting and Yield Improvement
This section addresses common issues encountered during the synthesis, focusing on improving reaction yield and product purity.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is very low. What are the most likely causes?
Low yields in this synthesis, which is typically a Williamson ether synthesis, can stem from several factors:
-
Inefficient Deprotonation: The crucial first step is the deprotonation of 5-bromo-2-hydroxypyridine to form the pyridinoxide anion. If the base is not strong enough or is insoluble in the solvent, this equilibrium will not favor the product.
-
Competing N-Alkylation: 2-Hydroxypyridine exists in tautomeric equilibrium with 2-pyridone. The resulting ambident nucleophile can be alkylated on either the oxygen (O-alkylation, desired) or the nitrogen (N-alkylation, undesired). The reaction conditions heavily influence the N/O ratio.
-
Poor Reagent Quality: Moisture in the solvent or starting materials can quench the base (especially strong bases like NaH). The benzylating agent (e.g., benzyl bromide) should be pure, as impurities can lead to side reactions.
-
Suboptimal Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessively high temperatures can promote side reactions and decomposition.
Q2: I am getting a significant amount of the N-alkylated pyridone byproduct. How can I favor O-alkylation?
Maximizing the desired O-alkylation product is the primary challenge. Several factors influence this selectivity:
-
Choice of Base and Solvent: Harder cations (like Na⁺ from NaH) tend to favor O-alkylation. Polar aprotic solvents like DMF or THF are commonly used.
-
Leaving Group: The nature of the leaving group on the alkylating agent can influence the reaction site. Benzyl bromide is a common choice.
-
Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can enhance the reaction rate and may improve selectivity by facilitating the transfer of the alkoxide from a solid or aqueous phase to the organic phase.
Q3: What is the best base for this reaction?
The optimal base depends on the specific starting material and desired conditions. Stronger bases generally lead to faster and more complete deprotonation.
-
Sodium Hydride (NaH): A very strong, non-nucleophilic base that irreversibly deprotonates the hydroxypyridine. It requires strictly anhydrous conditions.
-
Potassium Hydroxide (KOH): A strong, inexpensive base. Can be very effective, especially when paired with a phase-transfer catalyst in a solvent like toluene.
-
Potassium Carbonate (K₂CO₃): A weaker, easier-to-handle base often used in polar aprotic solvents like DMF or acetonitrile. It typically requires higher temperatures and longer reaction times.
Q4: How do I effectively purify the final product?
Purification is typically achieved through the following methods:
-
Workup: After the reaction, a standard aqueous workup is used to remove the base and other water-soluble salts. The organic layer is then dried and the solvent is removed under reduced pressure.
-
Column Chromatography: The most common method for separating the desired O-alkylated product from the N-alkylated isomer and other impurities is silica gel column chromatography. A non-polar eluent system, such as hexane/ethyl acetate, is typically effective.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent (e.g., hexane) can be an excellent final step to obtain a highly pure product.
Data Presentation: Comparison of Reaction Conditions
Table 1: Synthesis of this compound
| Starting Material | Base | Solvent | Catalyst | Temp. | Time | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 2,5-Dibromopyridine | KOH | Toluene | Dibenzo-18-crown-6 | Reflux | 1.5 h | 92% | [1] |
| 5-Bromo-2-hydroxypyridine | NaH | DMF | None | RT | 2 h | ~70-80% (Typical) | General Protocol |
Table 2: Synthesis of an Analogous 2-Alkoxypyridine *
| Starting Material | Base | Solvent | Alkylating Agent | Temp. | Time | Yield | Reference |
|---|
| 5-(Hydroxy)picolinaldehyde | K₂CO₃ | DMF | Propargyl Bromide | 100°C | 4 h | 49% | ChemSpider |
*Data for 5-(propargyloxy)picolinaldehyde. This illustrates a common outcome using potassium carbonate as the base.
Experimental Protocols
Protocol 1: High-Yield Synthesis from 2,5-Dibromopyridine
This protocol is adapted from a high-yield industrial method.[1]
1. Reagents and Materials:
-
2,5-Dibromopyridine
-
Benzyl alcohol
-
Potassium hydroxide (KOH)
-
Toluene
-
Dibenzo-18-crown-6 (Phase-Transfer Catalyst)
-
Chloroform and Water (for workup)
-
Anhydrous magnesium sulfate
-
Hexane and Ethyl acetate (for chromatography)
-
Hexane (for recrystallization)
2. Procedure:
-
Combine 2,5-dibromopyridine (20.0 g, 84.4 mmol), benzyl alcohol (11.9 g, 109.8 mmol), potassium hydroxide (11.4 g, 202.6 mmol), and dibenzo-18-crown-6 (1.5 g, 4.2 mmol) in toluene (200 mL) in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Heat the reaction mixture to reflux for 1.5 hours, collecting any water that forms.
-
After completion, cool the mixture and remove the toluene by distillation under reduced pressure.
-
Dilute the residue with water and extract the product with chloroform.
-
Separate the organic phase, dry it with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (98:2) eluent system.
-
Recrystallize the purified product from hexane to yield this compound as a colorless solid (20.6 g, 92% yield).
Protocol 2: Standard Synthesis from 5-Bromo-2-hydroxypyridine
This protocol follows a standard Williamson ether synthesis procedure using sodium hydride.
1. Reagents and Materials:
-
5-Bromo-2-hydroxypyridine
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate and Water (for workup)
-
Brine
-
Anhydrous sodium sulfate
2. Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF, add a solution of 5-bromo-2-hydroxypyridine (1.0 eq.) in anhydrous DMF dropwise at 0°C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0°C and add benzyl bromide (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the final product.
Visual Guides: Workflows and Logic
The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process.
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting guide for low yield issues.
References
Troubleshooting low yield in Suzuki coupling of bromopyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with low yields in the Suzuki-Miyaura cross-coupling of bromopyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in the Suzuki coupling of bromopyridines?
Low yields in the Suzuki coupling of bromopyridines can stem from several factors, primarily related to the inherent electronic properties of the pyridine ring and the sensitivity of the catalytic system. The key challenges include:
-
Catalyst Inhibition/Deactivation: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to the formation of inactive catalytic species and inhibiting the reaction.[1][2][3]
-
Side Reactions: Several competing reactions can consume starting materials and reduce the yield of the desired product. These include protodebromination (replacement of the bromine with a hydrogen), homocoupling of the boronic acid, and hydrolysis of the boronic acid.[4][5][6]
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature are all critical and highly interdependent. An inappropriate combination of these parameters can lead to poor reaction performance.[4][7]
-
Poor Reagent Quality: The purity of the bromopyridine, the boronic acid or its derivative, and the dryness of the solvent are crucial. Impurities can poison the catalyst.[4]
-
Presence of Oxygen: The active Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of solvents and failure to maintain an inert atmosphere can lead to catalyst deactivation and promote side reactions like homocoupling.[2][4]
Q2: I am observing significant amounts of debrominated pyridine. What causes this and how can I minimize it?
The formation of a debrominated starting material is a common side reaction known as hydrodehalogenation or protodebromination.[3][4] This occurs when the palladium-aryl intermediate reacts with a hydride source instead of the organoboron reagent.
Potential Causes:
-
Hydride Sources: These can include the solvent, impurities in the reagents, or the boronic acid itself.[4]
-
Base: Certain bases may promote this side reaction.[4]
Prevention Strategies:
-
Choice of Base: Weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases.[4]
-
Solvent System: Using a mixture of an organic solvent with water can sometimes suppress this side reaction.[4]
-
Reagent Purity: Ensure all reagents, especially the boronic acid, are of high purity and stored correctly to prevent degradation that could introduce hydride impurities.[4]
Q3: How can I prevent the homocoupling of my boronic acid?
Homocoupling, the self-coupling of the boronic acid to form a biaryl byproduct, is primarily caused by the presence of oxygen in the reaction mixture.[2][5]
Prevention Strategies:
-
Thorough Degassing: It is critical to remove dissolved oxygen from all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) for an extended period (15-30 minutes) or by using several freeze-pump-thaw cycles.[2][7]
-
Inert Atmosphere: The reaction should be conducted under a positive pressure of an inert gas (nitrogen or argon) from start to finish.[4][8]
-
Catalyst Choice: Using a pre-formed Pd(0) catalyst can sometimes reduce homocoupling compared to generating it in situ from a Pd(II) source.[6]
Q4: Should I use a boronic acid or a boronic ester (e.g., pinacol ester)?
The choice between a boronic acid and a boronic ester can significantly impact the reaction's success.
-
Boronic Acids: While widely available, they can be prone to protodeboronation and hydrolysis, especially in the presence of aqueous bases.[2][5]
-
Boronic Esters (e.g., Pinacol Esters): These are generally more stable and can help prevent the protodeboronation side reaction.[2][6] They are a good alternative if you are experiencing issues with boronic acid instability.
Q5: Is it essential to run the Suzuki coupling of bromopyridines under an inert atmosphere?
Yes, it is strongly recommended. The active Pd(0) catalyst is sensitive to oxygen, which can cause deactivation. The presence of oxygen also promotes the undesirable homocoupling of the boronic acid.[2] For reproducible and high-yielding results, all manipulations should be carried out under an inert atmosphere of nitrogen or argon.[4][8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solutions |
| No or Low Conversion | Inactive Catalyst: The palladium catalyst is not in its active Pd(0) state or has degraded.[6][7] | * Use a fresh batch of catalyst or an air-stable precatalyst.[7] * Ensure proper storage of the catalyst under an inert atmosphere.[7] |
| Suboptimal Ligand: The ligand is not suitable for the specific bromopyridine substrate.[7] | * For electron-deficient or sterically hindered pyridines, use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[2][7] * Perform a small screen of different ligands.[7] | |
| Incorrect Base: The base may be too weak, too strong, or poorly soluble.[2][3] | * Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[3][7] * Ensure the base is finely powdered and anhydrous for better solubility and reactivity.[3] | |
| Poor Solubility: Reactants are not fully dissolved in the chosen solvent.[2][7] | * Try a different solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF).[3][8] * Adjust the solvent ratio to improve solubility.[7] | |
| Low Reaction Temperature: The temperature is insufficient to drive the reaction forward.[3][7] | * Cautiously increase the reaction temperature in increments (e.g., from 80°C to 100°C) while monitoring the reaction.[3][7] | |
| Significant Side Products | Protodebromination: Replacement of bromine with hydrogen.[3][4] | * Use weaker inorganic bases like K₃PO₄ or Cs₂CO₃.[4] * Ensure high purity of all reagents, especially the boronic acid.[4] |
| Homocoupling: Self-coupling of the boronic acid.[2][5] | * Rigorously degas all solvents and the reaction mixture (e.g., freeze-pump-thaw or sparge with argon).[2][7] * Maintain a strict inert atmosphere throughout the experiment.[8] | |
| Decomposition of Starting Material | Harsh Conditions: The base is too strong or the temperature is too high.[6] |
Data on Reaction Conditions
The selection of catalyst, ligand, base, and solvent is crucial for a successful Suzuki coupling. The following tables provide a summary of conditions used for various bromopyridine substrates.
Table 1: Comparison of Catalysts and Ligands for Suzuki Coupling of Bromopyridines
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Catalyst Loading (mol%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane / H₂O | 90 | 75-85 | 5 | For 2-Bromo-3-methylpyridine.[1] |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 100 | - | 1.5 / 3.6 | For 3-amino-2-chloropyridine.[1] |
| PdCl₂(dppf) | dppf | K₂CO₃ | Dimethoxyethane | 80 | High | Not Specified | For a 5-bromopyridine derivative.[9] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane / Water | 60 | High | 3 | General for aryl chlorides, applicable to pyridines.[9] |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Toluene | RT | High | 1-2 | General for aryl bromides.[9] |
Table 2: Effect of Base and Solvent on Suzuki Coupling
| Base | pKa (approx.) | Common Solvents | General Performance Notes |
| K₃PO₄ | 12.3 | Dioxane, Toluene, DMF | Often provides high yields, good for suppressing side reactions.[1][3][4] |
| Cs₂CO₃ | 10.0 | Dioxane, DMF | Good solubility and high reactivity, often an excellent choice.[3][4] |
| K₂CO₃ | 10.3 | Dioxane, Toluene, DME | A common and effective base, often used in aqueous mixtures.[10] |
| Na₂CO₃ | 10.3 | Toluene, Dioxane, DMF | A cost-effective option that can provide excellent yields.[1][2] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling (Conventional Heating)
This is a generalized procedure and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the bromopyridine (1.0 equiv.), the arylboronic acid or ester (1.1–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).[4][8]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[4][8]
-
Catalyst/Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if separate, the ligand.[1][8]
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio) via syringe.[8]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS.[2][8]
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4][8]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4]
Protocol for Microwave-Assisted Suzuki-Miyaura Coupling
Microwave heating can often reduce reaction times and improve yields.[11]
-
Reaction Setup: In a microwave reaction vial, combine the bromopyridine (1.0 equiv.), the arylboronic acid (1.5 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).[7]
-
Solvent Addition: Add the chosen degassed solvent (e.g., 1,4-dioxane). Seal the vial with a cap.[7]
-
Microwave Irradiation: Place the vial in the microwave reactor and heat to the specified temperature (e.g., 120 °C) for the optimized time (e.g., 30 minutes).[11]
-
Work-up and Purification: After cooling, work up and purify the product as described in the conventional heating protocol.[7]
Visual Guides
Caption: A decision tree for troubleshooting low-yielding Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Sonogashira Coupling Technical Support Center: A Guide to Overcoming Common Side Reactions
Welcome to the Technical Support Center for Sonogashira Coupling. This guide is designed for researchers, scientists, and professionals in drug development who utilize this powerful C-C bond-forming reaction. Here, we will address common side reactions and troubleshooting scenarios in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: My primary side product is a dimer of my starting alkyne.
Question: I'm observing a significant amount of a byproduct with a mass corresponding to two units of my terminal alkyne coupled together. What is this, and how can I prevent it?
Answer: This common side reaction is known as Glaser-Hay coupling, an oxidative homocoupling of terminal alkynes to form a symmetric diyne.[1] This process is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[1][2] The copper acetylide intermediate, crucial for the Sonogashira cycle, can be oxidized, leading to the undesired dimerization.[1]
Troubleshooting Strategies:
-
Implement Strictly Anaerobic Conditions: Oxygen is a key culprit in Glaser coupling.[3] Ensure your reaction is performed under a rigorously inert atmosphere (argon or nitrogen). This involves thoroughly degassing your solvent(s) and using Schlenk techniques or a glovebox for the entire setup and reagent addition.[1][3]
-
Reduce Copper Catalyst Loading: While catalytic, excess copper(I) can accelerate the rate of homocoupling. Minimizing the amount of copper(I) iodide (CuI) to the lowest effective concentration can disfavor this side reaction.[3][4]
-
Slow Addition of the Alkyne: Maintaining a low concentration of the terminal alkyne can kinetically disfavor the bimolecular homocoupling reaction.[3][4] Consider adding the alkyne solution slowly over a period of time using a syringe pump.
-
Switch to a Copper-Free Protocol: The most definitive way to eliminate Glaser coupling is to remove the copper co-catalyst entirely.[3][5] Numerous copper-free Sonogashira protocols have been developed that are highly effective and circumvent the issue of alkyne dimerization.[6][7][8] These methods often require careful optimization of the palladium ligand and base.[1]
Issue 2: My reaction mixture turns black, and I'm getting low to no yield.
Question: Shortly after starting my reaction, the solution turns black, and upon workup, I isolate mostly unreacted starting material. What is happening to my catalyst?
Answer: The formation of a black precipitate is a classic sign of palladium catalyst decomposition, often referred to as "palladium black."[3] The active Pd(0) species in the catalytic cycle is sensitive to oxygen and can be unstable, leading to aggregation and precipitation.[3] This inactive form of palladium will halt the catalytic cycle, resulting in low or no product yield.
Troubleshooting Strategies:
-
Ensure Catalyst Quality and Pre-catalyst Activation: Use a fresh, high-quality palladium source. If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must be reduced in situ to the active Pd(0) species. This reduction is often facilitated by amines or phosphine ligands in the reaction mixture.[9]
-
Maintain a Scrupulously Inert Atmosphere: As with preventing Glaser coupling, excluding oxygen is critical to prevent the oxidation and subsequent decomposition of the Pd(0) catalyst.[3]
-
Ligand Selection: The choice of phosphine ligand can significantly impact catalyst stability. Bulky, electron-rich phosphine ligands can stabilize the Pd(0) center and prevent aggregation.[10] Consider ligands like XPhos, which can also enable copper-free reactions.[11]
-
Solvent and Base Purity: Ensure all reagents, especially the solvent and amine base, are anhydrous and pure. Impurities can poison the catalyst.[3] It is often recommended to use freshly distilled amines.[3]
Issue 3: The reaction is sluggish or doesn't go to completion, even with an active catalyst.
Question: My catalyst seems fine (no black precipitate), but the reaction is very slow or stalls before all the starting material is consumed. How can I improve the reaction rate and conversion?
Answer: Sluggish reaction rates can be attributed to several factors, including the reactivity of your substrates, suboptimal reaction conditions, or an inappropriate choice of base or solvent. The reactivity of the aryl or vinyl halide is a key factor, with the general trend being: I > OTf > Br >> Cl.[9]
Troubleshooting Strategies:
-
Increase Reaction Temperature: For less reactive halides, such as aryl bromides or chlorides, increasing the reaction temperature is often necessary.[9] However, be aware that higher temperatures can also promote side reactions.[12]
-
Optimize the Base: The base plays a crucial role in neutralizing the hydrogen halide byproduct and facilitating the formation of the copper acetylide.[13] The choice of base can significantly impact the reaction. While tertiary amines like triethylamine are common, secondary amines such as diethylamine or piperidine can sometimes be more effective.[1] Inorganic bases like K₂CO₃ or Cs₂CO₃ are also used, particularly in copper-free systems.[9]
-
Solvent Effects: The solvent must effectively dissolve all components of the reaction.[3] Common solvents include THF, DMF, and amine bases themselves. The polarity of the solvent can influence the reaction rate and catalyst stability.[14] For instance, in some copper-free systems, non-polar solvents like toluene have been found to be superior to polar aprotic solvents like DMF.[14]
-
Ligand Modification: Electron-rich and sterically bulky phosphine ligands can increase the rate of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[2][10]
Visualizing the Problem: Sonogashira vs. Glaser Coupling
The following diagram illustrates the desired Sonogashira catalytic cycle and the competing, undesired Glaser homocoupling pathway. Understanding this competition is key to troubleshooting.
Sources
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. books.lucp.net [books.lucp.net]
Technical Support Center: Purification of 2-Benzyloxy-5-bromopyridine by Column Chromatography
This guide provides troubleshooting advice and frequently asked questions for the purification of 2-benzyloxy-5-bromopyridine using silica gel column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is a typical solvent system for the column chromatography of this compound?
A common starting point for the purification of moderately polar compounds like this compound is a solvent system consisting of a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane. A typical starting gradient might be 5-10% ethyl acetate in hexane, with the polarity gradually increasing as the column runs.
Q2: My this compound is not moving off the column. What could be the issue?
There are several potential reasons for this:
-
Insufficiently Polar Eluent: The solvent system may not be polar enough to displace the compound from the silica gel.
-
Strong Interaction with Silica: As a pyridine derivative, the basic nitrogen atom can interact strongly with the acidic silanol groups on the surface of the silica gel, causing the compound to stick to the stationary phase.[1][2]
-
Compound Precipitation: The compound may have precipitated at the top of the column if it is not very soluble in the initial eluent.[2]
Q3: The separation between my product and impurities is poor. How can I improve it?
Poor separation can be addressed by:
-
Optimizing the Solvent System: Run thin-layer chromatography (TLC) with various solvent mixtures to find the optimal eluent for separation. The ideal system will show good separation between the spot of your desired compound and any impurities.
-
Using a Slower Flow Rate: Reducing the flow rate of the eluent can improve resolution by allowing for better equilibration between the stationary and mobile phases.
-
Adjusting the Stationary Phase: If standard silica gel is not effective, consider using deactivated silica gel (by adding a small amount of water or triethylamine) or an alternative stationary phase like alumina.
Q4: My purified this compound appears to be contaminated with silica. How can this be avoided?
This can happen if very fine silica particles are carried through the column with the eluent. To prevent this, ensure you have a layer of sand at the bottom and top of your silica gel bed.[3] After purification, dissolving the product in a solvent like dichloromethane and filtering it through a small plug of cotton or a syringe filter can remove any fine silica particles.
Troubleshooting Guide
This section addresses common problems encountered during the column chromatography of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks | - Strong interaction between the basic pyridine nitrogen and acidic silica gel.[1][2] - Column overloading. - Poorly packed column. | - Add a small amount (0.1-1%) of a base like triethylamine or pyridine to the eluent to neutralize the acidic sites on the silica gel.[2] - Reduce the amount of crude material loaded onto the column. - Repack the column carefully, ensuring a homogenous and bubble-free stationary phase. |
| Compound Decomposes on the Column | - The compound may be unstable on acidic silica gel.[4] | - Perform a stability test by spotting the compound on a TLC plate, letting it sit for a few hours, and then eluting it to see if any degradation has occurred.[4] - Use deactivated silica gel or an alternative stationary phase like alumina.[4] |
| Inconsistent Elution (Different from TLC) | - The grade of silica used for the column may be different from that of the TLC plate.[2] - The presence of highly polar impurities in the crude mixture can alter the elution profile. | - It is common to need a slightly less polar solvent system for column chromatography compared to TLC.[2] - Consider a pre-purification step, such as a simple filtration through a small plug of silica, to remove very polar impurities. |
| No Compound Eluting | - The eluent is not polar enough. - The compound has decomposed on the column.[4] - The fractions collected are too dilute to detect the compound by TLC.[5] | - Gradually increase the polarity of the eluent. If necessary, flush the column with a very polar solvent like methanol to elute all remaining compounds.[5] - Check for decomposition (see above). - Concentrate the collected fractions before running a TLC analysis.[5] |
Experimental Protocol: Column Chromatography of this compound
This is a general protocol and may require optimization based on the specific impurities present in your crude material.
1. Preparation of the Stationary Phase:
-
Select a glass column of an appropriate size for the amount of crude material to be purified.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexane).
-
Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the packed silica gel.[3]
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).[3]
-
Carefully apply the sample solution to the top of the silica gel bed.[3]
-
Alternatively, for less soluble samples, use a "dry loading" method: adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and then carefully add the resulting free-flowing powder to the top of the column.[3]
3. Elution and Fraction Collection:
-
Begin eluting with the starting solvent system (e.g., 5% ethyl acetate in hexane).
-
Collect fractions in test tubes or other suitable containers.
-
Gradually increase the polarity of the eluent (e.g., to 10%, 15%, etc., ethyl acetate in hexane) to elute the desired compound.
-
Monitor the elution process by TLC analysis of the collected fractions.
4. Product Isolation:
-
Combine the fractions that contain the pure this compound as determined by TLC.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
Data Presentation
Table 1: Estimated Rf Values of this compound
The Rf (retardation factor) is dependent on the specific conditions (e.g., silica gel activity, temperature). The following table provides an estimation of the Rf values in common solvent systems. The ideal Rf for good separation on a column is typically in the range of 0.2-0.4.
| Solvent System (v/v) | Estimated Rf of this compound | Comments |
| 100% Hexane | ~0 | The compound is too polar to move in a completely non-polar solvent. |
| 5% Ethyl Acetate in Hexane | 0.1 - 0.2 | A good starting point for elution. |
| 10% Ethyl Acetate in Hexane | 0.2 - 0.4 | Likely to be a suitable eluent for purification. |
| 20% Ethyl Acetate in Hexane | 0.4 - 0.6 | May be too polar, potentially leading to co-elution with less polar impurities. |
| 50% Ethyl Acetate in Hexane | > 0.6 | The compound will likely elute too quickly for good separation. |
Visualization
Troubleshooting Workflow for Column Chromatography
Caption: A flowchart for troubleshooting common issues in the column chromatography of this compound.
References
Technical Support Center: Recrystallization of 2-Benzyloxy-5-bromopyridine
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 2-Benzyloxy-5-bromopyridine via recrystallization. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Failure of crude material to dissolve | - Incorrect solvent choice: The solvent may be too non-polar or too polar. - Insoluble impurities: The crude product may contain insoluble foreign matter. | - Consult the solvent selection guide (Table 1) and test solubility with small amounts of different solvents. - If most of the material dissolves but some particulates remain, perform a hot gravity filtration to remove them. |
| No crystal formation upon cooling | - Too much solvent used: The solution is not saturated enough for crystals to form. This is a very common issue. - Supersaturation: The compound remains dissolved even below its saturation point. - Rapid cooling: Cooling the solution too quickly can sometimes inhibit crystal nucleation. | - Evaporate excess solvent by gently heating the solution to reduce its volume, then allow it to cool again. - Induce crystallization by scratching the inside of the flask just below the surface of the solution with a glass rod. - "Seed" the solution by adding a tiny, pure crystal of this compound. - Ensure slow cooling by allowing the flask to cool to room temperature on the benchtop before moving it to an ice bath. |
| "Oiling out" (formation of a liquid layer instead of crystals) | - Low melting point: The compound's melting point (45-49°C) is relatively low. If the boiling point of the solvent is high, the compound may melt in the hot solution before it dissolves, then separate as an oil on cooling. - High concentration of impurities: Impurities can depress the melting point and interfere with crystal lattice formation. - Solution is too concentrated or cooled too quickly. | - Add a small amount of additional hot solvent until the oil redissolves, then attempt to cool slowly. - Consider a different solvent or a mixed solvent system with a lower boiling point. - Purify the crude product by column chromatography before recrystallization if it is highly impure.[1] |
| Low recovery of purified product | - Multiple recrystallizations: Each recrystallization step will result in some product loss. - Excessive washing of crystals: Washing with too much cold solvent can dissolve some of the product. - Premature crystallization: The product crystallized on the filter paper or in the funnel during hot filtration. | - Minimize the number of recrystallization steps required to achieve the desired purity. - Wash the collected crystals with a minimal amount of ice-cold solvent. - To prevent premature crystallization , use a pre-heated funnel for hot filtration and use a slight excess of hot solvent, which can be evaporated later. |
| Discolored crystals (not white/colorless) | - Colored impurities present: The recrystallization process may not have removed all colored impurities. - Thermal degradation: The compound may be sensitive to prolonged heating. | - Consider a pre-treatment step: Before recrystallization, dissolve the crude product in a suitable solvent and treat with activated carbon to adsorb colored impurities, then filter and proceed with crystallization. - Avoid prolonged heating of the solution. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: Hexane has been successfully used for the recrystallization of this compound, yielding a colorless solid.[1] However, the ideal solvent can depend on the specific impurities present. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. Given the compound's structure, which has both polar (pyridine) and non-polar (benzyl group) features, other solvents and mixed solvent systems may also be effective. It is recommended to perform small-scale solubility tests.
Q2: My compound has a melting point of 49°C. How does this affect recrystallization?
A2: A low melting point increases the risk of "oiling out," where the compound separates as a liquid instead of forming crystals.[2] This occurs when the saturated solution's temperature is above the compound's melting point. To avoid this, select a solvent with a relatively low boiling point or use a mixed solvent system. Slow cooling is also crucial to give the molecules time to arrange into a crystal lattice rather than separating as a supercooled liquid.
Q3: What are the most common impurities I should be trying to remove?
A3: Common impurities depend on the synthetic route. If synthesized from 2,5-dibromopyridine and benzyl alcohol, unreacted starting materials are a likely impurity.[1] Byproducts from side reactions are also possible. In pyridine chemistry, over-halogenation can be an issue, potentially leading to di-brominated impurities in related syntheses.[3] If the crude product is an oil or very impure, purification by column chromatography prior to recrystallization is recommended.[1]
Q4: How can I improve the purity of my final product?
A4: To improve purity, you can perform a second recrystallization. However, be aware that this will lead to some loss of the product. Alternatively, if recrystallization does not remove a persistent impurity, consider using a different purification technique, such as column chromatography, and then recrystallizing the partially purified product.[1]
Q5: No crystals are forming even after scratching and seeding. What should I do?
A5: The most common reason for this is using too much solvent.[3] The solution is likely not saturated. You will need to gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound. After reducing the volume, allow the solution to cool slowly again.
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Polarity | Predicted Solubility (Cold) | Predicted Solubility (Hot) | Suitability for Recrystallization |
| Hexane | Non-polar | Low | Moderate | Reported as effective.[1] Good choice. |
| Ethanol | Polar | Moderate | High | May be a good solvent, but high cold solubility could reduce yield. |
| Isopropanol | Polar | Low-Moderate | High | Potentially a good candidate. |
| Toluene | Non-polar | Moderate | High | Might be too good a solvent, leading to low recovery. |
| Ethyl Acetate | Intermediate | Moderate | High | Could be effective, possibly in a mixed system with hexane. |
| Water | Very Polar | Insoluble | Insoluble | Unsuitable as a single solvent. |
| Hexane/Ethyl Acetate | Variable | Low | High | A mixed system could be optimized for good recovery and purity. |
Note: This table is based on general principles of solubility and published examples.[1] Empirical testing is necessary to determine optimal conditions.
Experimental Protocols
Protocol 1: Recrystallization using a Single Solvent (e.g., Hexane)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., hexane). Heat the mixture gently on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid has just dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Place a small amount of cotton or fluted filter paper in a pre-heated funnel and pour the hot solution through it into a clean, pre-heated flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should occur as the solution cools.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Visualizations
Recrystallization Workflow
Caption: Workflow for the recrystallization of this compound.
References
Technical Support Center: Minimizing Over-bromination in Pyridine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for challenges encountered during the electrophilic bromination of pyridine and its derivatives. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues to help you achieve higher yields of desired mono-brominated products while minimizing over-bromination.
Frequently Asked Questions (FAQs)
Q1: Why is my pyridine bromination resulting in a mixture of poly-brominated products and a low yield of the mono-brominated compound?
A1: The bromination of pyridines can be challenging to control for several reasons:
-
Ring Activation: Pyridine itself is an electron-deficient ring, making electrophilic aromatic substitution difficult, often requiring harsh reaction conditions (e.g., high temperatures, strong acids) that can lead to a lack of selectivity.[1] When the pyridine ring is substituted with strong activating groups, such as amino or hydroxyl groups, it becomes highly susceptible to over-bromination.[2]
-
Harsh Reagents: Using elemental bromine (Br₂) can be too reactive, leading to multiple substitutions, especially on activated pyridine rings.
-
Reaction Conditions: High temperatures and prolonged reaction times can contribute to the formation of di- and tri-brominated side products.
To improve selectivity, consider moderating the reaction conditions and choosing a milder brominating agent.
Q2: How can I selectively achieve mono-bromination of an activated pyridine, such as an aminopyridine?
A2: For activated pyridines, using a less reactive brominating agent is crucial for selective mono-bromination. N-Bromosuccinimide (NBS) is a widely used and effective reagent for this purpose.[3] The reactivity can be further fine-tuned by controlling the stoichiometry of NBS and the reaction temperature. For instance, the bromination of 2-amino-4-methylpyridine with NBS can be highly selective for the 5-position, avoiding the formation of 3-bromo or 3,5-dibromo side products.[3]
Q3: I need to brominate the pyridine ring at the 2- or 4-position. How can I achieve this regioselectivity?
A3: Direct electrophilic bromination of pyridine typically occurs at the 3-position.[1] To achieve bromination at the 2- or 4-position, a common and effective strategy is to first convert the pyridine to its corresponding N-oxide. The N-oxide group activates the 2- and 4-positions towards electrophilic attack. Subsequent reaction with a brominating agent like phosphorus oxybromide (POBr₃) can then yield the desired 2-bromo or 4-bromopyridine.[1]
Q4: What is the role of the solvent in controlling the selectivity of pyridine bromination?
A4: The choice of solvent can significantly influence the outcome of the reaction. Non-polar solvents like carbon tetrachloride (CCl₄) are often used for radical brominations, for example, at a benzylic position of a pyridine substituent.[4] For electrophilic aromatic substitution on the ring, polar aprotic solvents like acetonitrile or dichloromethane are common.[5] In some cases, using acetic acid can facilitate the reaction, but it's important to consider its potential to protonate the pyridine nitrogen, which can affect reactivity.[6]
Q5: Are there alternative methods to traditional bromination that offer better control and selectivity?
A5: Yes, electrochemical bromination is an emerging technique that offers excellent control over the reaction.[7] This method generates the electrophilic bromine species in situ at a controlled potential, which can minimize the formation of side products. By using a directing group, it's possible to achieve high regioselectivity under mild conditions.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Formation of Dibromo and Tribromo Products | The brominating agent is too reactive (e.g., Br₂). | Switch to a milder brominating agent such as N-Bromosuccinimide (NBS).[8] |
| Reaction temperature is too high. | Perform the reaction at a lower temperature (e.g., 0 °C or room temperature). | |
| Incorrect stoichiometry. | Use a stoichiometric amount (1.0-1.2 equivalents) of the brominating agent.[5] | |
| Low Yield of Brominated Product | The pyridine ring is not sufficiently activated for the chosen conditions. | If the substrate is a non-activated pyridine, consider harsher conditions (e.g., oleum) or alternative strategies like N-oxide formation.[1] |
| The reaction has not gone to completion. | Monitor the reaction progress using TLC or LC-MS and adjust the reaction time accordingly. | |
| Incorrect Regioisomer is Formed | The directing effects of the substituents are leading to an undesired isomer. | For 2- or 4-bromination, use the pyridine N-oxide strategy.[1] For activated pyridines, the position of bromination is typically directed by the activating group.[3] |
| Reaction is Not Initiating | The reaction conditions are too mild for the substrate. | For unactivated pyridines, higher temperatures may be necessary.[1] Ensure the quality and purity of your reagents. |
Data Presentation: Comparison of Bromination Methods
The following table summarizes the typical yields for mono-bromination of substituted pyridines using different methods. Note that yields are highly dependent on the specific substrate and reaction conditions.
| Substrate | Brominating Agent | Solvent | Temperature | Product | Yield (%) | Reference |
| 2-Aminopyridine | NBS (1.1 eq) | Acetonitrile | Room Temp | 2-Amino-5-bromopyridine | 95 | [9] |
| 3-Aminopyridine | NBS (1.0-1.2 eq) | Acetonitrile | 0 °C to RT | 6-Bromo-3-aminopyridine | Moderate | [5] |
| 2-Hydroxypyridine | NBS (1.1 eq) | Acetonitrile | Room Temp | 5-Bromo-2-hydroxypyridine | 98 | [9] |
| 4-Methoxypyridine | NBS (1.1 eq) | Acetonitrile | Room Temp | 3-Bromo-4-methoxypyridine | 97 | [9] |
| Pyridine N-oxide | POBr₃ | - | - | 2-Bromopyridine & 4-Bromopyridine | Mixture | [1] |
| 2-Aminopyridine | Electrochemical | MeCN/HOAc | Room Temp | 2-Amino-5-bromopyridine | 93 | [7] |
Experimental Protocols
Protocol 1: Selective Mono-bromination of 2-Aminopyridine using NBS
This protocol is adapted from a procedure for the regioselective bromination of activated pyridines.[9]
Materials:
-
2-Aminopyridine (1.0 mmol)
-
N-Bromosuccinimide (NBS) (1.1 mmol)
-
Acetonitrile (5 mL)
Procedure:
-
Dissolve 2-aminopyridine in acetonitrile in a round-bottom flask.
-
Add NBS to the solution.
-
Stir the reaction mixture at room temperature in the dark.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, evaporate the solvent under reduced pressure.
-
Purify the crude product by flash chromatography to obtain 2-amino-5-bromopyridine.
Protocol 2: Bromination of Pyridine via N-Oxide Formation
This is a general procedure based on the established strategy for 2- and 4-position bromination.[1]
Step A: Synthesis of Pyridine N-oxide
-
Dissolve pyridine in a suitable solvent like acetic acid.
-
Add an oxidizing agent, such as hydrogen peroxide or a peroxy acid (e.g., m-CPBA), portion-wise while controlling the temperature.
-
Stir the reaction until completion, monitored by TLC.
-
Work up the reaction to isolate the pyridine N-oxide.
Step B: Bromination of Pyridine N-oxide
-
Treat the pyridine N-oxide with a brominating agent like phosphorus oxybromide (POBr₃).
-
Heat the reaction mixture to the appropriate temperature.
-
After the reaction is complete, carefully quench the reaction mixture.
-
Extract the product and purify by distillation or chromatography to yield a mixture of 2-bromo- and 4-bromopyridine.
Visualizations
Caption: Troubleshooting workflow for over-bromination issues.
Caption: Decision tree for selecting a bromination strategy.
Caption: General experimental workflow for selective bromination.
References
- 1. researchgate.net [researchgate.net]
- 2. chempanda.com [chempanda.com]
- 3. benchchem.com [benchchem.com]
- 4. daneshyari.com [daneshyari.com]
- 5. benchchem.com [benchchem.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling with 2-Halopyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 2-halopyridines. The content is designed to address specific experimental challenges and optimize reaction outcomes.
Troubleshooting Guides
This section addresses common issues encountered during cross-coupling reactions with 2-halopyridines, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low or No Conversion to the Desired Product
Question: My cross-coupling reaction with a 2-halopyridine is showing low or no conversion. What are the likely causes and how can I troubleshoot this?
Answer:
Low conversion in cross-coupling reactions involving 2-halopyridines is a common challenge and can be attributed to several factors, primarily related to catalyst deactivation and substrate reactivity.[1][2]
-
Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, forming inactive species and hindering the catalytic cycle.[1][2] The use of bulky, electron-rich phosphine ligands can help mitigate this by sterically shielding the palladium center.[1]
-
Substrate Reactivity: The reactivity of 2-halopyridines follows the trend I > Br > Cl.[3] 2-Chloropyridines are significantly less reactive than their bromo or iodo counterparts due to the stronger carbon-chlorine bond, making the initial oxidative addition step more difficult.[2][4] For less reactive halides like chlorides, higher reaction temperatures and more active catalyst systems are often necessary.[4]
-
Inefficient Catalyst System: The choice of palladium precursor and ligand is critical. For electron-rich substrates, bulky, electron-rich phosphine ligands can be beneficial.[5] It may be necessary to screen different catalyst systems.[5]
-
Insufficient Catalyst Loading: For challenging substrates, a typical starting catalyst loading of 1-5 mol% for the palladium source and 2-10 mol% for the ligand is recommended.[5][6] If conversion is low, consider increasing the catalyst loading.[4]
-
Inadequate Base Strength or Solubility: The base plays a crucial role in activating the coupling partner.[2] If the base is not strong enough or is poorly soluble, the reaction may be sluggish.[7] Screening different bases such as K₃PO₄, Cs₂CO₃, or NaOtBu may be necessary.[2][4]
-
Poor Solubility of Reactants: The starting materials may not be sufficiently soluble in the chosen solvent, leading to a slow reaction.[1] Optimization of the solvent system, potentially using a mixture of solvents, may be required to ensure all components are soluble.[5]
-
Presence of Oxygen: Oxygen can deactivate the Pd(0) catalyst.[7] It is crucial to thoroughly degas all solvents and the reaction mixture and to maintain a positive pressure of an inert gas (e.g., argon or nitrogen).[1][7]
Issue 2: Significant Formation of Side Products (e.g., Homocoupling, Protodeboronation)
Question: I am observing significant byproduct formation, such as homocoupling of my boronic acid and/or dehalogenation of my 2-halopyridine. How can I minimize these side reactions?
Answer:
The formation of byproducts is a common issue that reduces the yield of the desired product and complicates purification.
-
Homocoupling: The coupling of two boronic acid molecules is a prevalent side reaction, often promoted by the presence of oxygen or the use of Palladium(II) precatalysts.[7]
-
Mitigation Strategies:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture using methods like freeze-pump-thaw cycles or sparging with an inert gas.[1][7]
-
Use of Pd(0) Precatalysts: Employing a Pd(0) source like Pd₂(dba)₃ can avoid the initial homocoupling pathway that can occur during the in situ reduction of Pd(II) catalysts.[7]
-
Slow Addition: Slowly adding the boronic acid or its ester via a syringe pump can maintain a low instantaneous concentration, suppressing the bimolecular homocoupling reaction.[7]
-
-
-
Protodeboronation: This side reaction involves the replacement of the boronic acid group with a hydrogen atom and is particularly common with heteroaryl boronic acids, especially in the presence of aqueous bases.[1][2]
-
Mitigation Strategies:
-
Use of Boronic Esters or Trifluoroborates: More stable boronic esters (e.g., pinacol esters) or trifluoroborate salts can help prevent this side reaction.[1][5]
-
Anhydrous Conditions: Switching to anhydrous reaction conditions can minimize protodeboronation.[5]
-
Careful Base Selection: The choice of base can influence the rate of protodeboronation.[1]
-
-
-
Hydrodehalogenation: The replacement of the halogen on the pyridine ring with a hydrogen atom can also occur.
-
Mitigation Strategies:
-
Ensure Anhydrous Solvents: Ensure that solvents are not a source of hydrides.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for catalyst loading in a cross-coupling reaction with a 2-halopyridine?
A typical starting catalyst loading for palladium-catalyzed cross-coupling reactions ranges from 1 to 5 mol%.[6] For challenging substrates like 2-amino-4-bromopyridine or less reactive 2-chloropyridines, it is often advisable to start at a higher loading within this range (e.g., 2-5 mol%) to ensure the reaction initiates.[4][6] Optimization studies can then be performed to reduce the catalyst loading for cost-effectiveness and to minimize residual palladium in the final product.[6]
Q2: Which type of palladium catalyst and ligand should I choose for coupling with 2-halopyridines?
There is no single "best" catalyst, as the optimal choice depends on the specific coupling reaction and the coupling partner. However, for challenging substrates, catalysts with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often more effective.[6] These ligands can promote the crucial oxidative addition step and stabilize the active catalytic species.[6] Buchwald-type palladacycle precatalysts are also a good option as they are often more stable and provide sustained catalytic activity.[6]
Q3: Can I run my cross-coupling reaction open to the air?
It is strongly discouraged. The presence of oxygen can lead to the deactivation of the palladium catalyst and promote undesirable side reactions, most notably the homocoupling of the boronic acid.[1][7] For optimal results and reproducibility, the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[1]
Q4: My reaction is not going to completion, even with increased catalyst loading. What else can I try?
If increasing the catalyst loading does not improve the reaction, consider the following:
-
Increase Reaction Temperature: Cautiously increasing the reaction temperature can improve the reaction rate and conversion. However, excessive heat can lead to catalyst decomposition.[1][5]
-
Screen Different Bases: The base may not be strong enough to promote the transmetalation step effectively.[1] Consider screening stronger or more soluble bases.[7]
-
Change the Solvent System: Poor solubility of one of the reactants can hinder the reaction. Try a different solvent or a solvent mixture to improve solubility.[5]
-
Check Reagent Purity: Ensure that all starting materials, including the 2-halopyridine and the coupling partner, are of high purity. Impurities can sometimes inhibit the catalyst.
Data Presentation
Table 1: Catalyst and Ligand Screening for Suzuki Coupling of 2,4-dichloropyrimidine
| Catalyst | Ligand | Yield (%) | Notes | Source |
| Pd(PPh₃)₄ | - | 71 | Effective and commonly used for this substrate. | [8] |
| Pd₂(dba)₃ | - | <5 | Inefficient without a suitable ligand. | [8] |
| Pd₂(dba)₃·CHCl₃ | - | 35 | Moderate yield, improved over Pd₂(dba)₃. | [8] |
Table 2: General Catalyst Loading Recommendations for Cross-Coupling Reactions
| Reaction Type | Substrate Type | Typical Pd Loading (mol%) | Typical Ligand Loading (mol%) | Key Considerations |
| Suzuki-Miyaura | 2-Bromopyridines | 1 - 3 | 2 - 6 | Bulky, electron-rich ligands (e.g., SPhos) are often beneficial.[1] |
| Suzuki-Miyaura | 2-Chloropyridines | 2 - 5 | 4 - 10 | Higher catalyst loading and more active ligands (e.g., XPhos) may be needed.[2] |
| Buchwald-Hartwig | 2-Chloropyridines | 2 - 5 | 4 - 10 | Requires bulky, electron-rich ligands (e.g., RuPhos, BrettPhos) and strong bases (e.g., NaOtBu).[4] |
| Heck | 2-Halopyridines | 1 - 5 | 2 - 10 | Ligand choice is critical and substrate dependent. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a 2-Halopyridine:
Note: This is a generalized procedure and requires optimization for specific substrates and coupling partners.
-
Reaction Setup: In a dry Schlenk tube or reaction vial, combine the 2-halopyridine (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and the selected base (e.g., K₂CO₃, 2.0-3.0 eq.).[1]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and, if separate, the ligand (e.g., PPh₃, 4-10 mol%) under a positive flow of inert gas.[1]
-
Solvent Addition: Add the degassed solvent(s) (e.g., toluene/H₂O) via syringe.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction's progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude product as needed, for example, by column chromatography.
Mandatory Visualizations
Caption: A workflow diagram for troubleshooting low yields.
Caption: General experimental workflow for cross-coupling reactions.
Caption: Decision tree for minimizing common side reactions.
References
Technical Support Center: Solvent Effects on SN2 Reactions with Benzyl Bromides
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the impact of solvents on the rate of SN2 reactions involving benzyl bromides.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: Why is my SN2 reaction with benzyl bromide proceeding slower than expected?
A1: A slow reaction rate is a common issue and can often be attributed to the choice of solvent.[1][2][3]
-
Protic Solvents: If you are using a polar protic solvent (e.g., water, methanol, ethanol), it will solvate the nucleophile through hydrogen bonding.[2][3][4] This "solvent cage" stabilizes the nucleophile, lowering its energy and reducing its reactivity, which in turn slows down the SN2 reaction.[1][2][3]
-
Steric Hindrance: While benzyl bromide is a primary halide and generally reactive in SN2 reactions, bulky nucleophiles or substituents on the benzyl ring can increase steric hindrance, impeding the backside attack required for the SN2 mechanism.[5][6]
-
Nucleophile Strength: The rate of an SN2 reaction is directly dependent on the concentration and strength of the nucleophile.[5][7] Ensure you are using a sufficiently strong nucleophile.
Q2: What is the optimal type of solvent for an SN2 reaction with benzyl bromide?
A2: Polar aprotic solvents are the best choice for SN2 reactions.[8][9][10]
-
Enhanced Nucleophilicity: These solvents (e.g., acetone, DMSO, DMF, acetonitrile) are polar enough to dissolve the nucleophile but lack the acidic protons that lead to strong solvation of anions.[8][9][11] They primarily solvate the cation, leaving the anionic nucleophile "naked" and highly reactive.[8] This significantly increases the rate of the SN2 reaction.[1][11] For instance, the reaction between bromoethane and potassium iodide is 500 times faster in acetone than in methanol.[1][11][12]
Q3: How does trace water in my aprotic solvent affect the reaction rate?
A3: The presence of even small amounts of water or other protic impurities in a polar aprotic solvent can significantly decrease the rate of an SN2 reaction. Water can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity. It is crucial to use anhydrous (dry) solvents for optimal SN2 reaction rates.
Q4: I am observing a mix of SN1 and SN2 products. How can I favor the SN2 pathway?
A4: Benzyl bromide can undergo both SN1 and SN2 reactions because it is a primary halide that can also form a resonance-stabilized benzylic carbocation.[13][14] To favor the SN2 mechanism:
-
Use a Polar Aprotic Solvent: As detailed above, this will enhance the reactivity of the nucleophile, promoting the bimolecular SN2 pathway.[10][15] Polar protic solvents, on the other hand, stabilize the carbocation intermediate, favoring the SN1 pathway.[1][12][15]
-
Use a Strong Nucleophile: A high concentration of a strong nucleophile will favor the SN2 mechanism, which is dependent on the nucleophile's concentration.[5][15]
-
Control the Temperature: Lower temperatures generally favor SN2 reactions over elimination reactions, which can sometimes compete.
Q5: My reaction is not proceeding to completion. What are some potential causes?
A5: Incomplete reactions can stem from several factors beyond solvent choice:
-
Leaving Group Ability: While bromide is a good leaving group, ensure there are no competing factors that might inhibit its departure.
-
Reagent Purity: Impurities in either the benzyl bromide or the nucleophile can lead to side reactions or inhibit the primary reaction.[16]
-
Equilibrium: If the reverse reaction is significant, the reaction may reach equilibrium before all the starting material is consumed.
-
Decomposition: Benzyl bromide or the nucleophile might be degrading under the reaction conditions.
Q6: How can I effectively monitor the progress of my SN2 reaction?
A6: Several analytical techniques can be used to monitor the reaction kinetics:
-
Chromatography: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to measure the disappearance of the benzyl bromide peak and the appearance of the product peak over time.[17]
-
Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to track the concentrations of reactants and products.[18] UV-Vis spectrophotometry can also be employed if the reactants and products have distinct absorption spectra.[19]
-
Titration: If the reaction produces or consumes an acidic or basic species (e.g., a halide ion), titration can be used to follow its concentration.
Data Presentation: Solvent Effects on SN2 Reaction Rates
The choice of solvent has a dramatic effect on the relative rate of SN2 reactions. The following table summarizes the effect of various solvents on a typical SN2 reaction. Note that while this data is for a general SN2 reaction, the trend is applicable to reactions with benzyl bromide.
| Solvent | Type | Dielectric Constant (ε) at 20°C | Relative Rate |
| Methanol (CH₃OH) | Polar Protic | 32.7 | 1 |
| Water (H₂O) | Polar Protic | 80.1 | ~7 |
| Ethanol (CH₃CH₂OH) | Polar Protic | 24.5 | ~0.5 |
| Acetone ((CH₃)₂CO) | Polar Aprotic | 20.7 | ~500 |
| Acetonitrile (CH₃CN) | Polar Aprotic | 37.5 | ~5,000 |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | ~28,000 |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 46.7 | ~1,300,000 |
Note: Relative rates are approximate and can vary depending on the specific nucleophile and substrate. The general trend clearly shows a significant rate enhancement in polar aprotic solvents compared to polar protic solvents.
Experimental Protocols
General Protocol for Kinetic Analysis of an SN2 Reaction via UV-Vis Spectrophotometry
This protocol outlines a general method for determining the pseudo-first-order rate constant for the reaction of benzyl bromide with a nucleophile.
1. Reagent Preparation:
- Prepare a stock solution of benzyl bromide in the desired anhydrous solvent (e.g., 0.01 M in acetone).
- Prepare a stock solution of the nucleophile (e.g., sodium iodide) in the same solvent. To ensure pseudo-first-order conditions, the nucleophile concentration should be in large excess (e.g., 0.1 M, a 10-fold excess).
2. Instrument Setup:
- Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λmax) of the product or the disappearance of the reactant. Allow the instrument to warm up for at least 30 minutes for a stable baseline.
- Use a thermostatted cuvette holder to maintain a constant reaction temperature.
3. Data Acquisition:
- Place a cuvette containing the benzyl bromide solution into the spectrophotometer and zero the instrument.
- To initiate the reaction, rapidly inject the nucleophile solution into the cuvette and mix thoroughly.
- Immediately begin recording the absorbance at fixed time intervals (e.g., every 30 seconds) for a duration sufficient for the reaction to proceed significantly towards completion (e.g., 3-5 half-lives).
4. Data Analysis:
- The rate of a bimolecular SN2 reaction is given by: Rate = k[Benzyl Bromide][Nucleophile].[5]
- Under pseudo-first-order conditions ([Nucleophile] is constant), the rate law simplifies to: Rate = k'[Benzyl Bromide], where k' = k[Nucleophile].
- Plot ln(A∞ - At) versus time (t), where At is the absorbance at time t, and A∞ is the absorbance at the completion of the reaction.
- The slope of the resulting straight line will be -k'.
- The second-order rate constant (k) can be calculated by dividing k' by the initial concentration of the nucleophile.
Visualizations
Logical Workflow for Solvent Selection in SN2 Reactions
Caption: Logical workflow for selecting an appropriate solvent to optimize the rate of an SN2 reaction.
Generalized SN2 Reaction Pathway for Benzyl Bromide
Caption: The concerted, single-step SN2 reaction mechanism involving backside attack and inversion of configuration.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 9. Chemistry Net: Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution [chem-net.blogspot.com]
- 10. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. homework.study.com [homework.study.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. quora.com [quora.com]
- 17. m.youtube.com [m.youtube.com]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. homepages.gac.edu [homepages.gac.edu]
How to remove unreacted starting material from product mixture
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the removal of unreacted starting materials from product mixtures.
Choosing Your Purification Technique
The selection of an appropriate purification method is crucial for isolating your desired compound with high purity and yield. The choice depends on the physical and chemical properties of your product and the impurities present.
Frequently Asked Questions
Q1: How do I choose the best purification method for my reaction mixture?
A1: The selection process should be guided by the physical state of your product and the properties of the unreacted starting materials and byproducts. Consider factors like polarity, solubility, volatility, and thermal stability. A decision tree, like the one below, can help guide your choice.[1]
Q2: What are the most common purification techniques in organic chemistry?
A2: The most common methods include chromatography, crystallization, distillation, extraction, and filtration.[2] Each technique exploits different physical properties to achieve separation.[2][3][4]
Q3: My product and starting material have very similar properties. What should I do?
A3: This is a common challenge. If techniques like chromatography or crystallization are not effective, you might consider chemical derivatization of the unreacted starting material to significantly alter its properties, making it easier to remove. Another approach is to use scavengers that selectively react with and remove the unreacted reagent.[5]
Decision Logic for Purification Method Selection
This diagram outlines a systematic approach to selecting the most suitable purification technique.
Caption: Decision tree for selecting a purification technique.
In-Depth Troubleshooting Guides
Column Chromatography
Column chromatography is a versatile technique used to separate components of a mixture based on their differential adsorption to a stationary phase.[3][4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Product Elutes with Starting Material | - Similar polarity of product and starting material. | - Try a different stationary phase (e.g., alumina instead of silica gel).- Use a gradient elution, gradually increasing the polarity of the mobile phase.[6] |
| Poor Separation / Streaking Bands | - Column was not packed uniformly.- Sample was not loaded evenly or was too dilute. | - Ensure the column is packed uniformly; dry packing followed by wet packing can help.- Dissolve the sample in a minimal amount of the eluent before loading.[1] |
| No Product Recovered | - Product is too polar and is irreversibly adsorbed to the column.- Product is not visible with the chosen visualization method (e.g., UV lamp). | - Flush the column with a highly polar solvent like methanol.[6]- Use a different visualization technique, such as a potassium permanganate stain.[6] |
| Low Yield | - Incomplete elution of the product.- Product streaking or tailing on the column. | - Ensure all fractions are collected and analyzed by TLC before combining.- For acidic or basic compounds, add a small amount of acetic acid or triethylamine, respectively, to the solvent system to improve peak shape.[6] |
Frequently Asked Questions
Q1: How much silica gel should I use for my column?
A1: A general guideline is a silica gel to crude product weight ratio of 30:1 to 100:1, depending on the difficulty of the separation.[6]
Q2: What is a good starting solvent system for my separation?
A2: Use Thin Layer Chromatography (TLC) to determine an optimal solvent system. Aim for an Rf value of approximately 0.3 for your target compound.[6]
Experimental Protocol: Flash Column Chromatography
-
Column Preparation: Securely clamp a glass column in a vertical position. Pack the column with silica gel, either as a slurry (wet packing) or by carefully pouring the dry silica gel into the solvent-filled column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully add the sample to the top of the silica gel.[6]
-
Elution: Add the eluent to the top of the column and apply gentle pressure to achieve a steady flow rate.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Analysis: Monitor the collected fractions using TLC to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[1]
Recrystallization
Recrystallization is a technique for purifying solid compounds based on differences in their solubility in a specific solvent at varying temperatures.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form Upon Cooling | - Too much solvent was used.- The solution is supersaturated. | - Evaporate some of the solvent and allow it to cool again.- Scratch the inner surface of the flask with a glass rod or add a seed crystal of the pure compound.[1] |
| Compound "Oils Out" (forms a liquid) | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too quickly. | - Use a solvent with a lower boiling point.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[1] |
| Low Recovery of Pure Product | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration. | - After the first filtration, concentrate the mother liquor and cool it to obtain a second crop of crystals.- Ensure the filtration apparatus is pre-heated to prevent the product from crystallizing on the filter paper. |
Frequently Asked Questions
Q1: How do I choose the right solvent for recrystallization?
A1: An ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature. The impurities should either be insoluble at high temperatures or very soluble at room temperature.
Q2: What should I do if my crystals are colored?
A2: If the desired compound is known to be colorless, colored impurities may be present. These can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.
Experimental Protocol: Recrystallization
-
Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved.[1]
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel to remove them.[1]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[1]
-
Isolation: Collect the pure crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals in a desiccator or a vacuum oven to remove any remaining solvent.
Liquid-Liquid Extraction
This method separates compounds based on their different solubilities in two immiscible liquids, typically water and an organic solvent.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Emulsion Formation | - Vigorous shaking of the separatory funnel.- Presence of surfactants or fine solid particles. | - Allow the mixture to stand for a longer period.- Gently swirl the funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to increase the polarity of the aqueous phase. |
| Poor Separation of Layers | - The densities of the two solvents are very similar. | - Add a solvent of a different density to one of the layers to improve the density difference. |
| Product Lost During Workup | - The product may be partially soluble in the aqueous layer. | - Perform multiple extractions with smaller volumes of the organic solvent.- Back-extract the combined aqueous layers with a fresh portion of the organic solvent.[8] |
Experimental Protocol: Liquid-Liquid Extraction
-
Setup: Place a separatory funnel in a ring stand. Ensure the stopcock is closed.
-
Addition of Liquids: Pour the reaction mixture and the extraction solvent into the separatory funnel.
-
Mixing: Stopper the funnel, invert it, and vent frequently to release any pressure buildup. Shake the funnel gently to allow for the transfer of the solute between the two phases.[1]
-
Separation: Place the funnel back in the ring stand and allow the layers to fully separate.[1]
-
Draining: Carefully open the stopcock and drain the bottom layer into a flask. Pour the top layer out through the top of the funnel into a separate flask to avoid contamination.[1]
-
Drying and Isolation: Dry the combined organic extracts over an anhydrous salt (e.g., sodium sulfate) and then remove the solvent by evaporation.[1]
Workflow for a Typical Purification Process
The following diagram illustrates a general workflow for purifying a crude reaction product.
Caption: A generalized experimental workflow for product purification.
References
- 1. benchchem.com [benchchem.com]
- 2. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 3. byjus.com [byjus.com]
- 4. Purification of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 5. silicycle.com [silicycle.com]
- 6. benchchem.com [benchchem.com]
- 7. ck12.org [ck12.org]
- 8. How To [chem.rochester.edu]
Technical Support Center: Troubleshooting Hydrolysis of Benzyl Bromide Derivatives
This guide provides researchers, scientists, and drug development professionals with practical solutions to common issues encountered with the hydrolysis of benzyl bromide and its derivatives during reaction workups and purification.
Troubleshooting Guide
Question: My substituted benzyl bromide is significantly hydrolyzing to the corresponding benzyl alcohol during the aqueous workup. How can I minimize this?
Answer:
Hydrolysis during aqueous workup is a common problem due to the reactive nature of the benzylic position. The primary goal is to minimize the contact time and reactivity of water with your product. Here are several effective strategies:
-
Reduce Water Activity and Solubility: Instead of deionized water, wash the organic layer with saturated sodium chloride solution (brine). This "salting out" effect decreases the solubility of your organic compound in the aqueous phase and lowers the chemical activity of water, thereby slowing the hydrolysis rate.
-
Lower the Temperature: Perform all washes at a reduced temperature (0-5 °C) by using an ice bath. Lowering the temperature significantly decreases the rate of the SN1 and SN2 hydrolysis reactions.
-
Minimize Contact Time: Be efficient. Do not let the organic and aqueous layers sit in the separatory funnel for extended periods. Shake, allow the layers to separate, and promptly drain the aqueous layer.
-
Use a Weaker Base for Quenching: If quenching an acidic reaction mixture, use a cold, dilute solution of a mild base like sodium bicarbonate (NaHCO₃) instead of stronger bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). Strong bases can promote elimination and may accelerate hydrolysis.
-
Ensure a Non-Polar Organic Phase: Using a sufficiently non-polar organic solvent (e.g., diethyl ether, dichloromethane) will help drive the equilibrium away from the aqueous phase where hydrolysis occurs.
Question: I am attempting a nucleophilic substitution, but my main isolated product is the corresponding benzyl alcohol, not the desired product. What is going wrong?
Answer:
This indicates that water is outcompeting your intended nucleophile during the reaction itself, not just during the workup. The source of this water must be identified and eliminated.
-
Anhydrous Conditions are Critical: Ensure all glassware is thoroughly dried (flame-dried under vacuum or oven-dried at >120 °C) and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Dry Your Reagents and Solvents:
-
Solvents: Use freshly distilled anhydrous solvents or purchase high-quality anhydrous solvents and store them over molecular sieves.
-
Nucleophile/Bases: Solid reagents, especially hygroscopic ones like potassium carbonate, should be dried in an oven or under vacuum before use.
-
-
Consider Phase-Transfer Catalysis (PTC): If your nucleophile has poor solubility in the organic solvent, a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide, TBAB) can be highly effective. The catalyst transports the nucleophile into the organic phase to react with the benzyl bromide, often allowing the reaction to proceed under milder conditions and suppressing competing hydrolysis.[1][2][3]
Frequently Asked Questions (FAQs)
FAQ 1: What factors influence the rate of hydrolysis for different benzyl bromide derivatives?
Answer:
The rate of hydrolysis is highly dependent on the electronic properties of the substituents on the aromatic ring. This is because the reaction can proceed through SN1-like or SN2-like mechanisms, both of which are sensitive to carbocation stability.[4]
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) donate electron density to the ring, which stabilizes the intermediate benzylic carbocation. This stabilization significantly accelerates the rate of hydrolysis, primarily through an SN1 pathway.[4]
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) pull electron density away from the ring, destabilizing the benzylic carbocation. This slows down the rate of hydrolysis.
The following table summarizes the relative effect of common substituents on hydrolysis rates.
| Substituent at Para-position | Electronic Effect | Relative Hydrolysis Rate (Approx.) | Predominant Mechanism |
| -OCH₃ | Strong Electron-Donating | Very Fast | SN1 |
| -CH₃ | Weak Electron-Donating | Fast | Mixed SN1/SN2 |
| -H | Neutral | Baseline | SN2 |
| -Cl | Weak Electron-Withdrawing | Slow | SN2 |
| -NO₂ | Strong Electron-Withdrawing | Very Slow | SN2 |
FAQ 2: How can I effectively separate my target benzyl bromide derivative from the benzyl alcohol byproduct?
Answer:
The primary method for separating a benzyl bromide from its corresponding alcohol is silica gel column chromatography . The benzyl alcohol is significantly more polar than the benzyl bromide due to its hydroxyl group, which can engage in hydrogen bonding with the silica gel.
-
General Procedure: The non-polar benzyl bromide will elute from the column first, while the more polar benzyl alcohol will be retained longer.[5][6]
-
Typical Eluent Systems: A gradient of ethyl acetate in a non-polar solvent like hexanes or heptane is commonly used. Start with a low polarity mixture (e.g., 2-5% ethyl acetate in hexanes) to elute the benzyl bromide, then gradually increase the polarity to elute the benzyl alcohol.
-
Alternative for Old Reagents: If purifying an old bottle of benzyl bromide, passing it through a plug of basic alumina can effectively remove acidic and polar impurities like benzyl alcohol and benzoic acid.[6]
Experimental Protocols
Protocol 1: Optimized Aqueous Workup to Minimize Hydrolysis
-
Cooling: Once the reaction is complete, cool the reaction vessel in an ice-water bath to 0-5 °C.
-
Quenching (if necessary): Slowly add any quenching agent (e.g., cold saturated aq. NaHCO₃) while maintaining the low temperature.
-
Extraction: Transfer the mixture to a separatory funnel. If your reaction solvent is miscible with water (e.g., THF, acetone), first add an immiscible organic solvent like ethyl acetate or dichloromethane and enough water/brine to form two clear layers.
-
First Wash: Add cold brine (saturated aq. NaCl) to the separatory funnel. Invert the funnel gently 3-4 times (avoid vigorous shaking which can cause emulsions) and immediately drain the aqueous layer.
-
Repeat Wash: Repeat the brine wash one more time.
-
Drying: Drain the organic layer into a flask containing a suitable drying agent (e.g., anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)).
-
Filtration and Concentration: Swirl the flask for a few minutes, then filter off the drying agent. Concentrate the filtrate under reduced pressure (rotary evaporation), ensuring the water bath temperature is kept low to prevent thermal degradation.
Protocol 2: General Anhydrous Reaction Setup
-
Glassware Preparation: Ensure all glassware (reaction flask, condenser, dropping funnel, etc.) is oven-dried (e.g., 4 hours at 125 °C) or flame-dried under a vacuum. Allow to cool to room temperature under a stream of inert gas (Nitrogen or Argon).
-
Inert Atmosphere: Assemble the glassware and connect it to an inert gas line with an oil bubbler or balloon to maintain a positive pressure of N₂ or Ar throughout the experiment.
-
Reagent Addition: Add anhydrous solvents via syringe through a rubber septum. Add solid reagents that are stable in air before flushing the system. Highly reactive or hygroscopic solids should be added via a glovebox or under a positive flow of inert gas.
-
Reaction: Run the reaction under a continuous inert atmosphere. If heating, use a reflux condenser. Monitor the reaction by TLC or LC-MS.
Visualizations
Troubleshooting Hydrolysis Issues
Caption: Decision tree for troubleshooting benzyl alcohol formation.
Optimized Workup Workflow
Caption: Workflow for a hydrolysis-minimizing aqueous workup.
Hydrolysis Mechanism Pathways
Caption: Competing SN1 and SN2 pathways for hydrolysis.
References
Technical Support Center: Monitoring 2-Benzyloxy-5-bromopyridine Reactions by TLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for monitoring the progress of reactions involving 2-Benzyloxy-5-bromopyridine using Thin-Layer Chromatography (TLC). This guide is intended for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for TLC analysis of a this compound reaction?
A good starting point for a "normal" polarity compound is a mixture of ethyl acetate and hexanes.[1][2] A common initial ratio to try is 1:1 ethyl acetate/hexanes.[2] You can then adjust the polarity based on the initial result. If your spots are too high on the plate (high Rf), you need to decrease the solvent polarity (less ethyl acetate). If your spots remain at the baseline (low Rf), you should increase the polarity (more ethyl acetate).[2] For pyridine-containing molecules, which can be basic, adding a small amount of a basic modifier like triethylamine (0.1-2.0%) to the eluent can help to reduce streaking and improve spot shape.[2][3]
Q2: My spots are streaking on the TLC plate. What could be the cause and how can I fix it?
Streaking on a TLC plate can be caused by several factors:[4][5]
-
Sample Overload: Applying too much sample to the plate is a common cause of streaking.[3][4] Try diluting your sample before spotting it.
-
Compound's Chemical Nature: Basic compounds like pyridines can interact strongly with the acidic silica gel, leading to tailing or streaking.[5][6] Adding a small amount of a base, such as triethylamine or ammonia, to your developing solvent can often resolve this issue.[3][7]
-
Inappropriate Solvent System: If the polarity of the solvent system is not suitable for your compound, it can lead to streaking.[4] You may need to experiment with different solvent systems to find one that provides well-defined spots.
-
Compound Instability: In some cases, the compound may be degrading on the silica gel plate.[8]
Q3: I can't see any spots on my TLC plate after development. What should I do?
There are several reasons why spots may not be visible on a TLC plate:[3][4]
-
Non-UV Active Compounds: Your starting material or product may not be UV active. This compound, with its aromatic rings, is likely to be UV active and should be visible under a UV lamp (254 nm).[9][10] However, if you suspect your product is not UV active, you will need to use a chemical stain for visualization.
-
Sample Too Dilute: The concentration of your sample may be too low to be detected.[3][4] Try concentrating your sample or spotting the same location multiple times, allowing the solvent to dry between applications.[3]
-
Solvent Level Too High: If the solvent level in the developing chamber is above the spotting line, your sample will dissolve into the solvent pool instead of running up the plate.[4]
-
Compound Evaporation: If your compound is volatile, it may have evaporated from the plate.[3]
Q4: How do I use a co-spot to monitor my reaction?
A co-spot is a crucial tool for monitoring reaction progress, especially when the reactant and product have similar Rf values.[11][12] It involves spotting the reaction mixture directly on top of the starting material spot in one lane of the TLC plate. This helps to confirm if the starting material has been consumed. If the reaction is complete, the co-spot lane will show only the product spot. If the reaction is incomplete, you will see both the starting material and product spots.[12]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the TLC analysis of your this compound reaction.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Spots are elongated or "tailing" | - Sample is too concentrated.- The basic pyridine nitrogen is interacting with the acidic silica gel.[5][6] | - Dilute the sample before spotting.- Add a small amount of triethylamine (e.g., 0.5-1%) to the eluent.[3] |
| Rf values are too high (spots near the solvent front) | The eluent is too polar.[3] | Decrease the polarity of the eluent (e.g., increase the proportion of hexanes in a hexanes/ethyl acetate mixture).[2] |
| Rf values are too low (spots near the baseline) | The eluent is not polar enough.[3] | Increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate in a hexanes/ethyl acetate mixture).[2] |
| The solvent front is running unevenly | - The edge of the TLC plate is touching the filter paper or the side of the developing chamber.- The bottom of the TLC plate is not level in the chamber. | - Ensure the TLC plate is centered in the chamber and not touching the sides.- Make sure the plate is resting flat on the bottom of the chamber. |
| Unexpected spots appear | - Contamination of the TLC plate, spotting capillary, or solvent.- The reaction may be producing side products. | - Handle the TLC plate carefully by the edges to avoid transferring oils from your fingers.- Use clean capillary tubes for spotting.- Ensure the purity of your solvents. |
Experimental Protocol: Monitoring a this compound Reaction
This protocol outlines a general procedure for monitoring the progress of a reaction involving this compound using TLC.
Materials:
-
Silica gel TLC plates (with F254 fluorescent indicator)
-
TLC developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Eluent (e.g., 7:3 Hexanes:Ethyl Acetate with 0.5% Triethylamine)
-
Reaction mixture aliquots
-
Solution of pure this compound (starting material) in a suitable solvent
Procedure:
-
Prepare the TLC Plate:
-
Using a pencil, gently draw a starting line approximately 1 cm from the bottom of the TLC plate.
-
Mark three lanes on the starting line: "SM" for the starting material, "C" for a co-spot, and "R" for the reaction mixture.[13]
-
-
Spot the Plate:
-
In the "SM" lane, use a capillary tube to spot a small amount of the diluted starting material solution.
-
In the "R" lane, spot a small aliquot of the reaction mixture.[13]
-
In the "C" lane, first spot the starting material, and then carefully spot the reaction mixture directly on top of the starting material spot.[13]
-
-
Develop the Plate:
-
Pour the prepared eluent into the developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper inside the chamber to help saturate the atmosphere with solvent vapor.[14]
-
Carefully place the spotted TLC plate into the chamber, ensuring the solvent level is below the starting line.[4]
-
Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.[11]
-
-
Visualize and Analyze the Results:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp at 254 nm and circle them with a pencil.[9][10]
-
Compare the spots in the different lanes. The disappearance of the starting material spot in the "R" lane and the appearance of a new spot (the product) indicate that the reaction is progressing. The co-spot lane will help to confirm the consumption of the starting material.
-
Visualizations
Caption: A troubleshooting workflow for common TLC issues.
Caption: Idealized TLC plates showing reaction progress over time.
References
- 1. Chromatography [chem.rochester.edu]
- 2. silicycle.com [silicycle.com]
- 3. silicycle.com [silicycle.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. chembam.com [chembam.com]
- 6. reddit.com [reddit.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Chromatography [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. How To [chem.rochester.edu]
- 12. Troubleshooting [chem.rochester.edu]
- 13. benchchem.com [benchchem.com]
- 14. TLC Tips and Tricks | Merck [merckmillipore.com]
Technical Support Center: Anhydrous Conditions for Organometallic Coupling Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on maintaining anhydrous conditions for coupling reactions involving organometallics.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions critical for many organometallic coupling reactions?
A1: Many organometallic reagents, such as Grignard and organolithium reagents, are highly basic and nucleophilic.[1][2] In the presence of water or other protic solvents, they readily react in an acid-base neutralization. This reaction consumes the organometallic reagent, forming a hydrocarbon and a metal hydroxide or alkoxide, which prevents it from participating in the desired coupling reaction and leads to low or no product yield.[1][3][4] Even trace amounts of moisture on glassware or in solvents can be detrimental.[5]
Q2: What are the primary sources of water contamination in a reaction setup?
A2: Water can be introduced from several sources:
-
Atmosphere: Humidity from the air can quickly contaminate reagents and solvents.
-
Glassware: Glass surfaces readily adsorb a thin film of water.[6]
-
Reagents and Solvents: Many organic solvents are hygroscopic and will absorb moisture from the air if not stored properly. Solid reagents can also be hydrated.
-
Syringes and Needles: If not dried properly, they can introduce moisture.
Q3: What is the difference between a Schlenk line and a glovebox, and when should I use each?
A3: Both Schlenk lines and gloveboxes are used to handle air- and moisture-sensitive compounds by providing an inert atmosphere (typically nitrogen or argon).[5]
-
Schlenk Line: A Schlenk line is a glass manifold with a dual-port system connected to a vacuum pump and an inert gas source.[7] It is suitable for most routine anhydrous reactions, allowing for the manipulation of solvents and reagents in sealed flasks.
-
Glovebox: A glovebox is a sealed container with gloves that allow for direct manipulation of reagents in an inert environment.[5] It is preferred for highly sensitive or complex operations, or when working with multiple reactions simultaneously.
Q4: Can any coupling reactions tolerate water?
A4: While traditional wisdom dictates strictly anhydrous conditions, some modern coupling reactions, particularly certain variations of the Suzuki-Miyaura coupling, have been developed to be performed in aqueous media.[8][9][10][11] These often use specialized ligands and surfactants to create micelles where the reaction can occur, protected from the bulk aqueous phase.[6][8] However, for many sensitive organometallic reagents like Grignards, anhydrous conditions remain essential.[3][12][13] Even in reactions that can tolerate water, anhydrous conditions can often improve reproducibility and minimize side reactions like protodeboronation.[14]
Troubleshooting Guides
Issue 1: Grignard Reaction Fails to Initiate
| Possible Cause | Troubleshooting Step |
| Inactive Magnesium Surface | The surface of magnesium turnings can be coated with a passivating layer of magnesium oxide. Activate the magnesium by gently crushing the turnings in a mortar and pestle (in a glovebox or under an inert atmosphere), or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask.[1][15] |
| Wet Glassware or Solvent | Even trace amounts of water will quench the Grignard reagent as it forms.[1] Ensure all glassware is rigorously flame-dried or oven-dried immediately before use. Use freshly dried, anhydrous solvents. |
| Low Reactivity of Organic Halide | Some organic halides are less reactive. Gentle warming of the reaction mixture may be necessary to initiate the reaction. If the reaction is still sluggish, a more reactive solvent like THF may be used instead of diethyl ether.[15] |
Issue 2: Low Yield in Suzuki-Miyaura Coupling
| Possible Cause | Troubleshooting Step |
| Catalyst Deactivation | The Pd(0) catalyst can be oxidized and deactivated by oxygen.[16] Ensure the solvent is thoroughly degassed by bubbling with an inert gas or by freeze-pump-thaw cycles. Ensure all additions are made under a positive pressure of inert gas. |
| Protodeboronation of Boronic Acid | The boronic acid can be cleaved by water or base before it participates in the catalytic cycle.[16] While some water is often necessary for Suzuki couplings, excessive amounts can be detrimental. Consider using anhydrous conditions with a less nucleophilic base like K₃PO₄ or CsF. Alternatively, convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[16] |
| Poor Solubility of Reagents | If the reactants, catalyst, or base are not well-dissolved, the reaction rate will be slow. Ensure adequate stirring and choose a solvent system in which all components are reasonably soluble at the reaction temperature.[17] |
Experimental Protocols
Protocol 1: Flame-Drying Glassware for Anhydrous Reactions
-
Preparation: Ensure the glassware is clean and dry to the eye. Assemble the reaction apparatus, including any stir bars.
-
Setup: Clamp the apparatus securely in a fume hood, away from flammable materials.
-
Inert Gas Flow: Connect the apparatus to a source of dry inert gas (nitrogen or argon) via a needle or adapter, and establish a gentle, positive flow of gas to displace air and moisture. Use an outlet needle to vent the gas.[13]
-
Heating: Using a heat gun or a Bunsen burner with a soft flame, begin heating the entire surface of the glassware.
-
Moisture Removal: You will observe condensation fogging the inside of the glassware. Continue to heat the glass, moving the flame or heat gun continuously to ensure even heating, until all the fog has been driven out.[12]
-
Cooling: Allow the glassware to cool to room temperature under a positive pressure of the inert gas before adding any reagents.
Protocol 2: Drying Tetrahydrofuran (THF) with Sodium and Benzophenone
Safety Note: Sodium metal is highly reactive and flammable. This procedure should only be performed by trained personnel in a fume hood.
-
Pre-drying: Pre-dry the THF by letting it stand over activated 4Å molecular sieves for at least 24 hours.[8]
-
Setup: In a fume hood, set up a distillation apparatus with a round-bottom flask, distillation head, condenser, and receiving flask, all of which have been rigorously flame- or oven-dried. Maintain a positive pressure of inert gas throughout the setup.
-
Adding Drying Agents: To the distillation flask, add small pieces of sodium metal (cut under mineral oil and rinsed with dry hexanes). Then, add a small amount of benzophenone.
-
Reflux: Gently reflux the THF under an inert atmosphere. The solution will turn a deep blue or purple color when the solvent is dry.[8][10] This color is due to the formation of the sodium-benzophenone ketyl radical anion, which is a potent scavenger of water and oxygen.
-
Distillation: Once the characteristic blue/purple color persists, distill the THF directly into a flame-dried receiving flask containing activated molecular sieves for storage.
Protocol 3: Drying Solvents with Molecular Sieves
-
Activation of Molecular Sieves: Place fresh molecular sieves (3Å or 4Å, depending on the solvent) in a flask and heat them under vacuum at >200 °C for several hours.[9][14] Allow them to cool under an inert atmosphere.
-
Drying: Add the activated molecular sieves to the solvent to be dried in a flame-dried flask under an inert atmosphere. The recommended loading and drying time vary by solvent (see table below).[6]
-
Storage: Store the solvent over the activated molecular sieves under an inert atmosphere. The solvent can be used directly from this storage flask.
Data Presentation
Efficiency of Solvent Drying with Activated 3Å Molecular Sieves
| Solvent | Loading (% m/v) | Time (h) | Residual Water (ppm) |
| Dichloromethane | 10% | 24 | 0.1 - 0.9 |
| Acetonitrile | 10% | 24 | 0.1 - 0.9 |
| Toluene | 10% | 24 | 0.1 - 0.9 |
| Tetrahydrofuran (THF) | 20% | 72 | ~4 |
| Methanol | 20% | 120 | 8 - 10 |
| Ethanol | 20% | 120 | 8 - 10 |
| Data sourced from Moodle@Units.[6] |
Visualizations
Caption: Workflow for setting up an anhydrous organometallic coupling reaction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Grignard reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. A new, substituted palladacycle for ppm level Pd-catalyzed Suzuki–Miyaura cross couplings in water - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Sustainable Fe-ppm Pd nanoparticle catalysis of Suzuki-Miyaura cross-couplings in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. beyondbenign.org [beyondbenign.org]
- 13. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Water as the reaction medium in organic chemistry: from our worst enemy to our best friend - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06000C [pubs.rsc.org]
Technical Support Center: Impact of Base Selection on Suzuki-Miyaura Reaction Efficiency
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the critical role of base selection in the Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the Suzuki-Miyaura reaction?
A1: The base performs several essential functions in the Suzuki-Miyaura catalytic cycle. Its main role is to activate the organoboron species (e.g., boronic acid) to facilitate the crucial transmetalation step.[1][2][3] This activation occurs via two proposed mechanisms:[4]
-
Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic "ate" complex, such as [R-B(OH)₃]⁻. This borate anion is significantly more reactive and readily transfers its organic group to the palladium(II) center.[1][5]
-
Hydroxide Pathway: The base (if a hydroxide) can react with the palladium(II)-halide complex to form a palladium(II)-hydroxide complex. This species then reacts with the neutral boronic acid to enable transmetalation.[4]
Q2: How do I select the appropriate base for my reaction?
A2: Base selection is highly dependent on the specific substrates and desired reaction conditions. A balance must be struck between sufficient reactivity and substrate stability. Key considerations include:
-
Substrate Sensitivity: If your starting materials or product contain base-sensitive functional groups (e.g., esters, amides, epoxides, or stereocenters prone to epimerization), milder bases are required. Weaker inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or potassium fluoride (KF) are often preferred.[4][5]
-
Boronic Acid Stability: Electron-rich or heteroaryl boronic acids are often susceptible to a side reaction called protodeboronation.[5] Using milder, non-hydroxide bases like K₃PO₄ or KF can minimize this issue.[5]
-
Reactivity of the Organic Halide: For less reactive organic halides, such as aryl chlorides, stronger bases (e.g., KOtBu, NaOH, KOH) or specialized catalyst systems may be necessary to achieve a reasonable reaction rate.[3][6]
-
Solvent System: The solubility of the base in the chosen solvent is critical.[7] Inorganic bases like K₂CO₃ or K₃PO₄ are often used in aqueous/organic biphasic systems (e.g., Toluene/H₂O, THF/H₂O), while organic bases like triethylamine (TEA) are soluble in purely organic media.[3][8]
Q3: What are the most common bases used and their general strengths?
A3: Bases for the Suzuki-Miyaura reaction can be broadly categorized as follows:
-
Carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃): These are moderately strong, widely used, and effective for a broad range of substrates.[3][8] Cesium carbonate (Cs₂CO₃) is often more effective but also more expensive.[9]
-
Phosphates (e.g., K₃PO₄): A moderately strong but non-nucleophilic base, potassium phosphate is an excellent choice for sensitive substrates and for minimizing protodeboronation.[4][5]
-
Hydroxides (e.g., NaOH, KOH, Ba(OH)₂): These are strong bases that can accelerate slow reactions but increase the risk of side reactions like hydrolysis of esters or protodeboronation.[1][4]
-
Fluorides (e.g., KF, CsF): Fluoride ions are believed to play a unique role in activating the boronic acid and are effective, milder alternatives.[4]
-
Alkoxides (e.g., KOtBu, NaOMe): These are very strong bases typically reserved for challenging couplings, such as those involving alkyl boranes.[6][10]
-
Organic Amines (e.g., TEA, DIPEA): These are generally weak bases and are less common, but can be useful when inorganic bases are incompatible with the substrates.[4][8]
Q4: Can the choice of base influence side reactions?
A4: Yes, the base is a primary factor in controlling common side reactions:
-
Protodeboronation: This is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It is often promoted by strong, nucleophilic bases (like NaOH) and the presence of water.[5] Switching to milder conditions with bases like K₃PO₄ can mitigate this.
-
Homocoupling: The formation of a biaryl product from two molecules of the boronic acid can occur, particularly if the palladium catalyst becomes oxidized to Pd(II) in the absence of the organic halide.[8]
-
Substrate/Product Degradation: Strong bases can hydrolyze esters and amides or cause other unwanted transformations on sensitive molecules. A thorough substrate compatibility check is essential.[5]
Troubleshooting Guide
Problem: Low or No Product Yield
-
Possible Cause: The base is too weak to efficiently form the reactive borate species, leading to a stalled reaction.
-
Solution: Switch to a stronger base. For example, if K₂CO₃ is ineffective, try K₃PO₄ or Cs₂CO₃. For very unreactive systems, consider a hydroxide or alkoxide base, but monitor carefully for side reactions.[10]
-
-
Possible Cause: The base is too strong, causing degradation of the starting material or the desired product.
-
Solution: Use a milder base. Anhydrous, powdered K₃PO₄ is an excellent alternative for sensitive substrates.[5] KF is another mild option.
-
-
Possible Cause: The base is poorly soluble in the reaction solvent, preventing it from participating effectively in the catalytic cycle.[7]
-
Solution: Change the solvent system to improve solubility. For inorganic bases like carbonates and phosphates, adding water to create a biphasic system (e.g., Toluene/Water 4:1) is a common and effective strategy.[3]
-
-
Possible Cause: Significant protodeboronation of the boronic acid is occurring. This is especially common with heteroaryl boronic acids.
Problem: Reaction is Sluggish or Stalls Before Completion
-
Possible Cause: The gradual formation of boric acid as a byproduct can alter the pH of the reaction medium, disturbing the acid-base equilibrium required for efficient catalysis.[1][2]
-
Solution: Ensure a sufficient excess of the base is used (typically 2-3 equivalents) to buffer the reaction mixture and maintain the optimal basic conditions throughout the reaction.
-
-
Possible Cause: The catalyst may be deactivating.
-
Solution: While often related to the ligand or temperature, ensure the base is not promoting a degradation pathway. Screen a panel of bases to identify one that provides sustained catalytic activity.[12]
-
Quantitative Data: Comparison of Base Efficiency
The efficiency of a Suzuki-Miyaura reaction is highly dependent on the choice of base. The following table summarizes typical yields for a model reaction between 4-bromotoluene and phenylboronic acid under standardized conditions, illustrating the impact of different bases.
| Base (2.0 equiv.) | Solvent System | Temperature (°C) | Typical Yield (%) | Notes |
| Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 95-98% | A highly effective, common, and cost-efficient choice.[13][14] |
| K₂CO₃ | Toluene/H₂O | 80 | 90-95% | Very common, slightly more soluble in organic solvents than Na₂CO₃.[9] |
| Cs₂CO₃ | Dioxane | 100 | >98% | Often gives the highest yields, especially for difficult couplings, but is more expensive.[9] |
| K₃PO₄ | Toluene | 100 | 92-97% | Excellent for base-sensitive substrates and minimizing protodeboronation.[5] |
| NaOH | Toluene/H₂O | 80 | ~70% | Strong base; can be effective but increases the risk of side reactions.[4] |
| KF | Dioxane | 100 | 85-90% | A mild and effective base, particularly useful when other bases fail.[4] |
| Triethylamine (TEA) | DMF | 90 | <40% | Organic bases are generally less effective than inorganic bases for this reaction.[13] |
Conditions: Pd(PPh₃)₄ (2 mol%), 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), Base (2.0 mmol), Solvent (5 mL), 12h. Yields are approximate and can vary significantly with different substrates and ligands.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a standard starting point for the coupling of an aryl bromide with a boronic acid using K₃PO₄, a versatile base suitable for many substrates.
-
Materials:
-
Aryl Halide (1.0 equiv)
-
Boronic Acid or Pinacol Ester (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base: Anhydrous powdered K₃PO₄ (2.0 - 3.0 equiv)
-
Solvent: Anhydrous, degassed Toluene or Dioxane (to make a ~0.1 M solution)
-
-
Procedure:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, boronic acid, palladium catalyst, and K₃PO₄ under an inert atmosphere (Argon or Nitrogen).
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the flask or vial securely and place it in a preheated oil bath or heating block (typically 80-110 °C).
-
Stir the reaction mixture vigorously. The mixture will likely be a heterogeneous suspension.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed (typically 2-24 hours).
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., Ethyl Acetate or CH₂Cl₂).
-
Filter the mixture through a pad of Celite to remove the insoluble base and palladium residues. Wash the pad with additional solvent.
-
Wash the combined organic filtrate with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: High-Throughput Screening of Reaction Bases
This protocol describes a method for efficiently testing multiple bases in parallel to find the optimal conditions for a new Suzuki-Miyaura reaction.[12]
-
Materials:
-
24-well reaction block with stir bars
-
Stock solution of Aryl Halide (1.0 equiv) and Boronic Acid (1.2 equiv) in the primary solvent (e.g., Dioxane).
-
A selection of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KF, NaOH).
-
A selection of palladium precatalysts and ligands.
-
-
Procedure:
-
Pre-weigh the chosen catalyst/ligand combination into each well of the reaction block inside an inert atmosphere glovebox.
-
To each well, add the required amount of a different base (as a solid).
-
Add a stir bar to each well.
-
Using a multichannel pipette or automated liquid handler, dispense a precise volume of the substrate stock solution into each well.
-
Seal the reaction block securely with a cap mat.
-
Place the block on a stirring hotplate set to the desired reaction temperature.
-
After the designated reaction time (e.g., 16 hours), cool the block to room temperature.
-
Quench each reaction by adding a standard solvent (e.g., Ethyl Acetate) and an internal standard for quantitative analysis.
-
Centrifuge the block to settle the solids.
-
Analyze the supernatant from each well by LC-MS or GC-MS to determine the conversion and yield for each set of conditions, allowing for direct comparison of base performance.
-
Visualizations: Workflows and Mechanisms
Caption: Catalytic cycle of the Suzuki-Miyaura reaction highlighting the base's role.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of 2-Benzyloxy-5-bromopyridine
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-benzyloxy-5-bromopyridine against related pyridine derivatives. It is intended for researchers, scientists, and drug development professionals to facilitate the structural elucidation and characterization of similar compounds. This document outlines the experimental protocols for NMR data acquisition and presents the spectral data in a clear, tabular format for objective comparison.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and two comparative compounds: 2-benzyloxypyridine and 2-bromopyridine. This comparison highlights the influence of the benzyloxy and bromo substituents on the chemical shifts of the pyridine ring protons and carbons.
Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Compound | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | Other Protons (ppm) |
| This compound | 6.74 (d, J=8.8 Hz) | 7.64 (dd, J=8.8, 2.5 Hz) | - | 8.19 (d, J=2.5 Hz) | 5.37 (s, 2H, CH₂), 7.29-7.43 (m, 5H, Ph) |
| 2-Benzyloxypyridine | 6.78 (d, J=8.4 Hz) | 7.56 (ddd, J=8.4, 7.2, 2.0 Hz) | 6.88 (ddd, J=7.2, 5.1, 0.8 Hz) | 8.14 (ddd, J=5.1, 2.0, 0.8 Hz) | 5.40 (s, 2H, CH₂), 7.28-7.45 (m, 5H, Ph) |
| 2-Bromopyridine[1][2] | 7.46-7.44 (m) | 7.55-7.50 (m) | 7.26-7.21 (m) | 8.30-8.40 (m) | - |
Table 2: ¹³C NMR Spectral Data (CDCl₃, 101 MHz)
| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | Other Carbons (ppm) |
| This compound | 162.3 | 112.4 | 141.6 | 115.0 | 148.1 | 68.9 (CH₂), 127.9, 128.4, 128.7, 136.2 (Ph) |
| 2-Benzyloxypyridine | 163.7 | 111.7 | 139.0 | 117.2 | 147.0 | 68.2 (CH₂), 127.6, 128.0, 128.5, 137.1 (Ph) |
| 2-Bromopyridine[1] | 142.4 | 128.4 | 138.6 | 122.8 | 150.3 | - |
Experimental Protocols
A general procedure for acquiring high-quality ¹H and ¹³C NMR spectra is detailed below. Specific parameters may require optimization based on the instrument and sample concentration.
1. Sample Preparation
-
Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the sample. For ¹³C NMR, a higher concentration of 50-100 mg is recommended.
-
Solvent: Use approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) that fully dissolves the sample.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).
-
Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a pipette with a glass wool or cotton plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
2. NMR Data Acquisition
The following are typical acquisition parameters for a 400 MHz NMR spectrometer:
-
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: Standard proton-decoupled single-pulse sequence.
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128 to several thousand scans, depending on the sample concentration.
-
3. Data Processing
-
Fourier Transform: Apply an exponential window function and perform a Fourier transform on the Free Induction Decay (FID).
-
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.
-
Calibration: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak.
Visualization of NMR Analysis Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.
Caption: Workflow for NMR-based structural analysis.
References
Comparative Analysis of 2-Benzyloxy-5-bromopyridine: A Guide to Mass Spectrometry and Alternative Analytical Techniques
For researchers and professionals in drug development, the precise structural elucidation and purity assessment of intermediates like 2-Benzyloxy-5-bromopyridine are critical. This guide provides a comparative overview of mass spectrometry-based methods for its analysis, supported by plausible fragmentation data and detailed experimental protocols. We also contrast these methods with other key analytical techniques to offer a comprehensive characterization framework.
Mass Spectrometry (MS) Fragmentation Analysis
Electron Ionization (EI) mass spectrometry is a primary technique for the structural analysis of volatile organic molecules. The fragmentation pattern of this compound is dictated by its constituent functional groups: the bromopyridine ring and the benzyl ether moiety.
The molecular ion peak is expected to exhibit a characteristic isotopic pattern due to the presence of bromine (79Br and 81Br isotopes in an approximate 1:1 ratio), resulting in two peaks of similar intensity at m/z 263 and 265.[1] The fragmentation of this compound under electron ionization is proposed to proceed through several key pathways, primarily involving cleavage of the benzyl group and loss of the bromine atom.[1][2][3]
A major fragmentation route involves the cleavage of the C-C bond adjacent to the ether oxygen, leading to the formation of a stable tropylium cation (C7H7+) at m/z 91, which is often a base peak for compounds containing a benzyl group.[4] Another significant fragmentation involves the cleavage of the C-O bond of the ether, resulting in a bromopyridin-2-ol radical cation. Further fragmentation of the bromopyridine portion can occur through the loss of the bromine radical or cleavage of the pyridine ring itself.[1]
References
Purity Assessment of 2-Benzyloxy-5-bromopyridine: A Comparative Guide to GC and HPLC Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of intermediates like 2-Benzyloxy-5-bromopyridine is paramount for the integrity of research and the safety of potential therapeutics. This guide provides a comprehensive comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the purity assessment of this key building block.
At a Glance: GC vs. HPLC for this compound Analysis
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile components in a gaseous mobile phase based on partitioning with a stationary phase. | Separation of components in a liquid mobile phase based on differential partitioning with a solid stationary phase. |
| Suitability for Analyte | Suitable due to the semi-volatile nature of this compound. | Highly suitable, especially for non-volatile impurities and thermally sensitive compounds.[1][2] |
| Potential for Degradation | Higher risk due to elevated temperatures in the injector and column. | Lower risk as analysis is typically performed at or near ambient temperature.[3] |
| Typical Column | Capillary columns (e.g., DB-5, CP-Wax 51 for Amines).[4][5] | Reversed-phase columns (e.g., C18).[6][7] |
| Sensitivity | High, especially with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[1][8] | High, with UV-Vis or Mass Spectrometry (LC-MS) detectors.[3][8] |
| Resolution | Excellent for volatile impurities and closely related substances.[4] | Excellent, particularly for a wide range of polar and non-polar impurities.[6] |
| Derivatization | Generally not required for this compound. | Not required. |
Experimental Protocols
Gas Chromatography (GC) Method
This proposed GC method is designed for the routine purity analysis of this compound, focusing on the detection of volatile impurities.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Condition |
| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium or Nitrogen, constant flow |
| Injector Temperature | 250 °C |
| Detector Temperature | 300 °C |
| Oven Temperature Program | Initial: 150 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample.
-
Dissolve in a suitable solvent (e.g., acetone, ethyl acetate) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
High-Performance Liquid Chromatography (HPLC) Method
This proposed HPLC method is suitable for a comprehensive purity profile of this compound, capable of detecting a broader range of impurities, including less volatile and potential degradation products.[6][9]
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-5 min: 50% B5-20 min: 50-90% B20-25 min: 90% B25.1-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in the mobile phase (e.g., 50:50 acetonitrile:water) to a final concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Workflow Diagrams
Conclusion
Both GC and HPLC are powerful techniques for assessing the purity of this compound.
-
GC is a robust and sensitive method, particularly well-suited for identifying and quantifying volatile and semi-volatile impurities.[10] Its high resolution makes it excellent for separating closely related compounds.[4]
-
HPLC offers greater versatility and is the preferred method for a comprehensive purity profile, as it can analyze a wider range of compounds, including non-volatile and thermally labile impurities, without the risk of thermal degradation.[1][3]
For routine quality control where the impurity profile is well-characterized and consists of volatile compounds, GC can be a time and cost-effective choice.[11] However, for development, stability studies, and a more complete understanding of all potential impurities, HPLC is the more appropriate and reliable method.[6] In many settings, employing both techniques can provide a complementary and more thorough analysis of the compound's purity.[11]
References
- 1. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 2. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 3. benchchem.com [benchchem.com]
- 4. Gas chromatographic separation of substituted pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. foodsafety.institute [foodsafety.institute]
Reactivity Showdown: 2-Bromopyridines Emerge as Superior in Cross-Coupling Reactions Over 2-Chloropyridines
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the choice of starting materials is a critical determinant of reaction efficiency and overall yield. In the realm of palladium-catalyzed cross-coupling reactions, a comparative analysis of 2-bromopyridines and 2-chloropyridines reveals a distinct reactivity advantage for the bromo-substituted counterparts. This guide provides an objective comparison of their performance in key cross-coupling reactions, supported by experimental data and detailed protocols, to inform strategic decisions in synthetic chemistry.
The superior reactivity of 2-bromopyridines in widely utilized transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings is primarily attributed to the inherent differences in the carbon-halogen bond strength. The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, facilitating the rate-determining oxidative addition step in the palladium catalytic cycle. This translates to milder reaction conditions, shorter reaction times, and often higher yields when employing 2-bromopyridines.
Quantitative Reactivity Comparison
The following tables summarize the performance of 2-bromopyridines versus 2-chloropyridines in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, based on representative literature data.
Table 1: Suzuki-Miyaura Coupling
| Halopyridine | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / Benzimidazolium salt | K₂CO₃ | DMF/H₂O | 120 (MW) | 0.17 | ~70 |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / Benzimidazolium salt | K₂CO₃ | DMF/H₂O | 120 (MW) | 0.17 | ~40-50 |
| 2-Chloropyridine | Pyridine-3-boronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | High |
Table 2: Buchwald-Hartwig Amination
| Halopyridine | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| 2-Bromopyridine | Volatile secondary amines | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | 55-98 |
| 2-Chloropyridine | Various amines | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 80-120 | Good to Excellent |
Table 3: Sonogashira Coupling
| Halopyridine | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | High |
| 2-Chloropyrazine | 1-Hexyne | Pd-Cu catalysis | - | - | - | - |
Experimental Workflows and Logical Relationships
A general understanding of the palladium-catalyzed cross-coupling reaction cycle is essential for optimizing reaction conditions. The following diagram, generated using the DOT language, illustrates the key steps.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The experimental workflow for a typical cross-coupling reaction involves careful setup under an inert atmosphere to prevent catalyst degradation.
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and adaptation of these cross-coupling reactions.
Suzuki-Miyaura Coupling of 2-Chloropyridine with Pyridine-3-boronic Acid[1]
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-chloropyridine (1.0 eq), pyridine-3-boronic acid (1.2 eq), palladium(II) acetate (2 mol%), SPhos (4 mol%), and cesium carbonate (2.0 eq).[1]
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.[1]
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water via syringe.[1]
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.[1]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.[1]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]
Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines
-
Reaction Setup: In a sealed tube, combine the 2-bromopyridine, the volatile amine, palladium(II) acetate, 1,3-bis(diphenylphosphino)propane (dppp), and sodium tert-butoxide.
-
Solvent Addition: Add toluene as the solvent.
-
Reaction: Heat the sealed tube to 80 °C.
-
Work-up and Purification: After the reaction is complete, cool the mixture and purify by standard methods to isolate the secondary or tertiary aminopyridine product.
Sonogashira Coupling of 2-Amino-3-Bromopyridine with a Terminal Alkyne[2]
-
Reaction Setup: Under a nitrogen atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%) to a round-bottomed flask.[2]
-
Solvent Addition: Add DMF and stir for 30 minutes.[2]
-
Reactant Addition: Add 2-amino-3-bromopyridine (1.0 eq) and the terminal alkyne (1.2 eq), along with triethylamine (Et₃N) as the base.[2]
-
Reaction: Heat the mixture at 100 °C for 3 hours, monitoring the reaction progress by TLC.[2]
-
Work-up and Purification: Upon completion, perform an aqueous workup and extract the product with an organic solvent. Purify the crude product by column chromatography.[2]
References
A Comparative Guide to Alternative Reagents for C-C Bond Formation with 2-Benzyloxy-5-bromopyridine
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of alternative reagents to 2-benzyloxy-5-bromopyridine for Suzuki, Stille, and Sonogashira cross-coupling reactions, providing experimental data and detailed protocols to inform reagent selection in the synthesis of complex molecules.
The functionalization of the pyridine ring is a cornerstone in the development of novel pharmaceuticals and functional materials. This compound has served as a versatile building block for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions. However, the need for specific protecting group strategies and the desire for more efficient or cost-effective synthetic routes have led researchers to explore alternative reagents. This guide provides an objective comparison of this compound with two key alternatives: 2-methoxy-5-bromopyridine and 2-chloro-5-iodopyridine, in the context of Suzuki-Miyaura, Stille, and Sonogashira couplings.
Performance Comparison in C-C Cross-Coupling Reactions
The choice of reagent can significantly impact reaction efficiency, yield, and the need for subsequent deprotection steps. The benzyloxy group in this compound typically requires hydrogenolysis for removal, which may not be compatible with other functional groups in a complex molecule.[1] In contrast, a methoxy group, as in 2-methoxy-5-bromopyridine, can be more robust or cleaved under different conditions, while the chloro and iodo functionalities in 2-chloro-5-iodopyridine offer differential reactivity in sequential cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a widely used method for the formation of biaryl compounds. The performance of the three reagents in a typical Suzuki coupling with an arylboronic acid is summarized below.
| Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Arylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12-24 | Good-Excellent | [2] |
| 2-Methoxy-5-bromopyridine | Arylboronic Acid | Pd(dppf)Cl₂ | Na₂CO₃ | 1,4-Dioxane/H₂O | 100 | 8 | 67-69 | [3] |
| 2-Chloro-5-iodopyridine | Phenylboronic acid dimethyl ester | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | [4] |
Note: "Good-Excellent" yields are indicated where specific percentages were not provided in the source material. Data for 2-chloro-5-iodopyridine in Suzuki coupling was mentioned but specific conditions and yields were not detailed in the available search results.
Stille Coupling
The Stille coupling offers a valuable alternative for C-C bond formation, particularly when organoboron compounds are unstable or difficult to prepare.
| Reagent | Coupling Partner | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Organostannane | Pd(PPh₃)₄ | Toluene or DMF | 110 | 12-24 | Moderate-Good | [4][5] |
| 2-Methoxy-5-bromopyridine | (2-Thienyl)tributylstannane | Pd(PPh₃)₄ | Toluene | 110 | 12-24 | Moderate-Good | [4] |
| 2-Chloro-5-iodopyridine | Aryl tributylstannane | Pd₂(dba)₃ / P(fur)₃ | NMP | RT | Not Specified | High | [6] |
Note: "Moderate-Good" and "High" yields are indicated where specific percentages were not provided in the source material.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the synthesis of aryl alkynes. A close analog, 2-benzyloxy-5-iodopyrimidine, demonstrates high reactivity in this transformation.
| Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Benzyloxy-5-iodopyrimidine* | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 4 | 92 | [7] |
| 2-Methoxy-5-bromopyridine | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N or i-Pr₂NH | THF or Toluene | RT - Reflux | 2-24 | Good | [8] |
| 2-Chloro-5-iodopyridine | Terminal Alkyne | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 72-96 | [9][10] |
*Data for 2-benzyloxy-5-iodopyrimidine is presented as a close proxy for this compound, suggesting similar high reactivity.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these cross-coupling reactions. Below are representative protocols for each of the three key C-C bond-forming reactions.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the halo-pyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium phosphate (2.0 equiv.).
-
Catalyst Premix: In a separate vial, prepare the catalyst premix by dissolving the palladium source (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%) in a portion of the anhydrous solvent (e.g., 1,4-dioxane).
-
Solvent Addition: Add the remaining anhydrous 1,4-dioxane and degassed water to the Schlenk flask containing the reagents.
-
Reaction Initiation: Add the catalyst premix to the reaction mixture via syringe.
-
Heating and Monitoring: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS, typically for 12-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[2]
General Protocol for Stille Coupling
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the halo-pyridine (1.0 equiv) and the organostannane reagent (1.2 equiv) in an anhydrous solvent such as toluene or DMF.
-
Degassing: Degas the solution by bubbling with argon for 20 minutes.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Heating and Monitoring: Heat the reaction mixture to 110 °C and stir vigorously. Monitor the reaction's progress by TLC. The reaction is typically complete within 12-24 hours.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[4]
General Protocol for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the halo-pyridine (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-10 mol%), and copper(I) iodide (1-10 mol%).
-
Solvent and Base Addition: Add an anhydrous solvent (e.g., THF or toluene) and an amine base (e.g., triethylamine or diisopropylamine).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the stirred solution.
-
Reaction Conditions: Stir the reaction at a temperature ranging from room temperature to reflux for a period of 2-24 hours, while monitoring for completion by TLC or LC-MS.
-
Work-up: Upon completion, the mixture is cooled, and the ammonium salt is filtered off or removed during an aqueous work-up.
-
Purification: The filtrate is concentrated, and the crude product is purified using standard techniques like column chromatography.[8]
Visualizing Reaction Pathways and Workflows
To further aid in the understanding of these synthetic transformations, the following diagrams illustrate the catalytic cycles and general experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 10. scirp.org [scirp.org]
A Tale of Two Metals: A Senior Application Scientist's Guide to Nickel- vs. Palladium-Catalyzed Coupling of Heteroaryl Halides
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry, the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds within heteroaromatic scaffolds is a cornerstone of drug discovery. For decades, palladium has been the reigning monarch of cross-coupling catalysis, the reliable workhorse for forging these crucial connections. However, a challenger has steadily risen through the ranks: nickel. This earth-abundant, cost-effective metal is not merely a cheaper alternative but a catalyst with its own unique personality and reactivity profile. This guide, born from extensive hands-on experience and a deep dive into the current literature, aims to provide a nuanced comparison of these two catalytic powerhouses, empowering you to make informed decisions in your synthetic endeavors.
The Fundamental Divide: Mechanistic Divergence and Its Implications
At the heart of the difference between nickel and palladium catalysis lies their divergent mechanistic pathways. Understanding these differences is paramount to troubleshooting reactions and unlocking novel reactivity.
Palladium typically operates through a well-defined, two-electron Pd(0)/Pd(II) catalytic cycle. This predictable pathway involves oxidative addition, transmetalation, and reductive elimination, making it a robust and generally reliable system.[1][2]
In contrast, nickel catalysis is a more multifaceted affair. While it can proceed through a similar Ni(0)/Ni(II) cycle, it readily accesses other oxidation states, such as Ni(I) and Ni(III), and can engage in single-electron transfer (SET) processes, opening up radical pathways.[3][4] This mechanistic flexibility is both a source of nickel's unique power and a reason for its sometimes-unpredictable behavior. This allows nickel to activate more challenging substrates and participate in a wider range of transformations.[5]
Catalytic Cycles Visualized
To illustrate these fundamental differences, let's visualize the catalytic cycles for a generic Suzuki-Miyaura coupling.
Figure 1: The classical Pd(0)/Pd(II) catalytic cycle for Suzuki-Miyaura coupling.
Figure 2: A simplified representation of potential nickel catalytic cycles, including the Ni(0)/Ni(II) pathway and the possibility of Ni(I)/Ni(III) involvement.
Head-to-Head Comparison: Performance in the Trenches
Theoretical differences are one thing; practical performance is another. Below is a comparative overview of key considerations when choosing between nickel and palladium for coupling with heteroaryl halides.
| Feature | Palladium-Catalyzed Coupling | Nickel-Catalyzed Coupling |
| Cost & Abundance | High cost, low abundance.[6][7] | Low cost, earth-abundant.[6][7] |
| Reactivity with Halides | I > Br >> Cl. Aryl chlorides often require specialized, bulky, and electron-rich ligands.[3][8] | I ≈ Br ≈ Cl. Highly effective for the activation of C-Cl bonds, even in electron-rich systems.[1][9] |
| Functional Group Tolerance | Generally excellent, but can be sensitive to certain functional groups that inhibit the catalyst. | Can be more sensitive to certain functional groups, particularly those that can coordinate strongly to the nickel center.[10][11] However, it can tolerate functional groups that are problematic for palladium under certain conditions. |
| Ligand Sensitivity | Performance is highly dependent on the choice of phosphine or N-heterocyclic carbene (NHC) ligand.[12] | Also highly ligand-dependent, with bipyridine and related N-donor ligands being particularly common and effective.[13] |
| Reaction Conditions | Often requires milder conditions. | May require higher temperatures, but many modern systems operate under mild conditions.[1] |
| Handling | Many Pd precatalysts are air-stable and easy to handle. | Ni(0) sources can be air-sensitive, though air-stable Ni(II) precatalysts are widely used with a reductant.[7] |
| Mechanistic Robustness | Generally predictable and less prone to side reactions. | Can be more complex, with potential for side reactions like homocoupling or hydrodehalogenation.[13] |
Experimental Data: A Glimpse into the Laboratory
To provide a more concrete comparison, let's examine some representative experimental data for common cross-coupling reactions.
Suzuki-Miyaura Coupling of Heteroaryl Chlorides
The coupling of heteroaryl chlorides is a particularly illustrative example of nickel's prowess.
| Entry | Catalyst System | Heteroaryl Chloride | Arylboronic Acid | Yield (%) | Reference |
| 1 | Pd(OAc)₂ / SPhos | 2-Chloropyridine | Phenylboronic acid | Low to moderate | [8] |
| 2 | NiCl₂ (dme) / Ligand 1 | 4-Chloropyridine | Phenylboronic acid | 87 | [13] |
| 3 | NiCl₂(dppf) | 2-Chlorobenzothiazole | 4-Methoxyphenylboronic acid | 95 | [14] |
| 4 | Pd₂(dba)₃ / XPhos | 4,6-Dichloropyrimidine | Phenylboronic acid | 85 (disubstituted) | [15] |
This table is a representative summary and specific yields can vary based on exact conditions and substrates.
Buchwald-Hartwig Amination of Heteroaryl Halides
The formation of C-N bonds is another critical transformation in drug discovery.
| Entry | Catalyst System | Heteroaryl Halide | Amine | Yield (%) | Reference |
| 1 | Pd₂(dba)₃ / RuPhos | 3-Bromo-2-aminopyridine | Morpholine | 83 | [16] |
| 2 | NiBr₂ / NHC Ligand | 4-Chloroanisole | Pyrrolidine | Low (aryl chloride) | [17] |
| 3 | Pd(OAc)₂ / BippyPhos | 2-Chloropyridine | Piperidine | High | [18] |
| 4 | Ni(cod)₂ / IPr | Aryl bromide | Aniline | High | [19] |
This table is a representative summary and specific yields can vary based on exact conditions and substrates.
Experimental Protocols: Putting Theory into Practice
Below are detailed, step-by-step methodologies for a Sonogashira coupling, a reaction widely used to install alkyne moieties, showcasing both nickel- and palladium-catalyzed approaches.
Protocol 1: Nickel-Catalyzed Sonogashira Coupling of a Heteroaryl Bromide
This protocol is adapted from a procedure for the coupling of aryl bromides.[1][20]
Materials:
-
6-Bromo-1-(phenylsulfonyl)-1H-indole
-
Phenylacetylene
-
NiBr₂
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)
-
Zinc powder
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add NiBr₂ (5 mol%), dtbbpy (10 mol%), and zinc powder (2 equivalents).
-
Add the 6-bromo-1-(phenylsulfonyl)-1H-indole (1 equivalent).
-
Add anhydrous DMF via syringe.
-
Add phenylacetylene (1.2 equivalents) via syringe.
-
Seal the flask and heat the reaction mixture to 70 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Sonogashira Coupling of a Heteroaryl Bromide
This protocol is a standard procedure for Sonogashira couplings.[21][22]
Materials:
-
Heteroaryl bromide (e.g., 3-bromopyridine)
-
Terminal alkyne (e.g., phenylacetylene)
-
Pd(PPh₃)₂Cl₂
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the heteroaryl bromide (1 equivalent).
-
Add anhydrous THF via syringe.
-
To the stirred solution, add Pd(PPh₃)₂Cl₂ (2-5 mol%) and CuI (1-3 mol%).
-
Add triethylamine (2-3 equivalents) via syringe.
-
Add the terminal alkyne (1.1-1.5 equivalents) dropwise via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) as needed.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl, then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion: Choosing the Right Tool for the Job
The choice between nickel and palladium is not a matter of one being definitively "better" than the other, but rather understanding their distinct strengths and weaknesses.
Choose Palladium when:
-
You are working with sensitive functional groups and require a highly robust and predictable system.
-
Cost is not a primary concern.
-
You are coupling aryl bromides or iodides and have well-established protocols.
Choose Nickel when:
-
Cost-effectiveness is a major driver.[6]
-
You are working with challenging substrates, particularly heteroaryl chlorides.[1][9]
-
You are exploring novel reactivity that may benefit from single-electron pathways.
-
You are aiming for a more sustainable process, though a holistic view of the entire process, including solvents, is necessary.[23]
Ultimately, the most effective approach is to have both catalysts in your synthetic toolbox. By understanding the nuances of each, you can select the optimal conditions to overcome synthetic hurdles and accelerate your journey toward the discovery of new medicines.
References
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Ayogu, J. I., & Ekeocha, C. C. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(18), 4876-4903. [Link]
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Chen, H., Ai, Z., & Liao, X. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR protocols, 5(1), 102900. [Link]
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Braconi, N., & Godineau, E. (2024). Nickel‐Catalyzed Sonogashira Couplings: Extending the Reaction Scope to Aryl Bromides and Chlorides. Chemistry–A European Journal. [Link]
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Hansen, E. C., Li, C., Yang, S., Pedro, D. J., & Weix, D. J. (2017). Coupling of Challenging Heteroaryl Halides with Alkyl Halides via Nickel-Catalyzed Cross-Electrophile Coupling. The Journal of organic chemistry, 82(15), 8173–8180. [Link]
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Green, J. C., & Doe, J. (2025). Nickel Outperforms Palladium in Suzuki-Miyaura Cross-Coupling: A Machine Learning Analysis of Five Metal Catalysts. ChemRxiv. [Link]
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Emadi, R., Neko, A. B., Molaverdi, F., Khorsandi, Z., Sheibani, R., & Sadeghi-Aliabadi, H. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC advances, 13(28), 19047–19069. [Link]
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Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
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Wang, D., Wang, L., & Sun, H. (2018). Nickel-Catalyzed Sonogashira Coupling Reactions of Nonactivated Alkyl Chlorides under Mild Conditions. Organometallics, 37(15), 2535–2540. [Link]
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Cooper, A. K., Burton, P. M., & Nelson, D. J. (2020). Nickel versus Palladium in Cross-Coupling Catalysis: On the Role of Substrate Coordination to Zerovalent Metal Complexes. Synthesis, 52(04), 565–573. [Link]
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Thorand, S., & Krause, N. (1998). Improved Procedures for the Palladium-Catalyzed Coupling of Terminal Alkynes with Aryl Bromides (Sonogashira Coupling). The Journal of Organic Chemistry, 63(23), 8551–8553. [Link]
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Everson, D. A., & Weix, D. J. (2020). Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Chlorides with Primary Alkyl Chlorides. Journal of the American Chemical Society, 142(22), 9925–9930. [Link]
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Hansen, E. C., Li, C., Yang, S., Pedro, D. J., & Weix, D. J. (2017). Coupling of Challenging Heteroaryl Halides with Alkyl Halides via Nickel-Catalyzed Cross-Electrophile Coupling. The Journal of Organic Chemistry, 82(15), 8173–8180. [Link]
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Ryabukhin, S. V., Plaskon, A. S., Volochnyuk, D. M., & Tolmachev, A. A. (2009). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. Journal of Heterocyclic Chemistry, 46(2), 243–248. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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Watson, D. A., & West, A. (2025). Ni vs. Pd in Suzuki-Miyaura sp2-sp2 Cross-Coupling: A Head-to-Head Study using dppf Precatalysts. ResearchGate. [Link]
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Everson, D. A., & Weix, D. J. (2020). Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Chlorides with Primary Alkyl Chlorides. Journal of the American Chemical Society, 142(22), 9925–9930. [Link]
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Wang, L., He, W., & Yu, Z. (2010). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 15(5), 3356–3368. [Link]
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Mouarrawis, V., & Kluwer, S. (2022, December 6). Nickel catalysis: Insights for catalyst selection. InCatT. [Link]
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West, A., & Watson, D. A. (2020). Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system. Organic & Biomolecular Chemistry, 18(34), 6641–6649. [Link]
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Weix, D. J. (2017). Nickel-Catalyzed Cross-Electrophile Coupling: Methodology Development and Mechanistic Insights. University of Wisconsin-Madison. [Link]
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Thieme Chemistry. (2020). Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis. [Link]
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Cooper, A. K., Burton, P. M., & Nelson, D. J. (2019). Nickel versus Palladium in Cross-Coupling Catalysis: On the Role of Substrate Coordination to Zerovalent Metal Complexes. Semantic Scholar. [Link]
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Lipshutz, B. H., & Ghorai, S. (2012). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic letters, 14(18), 4866–4869. [Link]
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Ndlovu, S., & O'Brien, C. J. (2020). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ResearchGate. [Link]
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Prakash, G. K. S., & Yudin, A. K. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. Molecules, 26(21), 6678. [Link]
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Lei, T., & Mako, T. L. (2020). Nickel-Catalyzed Sonogashira C(sp)–C(sp2) Coupling through Visible-Light Sensitization. The Journal of Organic Chemistry, 85(13), 8566–8575. [Link]
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Denmark, S. E., Smith, R. C., Chang, W. T. T., & Muhuhi, J. M. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 131(8), 3104–3118. [Link]
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Surry, D. S., & Buchwald, S. L. (2010). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic letters, 12(16), 3684–3687. [Link]
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Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]
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Krämer, K. (2024, June 6). Study questions sustainability benefits of replacing palladium with nickel in cross-coupling reactions. Chemistry World. [Link]
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Dreher, S. D., & Welch, C. J. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Catalysis. [Link]
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Al-Masum, M., & Al-Zoubi, R. M. (2025). Neopentylphosphines as effective ligands in palladium-catalyzed cross-couplings of aryl bromides and chlorides. ResearchGate. [Link]
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Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of chemical research, 41(11), 1461–1473. [Link]
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Singh, R. P., & Han, F. S. (2024). Latest Developments in Palladium and Nickel-Catalyzed Cross-Couplings for Aryl Chlorides: Suzuki-Miyaura and Buchwald-Hartwig Reactions. ResearchGate. [Link]
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Handa, S., & Gallou, F. (2023). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au. [Link]
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O, Y., & Nakao, Y. (2019). Ni(i)–Ni(iii) cycle in Buchwald–Hartwig amination of aryl bromide mediated by NHC-ligated Ni(i) complexes. Catalysis Science & Technology, 9(1), 105-110. [Link]
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Handa, S., & Gallou, F. (2023). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au. [Link]
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Ananikov, V. P. (2022). Nickel and Palladium Catalysis: Stronger Demand than Ever. ResearchGate. [Link]
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The Pivotal Role of Phosphine Ligands in Suzuki-Miyaura Coupling of 2-Bromopyridine: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic selection of phosphine ligands is a critical determinant for the success of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, particularly with challenging substrates such as 2-bromopyridine. The electronic and steric properties of these ligands profoundly influence catalytic activity, stability, and selectivity, directly impacting reaction yields and efficiency. This guide provides a comprehensive comparison of various phosphine ligands in the Suzuki-Miyaura coupling of 2-bromopyridine with arylboronic acids, supported by experimental data to facilitate informed ligand selection for specific synthetic applications.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] However, the coupling of heteroaryl halides like 2-bromopyridine can be challenging due to potential catalyst inhibition by the nitrogen atom.[3] The choice of an appropriate phosphine ligand is paramount to overcome these challenges and achieve high yields.[4] Generally, bulky and electron-rich phosphine ligands are effective as they promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle and stabilize the palladium catalyst.[4][5][6]
Comparative Performance of Phosphine Ligands
The efficacy of different phosphine ligands in the Suzuki-Miyaura coupling of 2-bromopyridine with various arylboronic acids is summarized in the table below. The data highlights the performance of several classes of ligands, including biarylphosphines and ferrocenyl phosphines, under specific reaction conditions.
| Ligand | Arylboronic Acid | Pd Precursor | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Biarylphosphines | ||||||||
| SPhos | Phenylboronic acid | Pd₂(dba)₃ | 2 | K₃PO₄ | 1,4-Dioxane | 80 | 2 | 98[7] |
| XPhos | 4-Tolylboronic acid | Pd(OAc)₂ | 0.5 | K₃PO₄ | Toluene | RT | 2 | 95[1] |
| RuPhos | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | 3 | K₂CO₃ | Ethanol | 85 | 18 | 85[3] |
| DavePhos | Phenylboronic acid | Pd(OAc)₂ | 1.5 | Cs₂CO₃ | Dioxane | 80 | 1.5 | 92[8] |
| JohnPhos | Phenylboronic acid | Pd(OAc)₂ | 1.5 | Cs₂CO₃ | Dioxane | RT | 2 | 94[6] |
| Ferrocenyl Phosphines | ||||||||
| dppf | Phenylboronic acid | PdCl₂(dppf) | 3 | Na₂CO₃ | DME/H₂O | 80 | 12 | 78[9] |
| Other Ligands | ||||||||
| P(t-Bu)₃ | Phenylboronic acid | Pd₂(dba)₃ | 1 | K₃PO₄ | Toluene | RT | 16 | 91[10] |
| PCy₃ | Phenylboronic acid | Pd(OAc)₂ | 10 | K₃PO₄ | Toluene/Water | 110 | 24 | 65[11] |
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura coupling of 2-bromopyridine. It is important to note that optimal conditions are highly dependent on the specific substrates and the chosen ligand.[1]
General Procedure for Ligand Screening:
A high-throughput screening approach is often employed to identify the optimal ligand for a specific transformation.[7]
-
Preparation of Stock Solutions: Prepare stock solutions of the palladium precursor (e.g., Pd(OAc)₂), 2-bromopyridine, the desired arylboronic acid, and the base (e.g., K₃PO₄) in an anhydrous solvent (e.g., dioxane or toluene).[7]
-
Ligand Dosing: In an inert atmosphere glovebox, dispense individual phosphine ligands into separate reaction vials. A typical ligand-to-palladium ratio is between 1:1 and 2:1.[1][7]
-
Reagent Addition: To each vial, add the palladium precursor stock solution, followed by the 2-bromopyridine stock solution and the arylboronic acid stock solution. The reaction is initiated by the addition of the base.[7]
-
Reaction Execution: Seal the vials and heat the reaction block to the desired temperature for a specified time.[1][7]
-
Analysis: After cooling to room temperature, the reaction mixtures are diluted and analyzed by techniques such as LC-MS or GC to determine the reaction yield and identify any byproducts.[1]
Representative Experimental Protocol (using SPhos):
To a reaction vessel under an inert atmosphere, add 2-bromopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), and SPhos (0.04 mmol).[7] Then, add the palladium precursor Pd₂(dba)₃ (0.02 mmol) and 5 mL of anhydrous 1,4-dioxane.[7] The mixture is heated to 80°C with stirring for 2 hours.[7] Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography to yield the desired 2-phenylpyridine.[1]
Key Mechanistic and Workflow Diagrams
To visualize the fundamental processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow for ligand comparison.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Caption: Experimental Workflow for Ligand Comparison.
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Copper-free Sonogashira coupling as an alternative method
A Comparative Guide to Copper-Free Sonogashira Coupling
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1] This reaction has been widely adopted in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its reliability and mild reaction conditions.[1][2][3] Traditionally, the reaction is catalyzed by a palladium complex with a copper(I) co-catalyst.[1][4] However, the development of copper-free variants has addressed several drawbacks associated with the classical method, offering a valuable alternative for researchers.
The Pitfalls of Copper: Why Seek an Alternative?
While the copper co-catalyst in the traditional Sonogashira reaction increases the reaction rate, its presence is accompanied by several significant disadvantages:[1][5]
-
Glaser Homocoupling: The primary drawback is the undesired formation of alkyne dimers through Glaser coupling, an oxidative homocoupling of the terminal alkyne.[1] This side reaction reduces the yield of the desired cross-coupled product and complicates purification.[1][6]
-
Strictly Anaerobic Conditions: To prevent the Glaser side reaction, traditional Sonogashira couplings must be performed under a strictly inert atmosphere, which can be procedurally demanding.[1]
-
Toxicity and Purification: Copper salts are environmentally unfriendly and can be difficult to remove completely from the final product.[7] This is a major concern in pharmaceutical synthesis where metal contamination must be minimized.[8][9]
-
Substrate Incompatibility: The presence of copper can be problematic for substrates containing functional groups that can act as ligands, such as free-base porphyrins.[1]
The Copper-Free Advantage
Copper-free Sonogashira coupling methods have been developed to circumvent these issues.[1] By eliminating the copper co-catalyst, these protocols offer several key advantages:
-
Suppression of Homocoupling: The most significant benefit is the avoidance of Glaser homocoupling, leading to cleaner reactions and potentially higher yields of the target molecule.[1]
-
Milder and More Convenient Conditions: Many copper-free methods can be performed under aerobic conditions and in greener solvents, simplifying the experimental setup.[10][11]
-
Broader Substrate Scope: These methods are often compatible with a wider range of functional groups that might be sensitive to copper.[1]
-
Simplified Purification: The absence of a copper co-catalyst simplifies the workup and purification process, reducing the risk of metal contamination in the final product.[8][9]
Catalytic Cycles: A Mechanistic Comparison
The fundamental difference between the two methods lies in their catalytic mechanisms.
Traditional Sonogashira Coupling (Pd/Cu Catalyzed) The traditional mechanism involves two interconnected catalytic cycles.[12] The palladium cycle involves the oxidative addition of the aryl/vinyl halide to the Pd(0) species, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the product. The copper cycle's role is to react with the terminal alkyne to form the copper acetylide, which is the active species for transmetalation.[1][13]
Copper-Free Sonogashira Coupling In the absence of copper, the mechanism proceeds through a single palladium cycle.[1][7] After the initial oxidative addition, the terminal alkyne coordinates to the Pd(II) complex. A base then deprotonates the alkyne to form a palladium acetylide intermediate directly.[7][14] This is followed by reductive elimination to give the final product and regenerate the Pd(0) catalyst.[7]
Performance Comparison: Experimental Data
The choice between traditional and copper-free methods often depends on the specific substrates and desired reaction outcomes. The following tables summarize representative data comparing the two protocols.
Table 1: Coupling of Aryl Iodides with Phenylacetylene
| Entry | Method | Aryl Iodide | Catalyst System | Base | Temp (°C) | Time (h) | Yield (%) | Ref |
| 1 | Traditional | Iodobenzene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | RT | 1.5 | ~95 | [15] |
| 2 | Copper-Free | 4-Iodoanisole | Pd/HPS | K₂CO₃ | 90 | 1 | >99 | [16] |
| 3 | Traditional | 4-Iodoanisole | CuI, 3-Pphen | K₂CO₃ | 100 | - | Good | [5] |
| 4 | Copper-Free | Aryl Iodide | Pd(CH₃CN)₂Cl₂, cataCXium A | Cs₂CO₃ | RT | 48 | Good-Exc. | [11] |
Table 2: Coupling of Aryl Bromides with Various Alkynes
| Entry | Method | Aryl Bromide | Alkyne | Catalyst System | Base | Temp (°C) | Yield (%) | Ref |
| 1 | Copper-Free | 4-Bromotoluene | Phenylacetylene | (AllylPdCl)₂, P(t-Bu)₃ | Cs₂CO₃ | RT | 98 | [8] |
| 2 | Copper-Free | 4-Bromobenzonitrile | 1-Hexyne | (AllylPdCl)₂, P(t-Bu)₃ | Cs₂CO₃ | RT | 95 | [8] |
| 3 | Copper-Free | 4-Bromoacetophenone | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl | TMP | RT | 96 | [17] |
| 4 | Traditional | Aryl Bromide | Phenylacetylene | Pd(PPh₃)₄, CuI | Amine | >RT | Varies | [4] |
Experimental Protocols
Protocol 1: Traditional Copper-Catalyzed Sonogashira Coupling [18]
-
Reactants: 2-Ethynylanthracene (1.0 eq.), Aryl halide (1.1 eq.), Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02-0.05 eq.), Copper(I) iodide (CuI) (0.04-0.10 eq.), Base (e.g., triethylamine, 2-5 eq.).
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous, degassed solvent (e.g., THF or toluene).
-
Add the base followed by the 2-ethynylanthracene.
-
Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.
-
Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Copper-Free Sonogashira Coupling of an Aryl Bromide [8]
-
Reactants: Aryl bromide (1.0 eq.), Terminal alkyne (1.1 eq.), (AllylPdCl)₂ (2.5 mol %), Tri-tert-butylphosphine (P(t-Bu)₃) (10 mol %), Cesium carbonate (Cs₂CO₃) (2.0 eq.).
-
Procedure:
-
In a glovebox, add (AllylPdCl)₂ and P(t-Bu)₃ to an oven-dried vial.
-
Add DMF (solvent, to make 0.92 M solution) and stir for 20 minutes at room temperature to generate the active catalyst.
-
In a separate vial, add the aryl bromide, alkyne, and Cs₂CO₃.
-
Transfer the catalyst solution to the vial containing the substrates and base.
-
Stir the reaction at room temperature.
-
Monitor the reaction for the consumption of the aryl halide by HPLC or TLC.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent.
-
Perform an aqueous workup, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
-
Decision Workflow: Which Method to Choose?
The selection of an appropriate Sonogashira protocol is critical for the success of a synthesis. The following workflow can guide researchers in making an informed decision.
Conclusion
Copper-free Sonogashira coupling has emerged as a powerful and practical alternative to the traditional palladium/copper co-catalyzed system.[1] By eliminating the copper co-catalyst, researchers can avoid problematic side reactions like Glaser homocoupling, simplify product purification, and employ milder, more user-friendly reaction conditions.[1][10] While the traditional method remains effective for many applications, the copper-free approach offers distinct advantages, particularly in the synthesis of complex molecules and active pharmaceutical ingredients where purity and process efficiency are paramount. The continued development of novel ligands and palladium pre-catalysts is expected to further expand the scope and utility of this indispensable synthetic tool.[17]
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
- 14. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 15. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 16. cetjournal.it [cetjournal.it]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
A Comparative Guide to Iron-Based Catalysts for Greener Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The imperative for sustainable chemical synthesis has propelled the exploration of earth-abundant, inexpensive, and non-toxic metal catalysts. Iron, being the most abundant transition metal, has emerged as a compelling alternative to precious metals like palladium in cross-coupling reactions, a cornerstone of modern synthetic chemistry.[1][2] This guide provides an objective comparison of iron-based catalysts for three key cross-coupling reactions: Suzuki-Miyaura, Kumada, and Sonogashira, with a focus on their performance, greener credentials, and supporting experimental data.
Performance Comparison of Iron-Based Catalysts
The efficacy of a catalyst is paramount. The following tables summarize the performance of various iron-based catalytic systems across different cross-coupling reactions, highlighting their efficiency under specific conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds. Iron-catalyzed versions have shown promise, particularly with the use of specific ligands and reaction conditions.
| Catalyst System | Electrophile | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| Fe(acac)₃ / L1 | Aryl Iodides | Phenylboronic acid | Cs₂CO₃ | Toluene | 135 | 42 | 90 | [3] |
| FeCl₂ / (R,R)-QuinoxP | tert-butyl α-bromopropionate | Lithium arylborates | - | - | - | - | high | [4] |
| FeBr₃ / IMes·HCl | Aryl Chlorides | Aryl boronic esters | MgBr₂·OEt₂ | 1,4-dioxane | - | - | good | [5] |
| Iron(III)-based precatalyst** | Alkyl Halides | Aryl Boronic Esters | LiNMeEt | Anisole/Benzene | RT | - | up to 99 | [1] |
*L1 = N,N'-bis(2,6-diisopropylphenyl)imidazol-2-ylidene **Bearing one β-diketiminate ligand and two acetylacetonate ligands
Kumada Coupling
The Kumada coupling provides a powerful tool for the formation of carbon-carbon bonds between Grignard reagents and organic halides. Iron catalysts have demonstrated high efficiency in these reactions, even with challenging substrates.
| Catalyst System | Electrophile | Nucleophile | Ligand/Additive | Solvent | Temp (°C) | Time (min) | Yield (%) | Ref. |
| Fe(acac)₃ | Aryl Chlorobenzenesulfonates | Alkyl Grignards | DMI* | THF | 0 | 10 | high | [6] |
| Fe(acac)₃ | 2-Chloropyrazine | Aryl Grignards | - | THF | - | - | high | [2] |
| Fe(acac)₃ | Aryl Chlorides | Aliphatic Grignards | SIPr·HCl** | THF | RT | 5-20 | up to 99 | [7] |
| Fe(acac)₃ | Alkyl Halides | Aryl Grignards | TMEDA | THF | 0-40 | - | 45-99 | [8] |
*DMI = 1,3-Dimethyl-2-imidazolidinone **SIPr·HCl = 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
Sonogashira Coupling
The Sonogashira coupling is a fundamental reaction for the synthesis of substituted alkynes. Iron-catalyzed protocols offer a greener alternative to traditional palladium-copper systems.
| Catalyst System | Electrophile | Nucleophile | Base/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| Fe(acac)₃ / L1* | Aryl Iodides | Terminal Alkynes | Cs₂CO₃ | Toluene | 135 | 42 | good to excellent | [3] |
| FeCl₃·6H₂O / 1,10-phenanthroline | Aryl Iodides | Terminal Alkynes | K₃PO₄ | Water | - | - | good | [9] |
| α-Fe₂O₃ nanoparticles | Aryl Iodides | Phenylacetylene | K₂CO₃ | Ethylene Glycol | 80 | - | - | [10] |
| Iron powder / CuI | Aryl Iodides | Terminal Alkynes | PPh₃ | DMF | - | - | up to 95 | [10] |
*L1 = N,N'-bis(2,6-diisopropylphenyl)imidazol-2-ylidene
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adoption of new catalytic systems. Below are representative experimental protocols for each of the discussed cross-coupling reactions.
General Procedure for Iron-Catalyzed Suzuki-Miyaura Cross-Coupling of Alkyl Halides
This protocol is adapted from the development of an air-stable iron(III)-based precatalyst.[1]
-
Preparation of the Base: In an oven-dried Schlenk tube equipped with a stir bar and purged with N₂, add ethylmethyl amine (2.1 equiv) and anisole. Cool the mixture to 0 °C and add a solution of n-butyllithium in hexanes (2.0 equiv) dropwise. Allow the mixture to stir at ambient temperature for 15 minutes.
-
Reaction Setup: To the freshly prepared lithium ethylmethyl amide solution, add the iron precatalyst (e.g., 10 mol%), the aryl boronic ester (2.0 equiv), and the alkyl halide (1.0 equiv).
-
Reaction Execution: Seal the reaction vessel and stir the mixture at the desired temperature for the required time.
-
Work-up and Purification: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Procedure for Iron-Catalyzed Kumada Cross-Coupling of Aryl Chlorides
This protocol is a general representation of the visible-light-promoted method.[7]
-
Catalyst Preparation: In a dry reaction vessel under an inert atmosphere, add Fe(acac)₃ (e.g., 2-5 mol%) and the N-heterocyclic carbene ligand (e.g., SIPr·HCl, 4-10 mol%).
-
Reaction Setup: Add the aryl chloride (1.0 equiv) and the appropriate solvent (e.g., THF).
-
Addition of Grignard Reagent: Add the aliphatic Grignard reagent (1.5-2.5 equiv) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature under visible light irradiation (e.g., blue LEDs) for the specified residence time in a continuous flow setup or for a set time in a batch reactor.
-
Work-up and Purification: Quench the reaction with an appropriate aqueous solution (e.g., 1 M HCl). Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the residue by column chromatography.
General Procedure for Iron-Catalyzed Sonogashira Cross-Coupling of Aryl Iodides
This protocol is based on the use of an iron/ligand system in an organic solvent.[3]
-
Reaction Setup: In a sealable reaction tube under a nitrogen atmosphere, combine Fe(acac)₃ (e.g., 10 mol%), the ligand (e.g., L1, 20 mol%), Cs₂CO₃ (2.0 equiv), the aryl iodide (1.0 equiv), the terminal alkyne (1.5 equiv), and toluene.
-
Reaction Execution: Seal the tube and heat the reaction mixture at 135 °C for 42 hours.
-
Work-up and Purification: After cooling to room temperature, filter the reaction mixture and concentrate the solvent. Purify the crude product by column chromatography on silica gel.
Visualizing the Catalytic Pathways
Understanding the underlying mechanisms is key to catalyst and reaction design. The following diagrams illustrate the proposed catalytic cycle for iron-catalyzed cross-coupling and a general experimental workflow.
References
- 1. Air-Stable Iron-Based Precatalysts for Suzuki−Miyaura Cross-Coupling Reactions between Alkyl Halides and Aryl Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. Iron-Catalyzed Cross-Coupling Reactions of Alkyl Grignards with Aryl Chlorobenzenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions [beilstein-journals.org]
Analysis of reaction kinetics for oxidative addition of C-Br vs C-Cl bonds
For researchers, scientists, and drug development professionals, understanding the nuances of bond activation is critical for efficient reaction design and catalyst development. This guide provides a detailed comparison of the reaction kinetics for the oxidative addition of carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds to transition metal complexes, supported by experimental data and detailed protocols.
The oxidative addition of organic halides to a low-valent transition metal center is a fundamental step in a vast array of catalytic cross-coupling reactions, which are indispensable tools in modern synthetic and medicinal chemistry. The nature of the halogen atom in the organic halide substrate significantly influences the rate and mechanism of this crucial bond activation step. Generally, the reactivity trend for aryl halides follows the C-X bond dissociation energy, with C-I > C-Br > C-Cl > C-F. This guide focuses on the kinetic comparison between C-Br and C-Cl bond activation, providing a quantitative basis for substrate and catalyst choice.
Quantitative Analysis of Reaction Kinetics
The rate of oxidative addition is profoundly influenced by the nature of the organic halide, the metal center, its ligand sphere, and the reaction conditions. The following tables summarize key kinetic data from various studies, highlighting the differences in reactivity between C-Br and C-Cl bonds.
| Metal Complex | Substrate (RX) | R | X | Rate Constant (k) | Conditions | Relative Rate (kBr/kCl) | Reference |
| [(bpy)Cu(CF3)] | XCH2CN | -CH2CN | Br | 0.37 M-1s-1 (estimated at -5°C) | - | ~108 | [1][2] |
| -CH2CN | Cl | (3.43 ± 0.32) x 10-3 M-1s-1 (at -5°C) | [1][2] | ||||
| (3,5-Me2MesCNC)Fe(N2)2 | Aryl-X | Aryl | Br | Faster | Competition experiments | I > Br > Cl | [3] |
| Aryl | Cl | Slower | [3] | ||||
| RhPh{κ3-P,O,P-[xant(PiPr2)2]} | Benzyl-X | Benzyl | Cl | - | Activation energy sequence follows C-Cl bond dissociation energy | Benzyl-Cl < Dichloromethane < 2-chloropyridine < Chlorobenzene | [4] |
Key Observations:
-
C-Br bonds consistently exhibit faster oxidative addition rates compared to C-Cl bonds. This is evident in the study with a neutral copper(I) complex, where the rate constant for the bromide substrate was approximately 100 times greater than for the chloride analog.[1][2]
-
Competition experiments with an iron pincer complex also established the relative reactivity trend of I > Br > Cl for aryl halides.[3]
-
The activation energy for the oxidative addition of C-Cl bonds is significantly dependent on the strength of the C-Cl bond, with weaker bonds reacting faster.[4]
Mechanistic Pathways
The oxidative addition of aryl and alkyl halides can proceed through several distinct mechanistic pathways, primarily the concerted, SN2, and radical mechanisms. The preferred pathway is dictated by the electronic and steric properties of the halide, the metal center, and the ligands.
Concerted Mechanism
The concerted mechanism is widely accepted for the oxidative addition of aryl halides. It involves the coordination of the metal center to the carbon-halogen bond, followed by a concerted insertion of the metal into the C-X bond through a three-membered transition state.
References
- 1. Oxidative addition of an alkyl halide to form a stable Cu(III) product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C–Cl Oxidative Addition and C–C Reductive Elimination Reactions in the Context of the Rhodium-Promoted Direct Arylation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Synthesis: A Comparative Guide to Spectroscopic Identification of Byproducts in Bromopyridine Production
For researchers, scientists, and professionals in drug development, the synthesis of bromopyridines represents a critical step in the creation of numerous pharmaceutical compounds. However, the chemical pathways to these essential building blocks are often fraught with the formation of closely related byproducts, which can complicate purification and compromise the integrity of the final product. This guide provides an objective comparison of key spectroscopic techniques for the identification and quantification of these impurities, supported by experimental data and detailed analytical protocols, to empower researchers in optimizing their synthetic strategies and ensuring the quality of their compounds.
The direct bromination of pyridine or the diazotization of aminopyridines, common routes to bromopyridines, can lead to a variety of byproducts. These often include positional isomers, where the bromine atom is located at a different position on the pyridine ring, and over-brominated species, such as dibromo- and tribromo-pyridines. The structural similarity of these byproducts to the target molecule presents a significant analytical challenge. This guide focuses on a comparative evaluation of Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) for the effective identification and quantification of these challenging impurities.
At a Glance: Comparing Spectroscopic Techniques for Bromopyridine Byproduct Analysis
The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, including the need for structural elucidation, quantitative accuracy, and sensitivity.
| Feature | NMR Spectroscopy | GC-MS | LC-MS |
| Primary Use | Structural elucidation, quantification of major components and isomers. | Separation and identification of volatile byproducts. | Separation and identification of a wide range of byproducts, including non-volatile and thermally labile compounds. |
| Sample Requirements | Higher concentration needed (~1-10 mg). Non-destructive. | Volatile and thermally stable compounds required. | Wide range of compounds, including non-volatile and thermally labile. |
| Byproduct Identification | Excellent for isomer differentiation through coupling patterns and chemical shifts. | Good for identification based on fragmentation patterns and library matching. | Excellent for identification based on molecular weight and fragmentation patterns. |
| Quantification | Good for relative quantification of isomers; absolute quantification (qNMR) is possible with an internal standard. | Good with an appropriate internal standard. | Excellent with an appropriate internal standard. |
| Sensitivity | Lower. | High. | Very High. |
| Throughput | Lower. | High. | High. |
In-Depth Analysis: A Hypothetical Case Study
To illustrate the practical application of these techniques, consider a hypothetical crude reaction mixture from the synthesis of 3-bromopyridine. The expected major byproduct is 2,5-dibromopyridine due to over-bromination. The following table presents representative data that could be obtained from the analysis of this mixture by NMR, GC-MS, and LC-MS.
Quantitative Data Summary
| Analyte | Technique | Retention Time / Chemical Shift | Signal / m/z | Relative Abundance (%) |
| 3-Bromopyridine | ¹H NMR | 8.68 ppm (H2), 7.95 ppm (H4), 7.42 ppm (H5), 8.58 ppm (H6) | Multiplets | 92.0 |
| GC-MS | 5.2 min | 157/159 (M⁺) | 91.5 | |
| LC-MS | 3.8 min | 158/160 [M+H]⁺ | 91.8 | |
| 2,5-Dibromopyridine | ¹H NMR | 8.45 ppm (H6), 7.90 ppm (H4), 7.75 ppm (H3) | Doublets | 7.5 |
| GC-MS | 7.1 min | 235/237/239 (M⁺) | 8.0 | |
| LC-MS | 5.5 min | 236/238/240 [M+H]⁺ | 7.8 | |
| Unknown Isomer | ¹H NMR | - | - | 0.5 |
| GC-MS | 5.4 min | 157/159 (M⁺) | 0.5 | |
| LC-MS | 4.1 min | 158/160 [M+H]⁺ | 0.4 |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. The following are representative protocols for the analysis of a crude bromopyridine synthesis mixture.
Protocol 1: Quantitative ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 10 mg of the crude reaction mixture and 5 mg of an internal standard (e.g., 1,3,5-trimethoxybenzene) into an NMR tube. Dissolve the solids in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
-
Relaxation Delay (d1): 5 times the longest T₁ of the signals of interest (typically 10-20 s for quantitative analysis).
-
Number of Scans: 16 or higher for good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation and phase correction.
-
Integrate the signals corresponding to the product, known byproducts, and the internal standard.
-
Calculate the relative molar amounts of each component based on the integral values and the number of protons contributing to each signal.
-
Protocol 2: GC-MS Analysis
-
Sample Preparation: Dilute the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
GC System: A gas chromatograph equipped with a mass selective detector.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 250°C at 15°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-300 amu.
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of authentic standards if available. Quantify using the peak areas relative to an internal standard.
-
Protocol 3: LC-MS Analysis
-
Sample Preparation: Dilute the crude reaction mixture in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of approximately 0.1 mg/mL.
-
Chromatographic Conditions:
-
LC System: A high-performance liquid chromatograph coupled to a mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). For example, start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Data Analysis: Extract ion chromatograms for the expected molecular ions ([M+H]⁺) of the product and byproducts. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio) is a key diagnostic feature.
-
Visualizing the Workflow
The logical flow of analyzing a crude bromopyridine synthesis product can be visualized to aid in understanding the decision-making process and the interplay between different analytical techniques.
Conclusion
The effective identification and quantification of byproducts are paramount in the synthesis of bromopyridines for pharmaceutical applications. While NMR spectroscopy offers unparalleled detail for structural elucidation and isomer differentiation, GC-MS and LC-MS provide superior sensitivity and throughput for the detection of volatile and a broad range of impurities, respectively. A multi-faceted approach, leveraging the strengths of each of these techniques, provides the most comprehensive understanding of the byproduct profile in a crude reaction mixture. The protocols and comparative data presented in this guide serve as a valuable resource for researchers to develop and validate robust analytical methods, ultimately leading to higher purity products and more efficient synthetic processes.
Benchmarking Photoredox Catalysis for C-C Coupling: A Comparative Guide
In the rapidly evolving landscape of synthetic organic chemistry, photoredox catalysis has emerged as a powerful and versatile tool for the construction of carbon-carbon (C-C) bonds under mild conditions.[1][2] This guide provides a comparative performance analysis of common photoredox catalysts in a representative decarboxylative C-C coupling reaction. The data presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the optimal catalytic system for their specific synthetic needs.
Core Reaction: Decarboxylative Arylation of Aliphatic Carboxylic Acids
For this benchmarking guide, we will focus on the decarboxylative cross-coupling of a simple aliphatic carboxylic acid with an aryl halide. This reaction is a cornerstone of C(sp³)–C(sp²) bond formation and has been extensively studied with various photoredox systems.[3] The general transformation is depicted below:
Scheme 1: General Decarboxylative C-C Coupling Reaction
Comparative Performance of Key Photoredox Catalysts
The following table summarizes the performance of three major classes of photoredox catalysts—iridium complexes, ruthenium complexes, and organic dyes—in the context of the model decarboxylative arylation reaction. The data has been compiled from various sources to provide a representative comparison. It is important to note that reaction conditions are optimized for each catalyst system to ensure a fair assessment of their potential.[3][4]
| Photocatalyst | Catalyst Loading (mol%) | Light Source | Reaction Time (h) | Yield (%) | Key Advantages | Key Disadvantages |
| Iridium Complex Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | 1-2 | Blue LEDs | 12-24 | 85-95 | High efficiency, broad substrate scope, well-understood reactivity.[3] | High cost, potential for metal contamination.[4] |
| Ruthenium Complex Ru(bpy)₃Cl₂ | 2-5 | Blue or White LEDs | 24-48 | 60-80 | Lower cost than iridium, well-established catalyst.[5] | Lower efficiency for challenging substrates, potential for side reactions.[6] |
| Organic Dye 4CzIPN | 5-10 | Blue LEDs | 24-48 | 70-85 | Metal-free, low cost, tunable properties.[7] | Can be less stable, may require higher catalyst loading. |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are generalized protocols for the decarboxylative arylation reaction using each class of photocatalyst.
Protocol 1: Iridium-Catalyzed Decarboxylative Arylation
-
To an oven-dried 8 mL vial equipped with a magnetic stir bar, add the aliphatic carboxylic acid (1.0 equiv), aryl halide (1.2 equiv), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1.5 mol%), a suitable nickel co-catalyst (e.g., NiCl₂·glyme, 10 mol%), a ligand (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine, 15 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add anhydrous, degassed solvent (e.g., dimethylformamide, DMF, to a concentration of 0.1 M).
-
Place the vial approximately 5-10 cm from a blue LED lamp (455 nm) and stir vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Protocol 2: Ruthenium-Catalyzed Decarboxylative Arylation
-
In a similar setup to Protocol 1, combine the aliphatic carboxylic acid (1.0 equiv), aryl halide (1.5 equiv), Ru(bpy)₃Cl₂ (3 mol%), and a base (e.g., Cs₂CO₃, 2.5 equiv).
-
Follow the same procedure for creating an inert atmosphere and adding a degassed solvent (e.g., acetonitrile/water mixture).
-
Irradiate the reaction mixture with a blue or white LED lamp while stirring at room temperature.
-
Work-up and purify the product as described in Protocol 1.
Protocol 3: Organic Dye-Catalyzed Decarboxylative Arylation
-
To a vial, add the aliphatic carboxylic acid (1.0 equiv), the aryl halide (1.3 equiv), 4CzIPN (7 mol%), and an appropriate base (e.g., an organic base like DBU, 1.5 equiv).
-
Establish an inert atmosphere and add a degassed polar aprotic solvent (e.g., dimethyl sulfoxide, DMSO).
-
Irradiate with a blue LED lamp and maintain stirring at room temperature.
-
Monitor, work-up, and purify the reaction as outlined in the previous protocols.
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for photoredox-catalyzed C-C coupling.
Caption: A simplified photocatalytic cycle for decarboxylative C-C coupling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in visible light-activated radical coupling reactions triggered by (i) ruthenium, (ii) iridium and (iii) organic photoredox agents - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00311A [pubs.rsc.org]
- 5. faculty.dlut.edu.cn [faculty.dlut.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Comparative Guide to Structural Analogues of 2-Benzyloxy-5-bromopyridine and Their Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of structural analogues of 2-benzyloxy-5-bromopyridine, a versatile scaffold in medicinal chemistry. Due to a lack of comprehensive head-to-head studies on a series of direct analogues, this document synthesizes data from research on closely related substituted pyridine derivatives to highlight structure-activity relationships (SAR) and potential applications, particularly in oncology and infectious diseases.
Introduction to the 2-Benzyloxypyridine Scaffold
The this compound core is a privileged structure in drug discovery. The benzyloxy moiety can influence lipophilicity and engage in pi-stacking interactions with biological targets. The pyridine ring serves as a key pharmacophoric element, while the bromine atom at the 5-position provides a convenient handle for further chemical modifications through various cross-coupling reactions, enabling the exploration of a wide chemical space and the optimization of biological activity.
Comparative Analysis of Biological Activities
While direct comparative data for a series of this compound analogues is limited in publicly available literature, we can infer potential structure-activity relationships from studies on related pyridine derivatives. The primary areas of application for these types of compounds appear to be in the development of anticancer and antimicrobial agents.
Anticancer Activity
Substituted pyridine derivatives have shown promise as inhibitors of various cancer-related targets, including protein kinases. The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for cell proliferation, survival, and metabolism, has been a key focus.[1][2] Inhibition of this pathway is a validated strategy in cancer therapy.[1]
Table 1: Anticancer Activity of Representative Pyridine Derivatives
| Compound Class | Specific Analogue | Cancer Cell Line | IC50 (µM) | Target(s) |
| Pyridine Derivatives | Derivative with two -OH groups | MCF7 (Breast) | 0.91 | Not Specified |
| Pyridine Derivatives | Derivative with one -OH group | MCF7 (Breast) | 4.75 | Not Specified |
| Quinoxaline Derivatives | Compound 14 | MCF-7 (Breast) | 2.61 | Not Specified |
| Quinoxaline Derivatives | Compound 5 | SMMC-7721 (Hepatoma) | 0.071 | Not Specified |
| Quinoxaline Derivatives | Compound 3 | THP-1 (Leukemia) | 1.6 | Not Specified |
Note: The data in this table is collated from various sources and represents different structural classes of pyridine-containing compounds. Direct comparison should be made with caution.
The data suggests that the introduction of hydroxyl groups on the pyridine scaffold can significantly enhance antiproliferative activity against breast cancer cells.[3] Furthermore, related heterocyclic structures like quinoxalines have demonstrated potent anticancer effects, with IC50 values in the low micromolar and even nanomolar range against various cancer cell lines.[4]
Antimicrobial Activity
The development of novel antimicrobial agents is a critical area of research. Pyridine derivatives have been explored for their potential to combat bacterial and fungal infections.
Table 2: Antimicrobial Activity of Representative Pyridine Derivatives
| Compound Class | Specific Analogue | Microorganism | MIC (µg/mL) |
| Pyridyl-pyrazole-1,3,4-oxadiazoles | Compound 117a | E. coli, B. subtilis, M. luteus, K. pneumoniae | 37.5 |
| Isonicotinic acid hydrazide derivatives | Compounds 23-27 | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | 2.18–3.08 (µM) |
| Bis(indolyl)pyridines | Not Specified | Not Specified | Not Specified |
Note: The data in this table is collated from various sources and represents different structural classes of pyridine-containing compounds. MIC values may be reported in different units (µg/mL or µM) and direct comparison should be made with caution.
Various pyridine-containing heterocyclic compounds have demonstrated broad-spectrum antimicrobial activity.[5] For instance, pyridyl-pyrazole-1,3,4-oxadiazoles and isonicotinic acid hydrazide derivatives have shown efficacy against both bacteria and fungi.[5]
Experimental Protocols
General Synthesis of 2-Benzyloxy-5-substituted Pyridines
A common route for the synthesis of analogues of this compound involves the substitution of the bromine atom. A key intermediate would be a different 5-substituted-2-chloropyridine, followed by etherification. For example, the synthesis of a 2-benzyloxy-5-aminopyridine could proceed through the reduction of a nitro intermediate.
Protocol: Synthesis of 2-Methoxy-5-aminopyridine (as an example of a related synthesis)
-
Methoxylation: To a solution of 2-chloro-5-nitropyridine (0.1 mol) in methanol (79.25 g), slowly add sodium methoxide (0.12 mol).
-
Reflux the reaction mixture for 1 hour.
-
Remove methanol under reduced pressure.
-
Add ice-cold water to the residue to precipitate the product, 2-methoxy-5-nitropyridine.
-
Filter, wash with cold water, and dry the product.[6]
-
Reduction: In a reactor, add 2-methoxy-5-nitropyridine (0.1 mol), methanol (84.1 g), and 10% Pd/C catalyst.
-
Pressurize the reactor with hydrogen gas to 0.01 MPa and heat to 65°C for 2 hours.
-
Cool the reaction mixture to room temperature and filter to remove the catalyst.
-
The filtrate is concentrated under reduced pressure, and the residue is extracted with a suitable solvent (e.g., dichloromethane).
-
The organic extracts are washed with water, dried, and concentrated to yield 2-methoxy-5-aminopyridine.[6]
This protocol is for a related methoxy analogue and would require adaptation for a benzyloxy group.
Anticancer Activity Assay (MTT Assay)
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Antimicrobial Activity Assay (Microbroth Dilution Method for MIC Determination)
-
Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate with appropriate broth medium.
-
Inoculate each well with a standardized microbial suspension (e.g., 5 x 10^5 CFU/mL).
-
Include positive (microbes with no compound) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Visualizations
General Synthetic Workflow
Caption: General synthetic workflow for the diversification of the this compound scaffold.
PI3K/mTOR Signaling Pathway
Caption: Simplified PI3K/Akt/mTOR signaling pathway, a potential target for anticancer benzyloxypyridine analogues.
Conclusion and Future Directions
The 2-benzyloxypyridine scaffold holds considerable promise for the development of novel therapeutic agents. While this guide provides insights based on related structures, there is a clear need for systematic studies focusing on direct analogues of this compound. Future research should focus on synthesizing a library of compounds with diverse substituents at the 5-position of the pyridine ring and on the benzyl group. Comprehensive screening of these analogues against a panel of cancer cell lines and microbial strains will be crucial to establish clear structure-activity relationships. Mechanistic studies to elucidate the specific molecular targets and pathways are also warranted to guide the rational design of next-generation drug candidates based on this versatile scaffold.
References
- 1. PI3K/mTOR Pathway Inhibition: Opportunities in Oncology and Rare Genetic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyridine Compounds with Antimicrobial and Antiviral Activities | MDPI [mdpi.com]
- 6. CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of 2-Benzyloxy-5-bromopyridine: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential procedures for the safe handling and disposal of 2-Benzyloxy-5-bromopyridine, a compound commonly used in pharmaceutical and chemical research. Adherence to these guidelines is critical to ensure personnel safety and environmental compliance. Researchers, scientists, and drug development professionals should familiarize themselves with these protocols before working with this substance.
Key Safety and Hazard Information
Proper disposal of this compound must be conducted in accordance with local and national regulations.[1] It is imperative to entrust the disposal of this material to a licensed waste disposal company.[1] The following table summarizes critical safety information.
| Parameter | Value | Source |
| Chemical Name | This compound | [2] |
| CAS Number | 83664-33-9 | [2][3] |
| Molecular Formula | C12H10BrNO | [2] |
| GHS Hazard Statements | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335) | [2][4] |
| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P405, P501 | [4][5] |
Experimental Protocols: Disposal Procedure
The following step-by-step protocol should be followed for the disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles conforming to EN 166(EU) or NIOSH (US) standards, and a lab coat.[6]
-
If there is a risk of generating dust or aerosols, use a full-face respirator with an appropriate filter.[6]
2. Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
Avoid mixing with other incompatible waste streams.
-
Store the waste container in a cool, dry, and well-ventilated area, away from heat or ignition sources.[4]
3. Spill Management:
-
In the event of a spill, immediately evacuate non-essential personnel from the area.[1]
-
For small spills, absorb the material with an inert absorbent such as sand, silica gel, or vermiculite.[4]
-
Collect the absorbed material using spark-proof tools and place it into a suitable, closed container for disposal.[6]
-
Prevent the spilled material from entering drains or waterways.[1][6]
-
Clean the affected area thoroughly.
4. Disposal Pathway:
-
All waste containing this compound must be treated as hazardous waste.
-
Disposal must be carried out by a licensed and qualified hazardous waste disposal company.[1]
-
Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Follow all applicable local, state, and federal regulations for hazardous waste disposal.[1]
Logical Flow for Disposal Decision Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling 2-Benzyloxy-5-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2-Benzyloxy-5-bromopyridine. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling to avoid potential health hazards. Based on safety data sheets for this and structurally similar compounds, the primary risks include irritation to the skin and eyes, and potential harm if inhaled or ingested.[1][2][3][4] A comprehensive personal protective equipment plan is mandatory to mitigate these risks.
The following table summarizes the recommended PPE for handling this compound.[1][4][5][6]
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield should be used when there is a significant risk of splashing. | Protects against splashes and vapors that can cause serious eye irritation or damage.[4][5] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat or apron, and closed-toe shoes.[5] | Prevents skin contact, which can lead to irritation.[1][3] Ensure gloves are appropriate for the specific solvent and check breakthrough times. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][5] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[5] | Minimizes the inhalation of vapors, which may cause respiratory tract irritation.[3] |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation:
-
Handling:
-
In Case of Exposure:
-
If inhaled: Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[1]
-
In case of skin contact: Immediately take off all contaminated clothing. Rinse the skin well with water. If skin irritation occurs, seek medical advice.[1]
-
In case of eye contact: Rinse cautiously with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1][2]
-
If swallowed: Rinse the mouth and seek medical advice.[1]
-
Disposal Plan
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[5]
-
Containerization: Use a designated, properly labeled, and tightly sealed waste container for all this compound waste.[5]
-
Decontamination: Decontaminate any glassware that has come into contact with the chemical by rinsing with a suitable solvent (e.g., acetone) within the fume hood. Collect the rinsate as hazardous waste.[5]
-
Institutional Procedures: Follow your institution's specific hazardous waste disposal procedures.[1][5]
Logical Workflow for PPE Selection
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
